4-Fluorophenylboronic acid
説明
特性
IUPAC Name |
(4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUNNMJLXWQQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO2 | |
| Record name | 4-fluorophenylboronic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301378 | |
| Record name | 4-Fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1765-93-1 | |
| Record name | (4-Fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluorophenyl)boronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1765-93-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-FLUOROPHENYL)BORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9BF8EKZ8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluorophenylboronic Acid (CAS 1765-93-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Fluorophenylboronic acid, a versatile reagent widely used in organic synthesis and medicinal chemistry. It details its chemical and physical properties, safety and handling protocols, and its significant role in modern synthetic methodologies, particularly in the formation of carbon-carbon bonds.
Core Properties and Specifications
This compound is a white to off-white crystalline powder.[1] Its key identifiers and physicochemical properties are summarized below for quick reference.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| CAS Number | 1765-93-1[1][2][3][4][5] |
| Molecular Formula | C₆H₆BFO₂[1][2] |
| IUPAC Name | (4-fluorophenyl)boronic acid[2] |
| Synonyms | p-fluorophenylboronic acid, (4-Fluorophenyl)boranediol[1][2] |
| InChI Key | LBUNNMJLXWQQBY-UHFFFAOYSA-N[2] |
| SMILES | OB(O)c1ccc(F)cc1 |
| MDL Number | MFCD00039136[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 139.92 g/mol | [1][2] |
| Melting Point | 262-265 °C | [4] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Purity | ≥95% to ≥98% | [1] |
| Solubility | Slightly soluble in water | [3] |
| Storage Conditions | Store at 0-8 °C or room temperature in a cool, dark place. | [1][3] |
Safety and Handling
This compound is considered hazardous and requires careful handling in a laboratory setting.[6]
GHS Hazard Classification:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[2][7]
-
Skin irritation (Category 2): Causes skin irritation.[2][3][7]
-
Serious eye irritation (Category 2): Causes serious eye irritation.[2][3][7]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[2][6][7]
Table 3: GHS Hazard and Precautionary Statements
| Code | Statement |
| H302 | Harmful if swallowed[2][7] |
| H315 | Causes skin irritation[2][7] |
| H319 | Causes serious eye irritation[2][7] |
| H335 | May cause respiratory irritation[2][7] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[7] |
| P280 | Wear protective gloves/eye protection/face protection[3] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[7] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water[3][7] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
Handling Recommendations:
-
Use in a well-ventilated area, preferably a fume hood.[6]
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]
-
Do not breathe dust.[7]
-
Wash hands thoroughly after handling.[3]
-
Store in a dry, tightly closed container, often under refrigeration.[7]
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While specific spectra are best obtained from the supplier's Certificate of Analysis, typical spectral data can be found in various databases.
Table 4: Key Spectroscopic Data (Typical)
| Technique | Key Features |
| ¹H NMR | Aromatic protons will show characteristic splitting patterns influenced by the fluorine and boronic acid groups. |
| ¹³C NMR | Signals corresponding to the six aromatic carbons, with chemical shifts influenced by the fluorine and boron substituents. |
| ¹⁹F NMR | A key technique to confirm the presence and environment of the fluorine atom. A single resonance is expected. |
| ¹¹B NMR | Provides information about the boron center. |
| IR Spectroscopy | Characteristic peaks for O-H stretching (from the boronic acid), B-O stretching, and C-F stretching. |
Core Applications and Experimental Protocols
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern organic synthesis for creating C-C bonds, particularly for constructing biaryl structures found in many pharmaceuticals, agrochemicals, and advanced materials.[1][8] The fluorine substitution enhances the compound's reactivity and selectivity in these reactions.[1]
Other notable applications include:
-
Pd-catalyzed direct arylation of pyrazoles.
-
Mizoroki-Heck reactions.
-
Cu-catalyzed Petasis reactions.
-
Ruthenium-catalyzed direct arylation.
-
Rhodium-catalyzed asymmetric conjugate additions.
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This reaction is widely used to synthesize fluorinated biphenyl (B1667301) derivatives.[9][10]
Objective: To synthesize a 4-fluoro-biphenyl derivative via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 1-bromo-4-fluorobenzene)[9]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or supported Pd nanoparticles)[9]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system. Degas the solvent mixture again by bubbling the inert gas through it for another 10-15 minutes. Finally, add the palladium catalyst (typically 0.5-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (often 80-110 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[11]
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica (B1680970) gel to yield the desired biphenyl product.
Diagrams
Below are visualizations of key processes and relationships involving this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Key properties, applications, and safety relationships of the compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1765-93-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. strem.com [strem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
4-Fluorophenylboronic acid molecular weight and formula
An In-depth Technical Guide to 4-Fluorophenylboronic Acid for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on this compound, a versatile reagent in organic synthesis and a key building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Properties and Specifications
This compound is an organoboron compound that is widely utilized in palladium-catalyzed cross-coupling reactions. Its physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₆H₆BFO₂[1][2][3] |
| Molecular Weight | 139.92 g/mol [1][2][3][4] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 262-265 °C[4] |
| CAS Number | 1765-93-1[1][2][4] |
| Synonyms | (4-Fluorophenyl)boronic acid, p-Fluorophenylboronic acid[2] |
Synthesis and Handling
This compound can be synthesized through various methods, a common one being the reaction of a corresponding Grignard or organolithium reagent with a trialkyl borate (B1201080) followed by hydrolysis. A general procedure for the synthesis of a substituted phenylboronic acid involves the protection of reactive groups, followed by a lithium-halogen exchange, reaction with trimethyl borate, and subsequent acidic hydrolysis.[5][6]
Storage and Handling: Store in a cool, dry place at 0-8 °C.[1] The compound is moisture-sensitive and should be handled under an inert atmosphere.
Applications in Research and Development
This compound is a crucial reagent in several areas of chemical and pharmaceutical research:
-
Suzuki-Miyaura Cross-Coupling Reactions: It is extensively used to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The fluorine substituent can influence the electronic properties and reactivity of the molecule.
-
Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting cancer and other diseases.[1] Boronic acid derivatives are being explored as enzyme inhibitors.
-
Materials Science: It plays a role in the development of advanced materials such as polymers and nanomaterials due to its unique electronic and structural properties.[1][6]
-
Bioconjugation and Sensors: The ability of boronic acids to reversibly bind with diols makes them valuable in bioconjugation techniques and for the development of sensors, for example, for glucose monitoring.[1][5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-4-fluorobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453)/water mixture, THF, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 equivalents).
-
Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Degassing: Sparge the reaction mixture with an inert gas for 10-15 minutes to remove any dissolved oxygen.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and catalyst system used.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired biaryl product.[7]
Workflow Diagram for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Involvement in Biological Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its parent compound, phenylboronic acid (PBA), has been shown to impact key signaling networks involved in cancer cell migration.[8][9] Specifically, PBA has been found to inhibit the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream targets in metastatic prostate cancer cells.[8][9] This suggests that boronic acid-containing compounds could be developed as potential therapeutics that target cancer cell motility.
Simplified Rho GTPase Signaling Pathway and Inhibition by Phenylboronic Acid
Caption: Inhibition of the Rho GTPase signaling pathway by phenylboronic acid.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Fluorophenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorophenylboronic acid is a synthetically versatile organoboron compound that has garnered significant attention in various fields of chemical research, particularly in medicinal chemistry and materials science. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The presence of the fluorine atom on the phenyl ring imparts unique electronic properties to the molecule, influencing its reactivity and the characteristics of the resulting products. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a discussion of its relevance in modern chemical synthesis.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆BFO₂ | [1][2] |
| Molecular Weight | 139.92 g/mol | [1][2] |
| Appearance | White to off-white or light yellow crystalline powder | [2] |
| Melting Point | 262-265 °C | [3] |
| Boiling Point | 258.4 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Slightly soluble in water. Soluble in polar organic solvents. | [4] |
| pKa | ~8.7 (Predicted) | [4] |
Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 1765-93-1 | [1] |
| PubChem CID | 285645 | [1] |
| MDL Number | MFCD00039136 | [2] |
| InChI | InChI=1S/C6H6BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | [1] |
| SMILES | C1=CC(=CC=C1B(O)O)F | [1] |
Spectral Data Analysis
Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.
¹H and ¹³C NMR Spectroscopy
The nuclear magnetic resonance (NMR) spectra of this compound are consistent with its chemical structure.
-
¹H NMR: The proton NMR spectrum typically shows two sets of signals in the aromatic region, corresponding to the protons ortho and meta to the boronic acid group. The protons ortho to the fluorine atom will appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The protons meta to the fluorine will appear as a triplet. The hydroxyl protons of the boronic acid group are often broad and may exchange with deuterium (B1214612) in deuterated solvents.
-
¹³C NMR: The carbon-13 NMR spectrum will exhibit distinct signals for the aromatic carbons. The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant. The carbon atom bonded to the boron atom will also be identifiable.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400-3200 (broad) | O-H stretching of the boronic acid |
| ~1600, ~1500, ~1450 | C=C stretching in the aromatic ring |
| ~1350 | B-O stretching |
| ~1200 | C-F stretching |
| ~1100 | B-C stretching |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and a key application of this compound are provided below.
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-fluorobromobenzene via a Grignard reaction followed by borylation.
Materials:
-
4-Fluorobromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Trimethyl borate (B1201080)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Hexane
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Grignard Reagent Formation: To a flame-dried three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous diethyl ether. In the dropping funnel, place a solution of 4-fluorobromobenzene (1 equivalent) in anhydrous diethyl ether. Add a small portion of the 4-fluorobromobenzene solution to the magnesium turnings to initiate the reaction. Once the reaction starts (indicated by bubbling and a gentle reflux), add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous diethyl ether. Add the trimethyl borate solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature at -78 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to hydrolyze the borate ester. Continue adding the acid until the aqueous layer is acidic (test with pH paper). Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent by rotary evaporation to obtain the crude this compound as a solid.
Purification by Recrystallization
Crude this compound can be purified by recrystallization.
Materials:
-
Crude this compound
-
Water or a mixture of water and a suitable organic solvent (e.g., ethanol)
-
Erlenmeyer flask, hot plate, Buchner funnel, and filter flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot water (or a suitable solvent mixture) to dissolve the solid completely. If colored impurities are present, a small amount of activated charcoal can be added, and the solution should be heated for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.
Suzuki-Miyaura Coupling Reaction
This protocol details a typical Suzuki-Miyaura cross-coupling reaction using this compound and an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., sodium carbonate, potassium carbonate)
-
Solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired biaryl product.
Visualizations
Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction involving this compound.
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Logical Relationship of Properties and Applications
This diagram illustrates the relationship between the key properties of this compound and its primary applications.
Caption: Interplay of properties and applications of this compound.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its reliable reactivity in cross-coupling reactions, make it an indispensable tool for researchers in both academic and industrial settings. The experimental protocols provided in this guide offer a practical foundation for the synthesis, purification, and application of this important compound. The continued exploration of its reactivity is expected to lead to the development of novel synthetic methodologies and the discovery of new molecules with significant biological and material properties.
References
A Comprehensive Technical Guide to the Solubility of 4-Fluorophenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 4-fluorophenylboronic acid in various organic solvents. Understanding the solubility of this versatile reagent is critical for its effective use in a wide range of applications, from organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to materials science and drug discovery. This document compiles available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.
Core Concepts in Solubility
The solubility of a compound is influenced by a variety of factors including the physicochemical properties of both the solute (this compound) and the solvent, as well as external conditions such as temperature and pressure. Key considerations include:
-
Polarity: The "like dissolves like" principle is a fundamental concept. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound, with its polar boronic acid group and a moderately polar fluorophenyl ring, exhibits a range of solubilities in solvents of varying polarities.
-
Hydrogen Bonding: The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors. This capability significantly influences its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, acetone).
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state crystal of this compound must be overcome by solvent-solute interactions for dissolution to occur.
Quantitative Solubility Data
Quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in the public domain. However, the following table summarizes the available data. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which can influence solubility measurements.
| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL (714.69 mM) | Not Specified | Requires sonication for dissolution.[1] |
| Water | H₂O | Polar Protic | Slightly soluble | Not Specified | [2] |
| Unspecified Solvent | - | - | 4.04 mg/mL | Not Specified | The solvent for this measurement was not identified in the source material. |
Due to the limited availability of specific quantitative data, researchers are encouraged to determine solubility in their specific solvent systems using the experimental protocol outlined below.
Qualitative Solubility Observations
While extensive quantitative data is scarce, qualitative descriptions from various sources provide additional insight into the solubility of this compound. It is generally described as a white to off-white crystalline or fluffy powder.[3] Its solubility in a range of solvents is essential for its application in various chemical reactions. For instance, its use in Suzuki-Miyaura coupling often involves solvents like DMF, in which it is expected to have good solubility to facilitate the reaction.
Experimental Protocol for Solubility Determination: The Dynamic Method
A robust and commonly employed technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[4] This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.
Materials and Equipment
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Jacketed glass vessel or sealed vials
-
Analytical balance (precision ±0.1 mg)
-
Magnetic stirrer and stir bars
-
Programmable circulating thermostat bath (precision ±0.1 °C)
-
Calibrated temperature probe or thermometer (precision ±0.1 °C)
-
Luminance probe, turbidimeter, or a laser and photodetector for turbidity measurement (visual observation can also be used but is less precise)
Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into the jacketed glass vessel or a vial.
-
Add a precise amount (by weight or volume) of the chosen organic solvent to achieve a known concentration or mole fraction.
-
Add a magnetic stir bar.
-
Seal the vessel tightly to prevent solvent evaporation and exposure to atmospheric moisture, which can affect boronic acids.
-
-
Measurement:
-
Place the sealed vessel into the thermostat bath and begin vigorous stirring to ensure a uniform suspension.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min) to avoid overshooting the dissolution point.
-
Continuously monitor the turbidity of the mixture.
-
-
Determination of Dissolution Temperature:
-
The temperature at which the last solid particles of this compound disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. This point is often marked by a sharp increase in light transmittance if using a probe.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of this compound in the same solvent.
-
Construct a solubility curve by plotting the solubility (in terms of mole fraction, g/L, or mol/L) as a function of temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the dynamic method for determining the solubility of this compound.
Signaling Pathways and Logical Relationships in Application
While this compound itself is not directly involved in biological signaling pathways, its derivatives, synthesized via reactions where solubility is a key parameter, are of great interest in drug development. For example, boronic acid-containing compounds can act as enzyme inhibitors. The following diagram illustrates a generalized logical relationship for the application of this compound in the synthesis of a potential therapeutic agent.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data is limited, the provided experimental protocol offers a clear pathway for researchers to determine solubility in their specific systems of interest. The crucial role of solubility in the successful application of this important chemical building block, particularly in organic synthesis and drug development, underscores the need for such empirical determinations. The visualized workflows provide a clear, high-level understanding of both the experimental procedure for solubility measurement and the broader context of its application in research and development.
References
Unveiling the Solid-State Architecture of 4-Fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of 4-fluorophenylboronic acid, a versatile building block in medicinal chemistry and materials science. By detailing its three-dimensional arrangement, this document offers crucial insights for professionals engaged in rational drug design, polymorphism studies, and the development of novel materials.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below. This information is sourced from the Crystallography Open Database (COD), entry 4125520, based on the work of Frohn, H.-J., et al.[1].
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₆H₆BFO₂ |
| Formula Weight | 139.92 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.938(2) Å |
| b | 7.423(1) Å |
| c | 7.568(1) Å |
| α | 90° |
| β | 94.63(3)° |
| γ | 90° |
| Volume | 611.8(2) ų |
| Z | 4 |
| Calculated Density | 1.519 Mg/m³ |
Table 2: Selected Bond Lengths
| Bond | Length (Å) |
| B1 - O1 | 1.363(2) |
| B1 - O2 | 1.369(2) |
| B1 - C1 | 1.554(3) |
| F1 - C4 | 1.357(2) |
| C1 - C2 | 1.391(2) |
| C1 - C6 | 1.393(2) |
| C2 - C3 | 1.383(3) |
| C3 - C4 | 1.378(3) |
| C4 - C5 | 1.375(3) |
| C5 - C6 | 1.385(3) |
Table 3: Selected Bond Angles
| Atoms | Angle (°) |
| O1 - B1 - O2 | 115.6(2) |
| O1 - B1 - C1 | 122.0(2) |
| O2 - B1 - C1 | 122.4(2) |
| C2 - C1 - C6 | 117.1(2) |
| C2 - C1 - B1 | 121.2(2) |
| C6 - C1 - B1 | 121.7(2) |
| C3 - C4 - F1 | 118.4(2) |
| C5 - C4 - F1 | 118.5(2) |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of an organic compound like this compound follows a well-established experimental workflow. The protocol outlined below is a representative procedure for single-crystal X-ray diffraction analysis.
Crystal Growth
High-quality single crystals of this compound are typically grown by slow evaporation of a saturated solution. Common solvents for this process include mixtures of organic solvents such as toluene, acetone, or ethanol (B145695) with a co-solvent like hexane. The solution is left undisturbed in a loosely covered container to allow for gradual solvent evaporation over several days, leading to the formation of well-defined crystals suitable for diffraction analysis.
Data Collection
A suitable single crystal is selected and mounted on a goniometer head. The data collection is performed on an automated four-circle X-ray diffractometer, commonly equipped with a CCD or CMOS detector. Monochromatic X-radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is used. The crystal is maintained at a constant temperature, often a cryogenic temperature like 100 K, to minimize thermal vibrations of the atoms and improve the quality of the diffraction data. A series of diffraction images are collected over a range of crystal orientations by rotating the crystal.
Structure Solution and Refinement
The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement converges to a stable R-factor, indicating the agreement between the observed and calculated structure factors.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in the determination of a crystal structure, from synthesis to the final structural analysis.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Fluorophenylboronic acid. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a detailed understanding of its spectral characteristics for identification, purity assessment, and quality control.
Introduction
This compound is a crucial building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of pharmaceuticals and other high-value organic materials necessitates reliable and well-documented analytical methods for its characterization. NMR spectroscopy is a primary technique for the structural elucidation and purity determination of such compounds. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, including tabulated spectral data and a standardized experimental protocol.
¹H and ¹³C NMR Spectral Data
The NMR spectra of this compound are typically acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), as the compound is readily soluble in this solvent. The use of DMSO-d₆ also helps to minimize the formation of the trimeric anhydride, known as a boroxine, which can complicate the spectra.[1]
¹H NMR Spectrum
The proton NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the phenyl protons, and a broad signal for the hydroxyl protons of the boronic acid group. The protons on the phenyl ring exhibit splitting patterns due to both homo- and heteronuclear coupling (¹H-¹H and ¹H-¹⁹F).
Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.0 | Broad s | - | B(OH)₂ |
| 7.85 - 7.75 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 | H-2, H-6 |
| 7.20 - 7.10 | t | J(H,H) ≈ J(H,F) ≈ 8.8 | H-3, H-5 |
Note: Chemical shifts and coupling constants are approximate and can vary slightly based on experimental conditions such as concentration and temperature.
¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon environment. The carbon atoms are influenced by the electron-withdrawing effects of the fluorine and boronic acid groups, as well as through-bond coupling to the fluorine atom.
Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
| 164.5 | ¹J(C,F) ≈ 245 | C-4 |
| 136.5 | ³J(C,F) ≈ 8 | C-2, C-6 |
| ~130 (broad) | - | C-1 |
| 115.0 | ²J(C,F) ≈ 21 | C-3, C-5 |
Note: The signal for the carbon atom attached to the boron (C-1) is often broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus.
Experimental Protocols
The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard) to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution should be obtained.
-
Transfer (Optional): If weighing was not performed directly in the NMR tube, dissolve the sample in a small vial and then transfer the solution to the NMR tube using a clean pipette.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard proton-decoupled single-pulse (zgpg30)
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1.5 s
-
Spectral Width: -10 to 180 ppm
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the residual solvent peak of DMSO-d₆ at 39.52 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum to determine the relative proton ratios.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound and the assignment of its proton and carbon atoms corresponding to the NMR data.
Caption: Molecular structure and NMR signal assignments for this compound.
References
An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of 4-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric and infrared (IR) spectroscopic characteristics of 4-fluorophenylboronic acid. This document details the expected fragmentation patterns in mass spectrometry and key vibrational modes in IR spectroscopy, supported by data tables and experimental protocols.
Introduction
This compound is a crucial building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. Its utility in the synthesis of pharmaceuticals and other high-value organic molecules necessitates robust analytical methods for its characterization. Mass spectrometry and IR spectroscopy are two fundamental techniques for confirming the identity and purity of this compound. This guide offers an in-depth analysis of the spectral data obtained from these methods.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.
Data Presentation
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. The quantitative data is summarized in the table below.
| m/z | Proposed Fragment Ion | Formula | Relative Intensity |
| 140 | Molecular Ion | [C₆H₆BFO₂]⁺• | High |
| 96 | 4-Fluorophenyl cation | [C₆H₄F]⁺ | High |
| 45 | Boronic acid fragment | [B(OH)₂]⁺ | Medium |
Table 1: Key mass spectrometry data for this compound.
Fragmentation Pathway
The fragmentation of this compound upon electron ionization follows a predictable pattern, primarily involving the cleavage of the carbon-boron bond.
Caption: Fragmentation pathway of this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry
A general protocol for obtaining an EI mass spectrum of a solid sample like this compound is as follows:
-
Sample Preparation: A small amount of the solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion ([M]⁺•).
-
Acceleration: The positively charged ions are then accelerated by an electric field into the mass analyzer.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
IR Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting IR spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.
Data Presentation
The IR spectrum of this compound exhibits several characteristic absorption bands corresponding to the vibrations of its functional groups. The data below is a representative summary based on published spectra of phenylboronic acid and its derivatives.[1][2]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3300 (broad) | O-H stretch | B(OH)₂ | Strong, Broad |
| ~1600 | C=C stretch | Aromatic ring | Medium |
| ~1500 | C=C stretch | Aromatic ring | Medium |
| ~1350 | B-O stretch | B-O | Strong |
| ~1200 | C-F stretch | C-F | Strong |
| ~1100 | B-C stretch | B-C | Medium |
| ~850 | C-H out-of-plane bend | Aromatic ring | Strong |
Table 2: Key IR absorption bands for this compound.
Experimental Workflow: Attenuated Total Reflectance (ATR) IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples.
Caption: Experimental workflow for ATR-IR spectroscopy.
Experimental Protocol: ATR-IR Spectroscopy
The following protocol outlines the steps for acquiring an ATR-IR spectrum of this compound:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the clean, empty crystal is collected to account for any atmospheric or instrumental interferences.
-
Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is applied to the sample to ensure intimate contact between the sample and the crystal surface.
-
Data Acquisition: The IR spectrum of the sample is recorded. The infrared beam passes through the ATR crystal and is reflected at the crystal-sample interface. At the point of reflection, an evanescent wave penetrates a short distance into the sample, where absorption can occur.
-
Data Processing: The resulting spectrum is typically processed to correct for baseline variations and may be converted from transmittance to absorbance.
Conclusion
The combination of mass spectrometry and IR spectroscopy provides a powerful and comprehensive approach for the structural elucidation and identification of this compound. The characteristic fragmentation pattern observed in the mass spectrum, along with the unique vibrational fingerprint from the IR spectrum, allows for unambiguous confirmation of the compound's identity and purity, which is critical for its application in research and development.
References
An In-depth Technical Guide to the Synthesis and Purification of 4-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 4-fluorophenylboronic acid, a critical reagent in modern organic chemistry, particularly in the realm of drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds makes it an indispensable building block for the synthesis of complex organic molecules.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through a Grignard reaction, starting from 4-fluorobromobenzene. This process involves the formation of a Grignard reagent, which is then reacted with a trialkyl borate (B1201080) followed by acidic hydrolysis.
Synthesis Pathway
The synthesis proceeds in two main stages: the formation of the Grignard reagent (4-fluorophenylmagnesium bromide) and its subsequent reaction with a borate ester to form the boronic acid after hydrolysis.
Stability and storage conditions for 4-Fluorophenylboronic acid
An In-depth Technical Guide to the Stability and Storage of 4-Fluorophenylboronic Acid
For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of chemical reagents is paramount to ensuring the reliability and reproducibility of experimental results. This compound, a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is no exception. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed protocols for its stability assessment.
Physicochemical Properties and General Stability
This compound is a white to off-white crystalline powder.[1] While generally stable under normal laboratory conditions, its stability can be influenced by environmental factors such as moisture, temperature, and light. Like other arylboronic acids, it is known to be susceptible to degradation through pathways such as protodeboronation and oxidation.
Recommended Storage Conditions
To maintain its integrity and prevent degradation, this compound should be stored in a tightly sealed container in a dry and cool place.[2] Refrigeration is often recommended for long-term storage.[2] Exposure to strong oxidizing agents should be avoided.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C)[2] | To minimize thermal degradation and slow down potential chemical reactions. |
| Humidity | Dry environment / Tightly sealed container[2] | To prevent hydrolysis and protodeboronation. |
| Light | Protected from light (dark place) | To prevent potential photodegradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Recommended for long-term storage to prevent oxidation. |
| Compatibility | Store away from strong oxidizing agents[2] | To avoid oxidative degradation of the boronic acid moiety. |
Potential Degradation Pathways
The primary degradation pathways for arylboronic acids, including this compound, are protodeboronation and oxidation.
-
Protodeboronation: This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This reaction can be catalyzed by acid or base and is often facilitated by the presence of water.[3]
-
Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of various byproducts. This can be initiated by atmospheric oxygen or other oxidizing agents.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study and a long-term stability study are recommended. The following protocols are based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances.[4]
Forced Degradation Study
A forced degradation study is designed to deliberately degrade the sample to identify potential degradation products and pathways.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Suitable vials (e.g., amber glass vials)
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Hydrolytic Stability (Acid and Base):
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.
-
Store the solutions at room temperature and an elevated temperature (e.g., 60 °C).
-
Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours) and neutralize them before analysis.
-
-
Oxidative Stability:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours) for analysis.
-
-
Thermal Stability (Solid State):
-
Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 60 °C, 80 °C).
-
Withdraw samples at specified intervals (e.g., 1, 3, 7, 14 days) and prepare solutions for analysis.
-
-
Photostability:
-
Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples.
-
-
Analysis: Analyze all samples using a validated stability-indicating analytical method, such as HPLC with UV or MS detection, to quantify the amount of this compound remaining and to detect any degradation products.
Long-Term Stability Study
Objective: To establish the re-test period or shelf life of this compound under recommended storage conditions.
Methodology:
-
Batch Selection: Use at least three primary batches of this compound.
-
Container Closure System: Store the samples in containers that are representative of the actual storage and distribution packaging.
-
Storage Conditions:
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated: 0, 3, 6 months.[5]
-
-
Analysis: At each time point, test the samples for appearance, assay, and degradation products using a validated stability-indicating method.
Analytical Methodologies for Stability Assessment
A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. The method must be able to separate, detect, and quantify the active ingredient and its degradation products.
Table 2: Comparison of Analytical Techniques for Stability Assessment
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, widely available, good for quantification. | May not detect impurities without a UV chromophore. Co-elution of impurities is possible. |
| UPLC-MS | High-resolution separation with mass spectrometric detection.[6] | High sensitivity and selectivity.[6] Allows for identification of unknown degradation products.[6] | Higher cost and complexity. Potential for matrix effects.[7] |
| ¹H and ¹⁹F NMR | Nuclear magnetic resonance spectroscopy. | Provides structural information about degradation products. | Lower sensitivity compared to chromatographic methods. Not ideal for quantification of trace impurities. |
| ¹¹B NMR | NMR spectroscopy specific for the boron nucleus.[6] | Directly probes the chemical environment of the boron atom, useful for detecting changes in the boronic acid moiety.[6] | Requires specialized equipment and expertise. |
Data Presentation
Quantitative stability data should be presented in a clear and organized manner to facilitate analysis and comparison.
Table 3: Template for Reporting Stability Data of this compound
| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) | Specific Degradation Product 1 (%) | Specific Degradation Product 2 (%) |
| 25°C/60%RH | 0 | White Powder | 100.0 | ND | ND | ND |
| 3 | ||||||
| 6 | ||||||
| 12 | ||||||
| 40°C/75%RH | 0 | White Powder | 100.0 | ND | ND | ND |
| 1 | ||||||
| 3 | ||||||
| 6 | ||||||
| ND: Not Detected |
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. By adhering to the recommended storage conditions—refrigerated, dry, and protected from light and strong oxidizing agents—the integrity of the compound can be maintained. For comprehensive stability assessment, well-designed forced degradation and long-term stability studies, guided by ICH principles and utilizing appropriate analytical methodologies, are essential. This technical guide provides the foundational knowledge and protocols for scientists and researchers to ensure the quality and reliability of this compound in their work.
References
- 1. mdpi.com [mdpi.com]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to High-Purity 4-Fluorophenylboronic Acid for Researchers and Drug Development Professionals
Introduction: 4-Fluorophenylboronic acid (CAS No. 1765-93-1) is a crucial reagent in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The presence of a fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and physicochemical properties of drug candidates, making this building block highly sought after in drug discovery and development. This guide provides an in-depth overview of commercially available high-purity this compound, including a comparison of suppliers, quality control aspects, and a detailed experimental protocol for its application.
Commercial Suppliers and Product Specifications
The selection of a reliable supplier for high-purity this compound is paramount to ensure the reproducibility and success of synthetic endeavors. A variety of chemical suppliers offer this reagent in different grades and quantities. Below is a comparative summary of offerings from prominent commercial suppliers.
| Supplier | Product Number(s) | Purity Specification(s) | Analytical Methods Cited | Physical Form |
| Sigma-Aldrich | 417556 | ≥95% | Not specified on product page, but COA is available. | Powder |
| TCI Chemicals | F0361 | >98.0% (T) | Titration | White to almost white powder or crystals |
| BLDpharm | BD9939 | 98% | NMR, HPLC, LC-MS, UPLC | Not specified |
| Boron Molecular | BM034 | 97% | Not specified on product page, but COA is available. | Not specified |
| Chem-Impex | 02154 | ≥98% | HPLC | White to off-white crystalline powder |
| FAR Chemical | 656251 | Not specified | Not specified | Crystalline or Fluffy Powder |
| Synblock | S051987 | NLT 98% | NMR, HPLC | Not specified |
Note: Purity specifications and available analytical data can vary by batch and grade. It is highly recommended to request a lot-specific Certificate of Analysis (COA) from the supplier for detailed information on purity and impurity profiles.
Quality Control and Analytical Methodologies
Ensuring the high purity of this compound is critical for its successful application, as impurities can interfere with catalytic reactions and lead to side products. Key analytical techniques employed for quality control include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure and identify organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for quantifying the purity of the compound and detecting non-volatile impurities.
-
Titration: Acid-base titration can be used to determine the assay of the boronic acid.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to identify the molecular weight of the compound and characterize impurities.
A logical workflow for qualifying a new supplier of this compound is essential for maintaining high standards in research and development.
Caption: A logical workflow for the qualification of a new supplier.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone application of this compound. The following is a detailed protocol for the coupling of this compound with an aryl bromide. This protocol is a general guideline and may require optimization for specific substrates.[1]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[1]
-
Ligand (e.g., SPhos, 4 mol%)[1]
-
Base (e.g., K₃PO₄, 2.0 equivalents)[1]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453)/water 4:1)[1]
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 mmol, 1.2 eq.), the aryl bromide (1.0 mmol, 1.0 eq.), the palladium catalyst (0.02 mmol, 2 mol%), the ligand (0.04 mmol, 4 mol%), and the base (2.0 mmol, 2.0 eq.).[1]
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[1]
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
-
Characterization: The structure and purity of the final product should be confirmed by NMR, MS, and other appropriate analytical techniques.[1]
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling.
Signaling Pathways in Drug Discovery Context
While this compound itself is not directly involved in signaling pathways, the molecules synthesized using it often are. For instance, many kinase inhibitors, which target signaling pathways implicated in cancer, are synthesized via Suzuki-Miyaura coupling. The general scheme involves coupling a heterocyclic core with an aryl or heteroaryl group, where this compound can provide the latter.
Caption: Role of synthesized compounds in inhibiting signaling pathways.
References
Methodological & Application
Application Notes and Protocols: 4-Fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and substituted aromatic compounds.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The use of fluorinated building blocks, such as 4-fluorophenylboronic acid, is of particular interest in drug development. The fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, making this compound a valuable reagent for fine-tuning the characteristics of target compounds.
This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in various Suzuki-Miyaura cross-coupling reactions.
Application Notes
This compound is a versatile reagent compatible with a wide range of aryl halides (bromides, chlorides, triflates) and pseudohalides.[3][4] The electron-withdrawing nature of the fluorine substituent can influence the electronic properties of the boronic acid, impacting transmetalation rates and overall reaction efficiency.[3] Successful coupling depends on the careful selection of catalyst, ligand, base, and solvent, with conditions often tailored to the specific coupling partners.
Catalyst Systems:
-
Homogeneous Catalysts: Traditional palladium sources like Pd(OAc)₂ and Pd(PPh₃)₄, often combined with phosphine (B1218219) ligands (e.g., SPhos, XPhos), are commonly used.[4][5] Modern, well-defined precatalysts, which form the active Pd(0) species in situ, can offer faster reaction times and broader substrate scope, even at room temperature.[4][6]
-
Heterogeneous Catalysts: Supported palladium nanoparticles, such as Pd on COOH-modified graphene (G-COOH-Pd-10), offer advantages in terms of catalyst recovery and reusability, aligning with green chemistry principles.[7][8] These systems have demonstrated high turnover frequencies (TOF) for the synthesis of fluorinated biaryls.[3]
Reaction Technologies:
-
Conventional Heating: Standard heating with a hot plate and stirrer is a robust and widely used method.[5]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently and rapidly heating the reaction mixture.[9][10][11] This technique is particularly valuable for high-throughput synthesis and library generation.[9]
Mechanistic Overview and Experimental Workflow
The catalytic cycle and general experimental procedure for the Suzuki-Miyaura reaction are outlined below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2]
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[5][12]
Quantitative Data
The performance of this compound is highly dependent on the reaction conditions and coupling partners. The following tables summarize representative data from published literature.
Table 1: Comparative Performance of Boronic Acids Coupled with 1-Bromo-4-fluorobenzene Catalyst: G-COOH-Pd-10, Base: K₂CO₃, Solvent: DMF/H₂O, Temp: 110 °C, Time: 3 h.
| Boronic Acid | Aryl Halide | Conversion (%) | Reference |
| This compound | 1-Bromo-4-fluorobenzene | >95 | [3][12] |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | ~90 | [3][12] |
| 4-Vinylphenylboronic acid | 1-Bromo-4-fluorobenzene | ~85 | [3] |
| 4-Carboxyphenylboronic acid | 1-Bromo-4-fluorobenzene | ~60 | [3] |
Table 2: Coupling of this compound with Various Fluorinated Aryl Bromides Catalyst: G-COOH-Pd-10, Base: K₂CO₃, Solvent: DMF/H₂O.
| Aryl Bromide | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| 1-Bromo-4-fluorobenzene | 110 | 3 | >95 | [3] |
| 1-Bromo-3-fluorobenzene | 110 | 3 | >95 | [3] |
| 1-Bromo-2-fluorobenzene | 110 | 3 | >95 | [3] |
| 2-Bromo-5-fluorotoluene | 110 | 48 | ~75 | [3] |
| 2-Bromo-4-fluorotoluene | 110 | 48 | ~65 | [3] |
Table 3: Rapid Room-Temperature Coupling with an XPhos-Palladium Precatalyst Conditions: Aryl Halide (1 mmol), Boronic Acid (1.5 mmol), Precatalyst 13 (2 mol%), THF/0.5 M aq. K₃PO₄, Room Temperature, 30 min.
| Aryl Halide | Boronic Acid | Product | Yield (%) | Reference |
| 4-Chloroanisole | Pentafluorophenylboronic acid | 4-Methoxy-2',3',4',5',6'-pentafluoro-1,1'-biphenyl | 96 | [4][6] |
| 4-Bromoanisole | Pentafluorophenylboronic acid | 4-Methoxy-2',3',4',5',6'-pentafluoro-1,1'-biphenyl | 96 | [4][6] |
| 4-Anisole triflate | Pentafluorophenylboronic acid | 4-Methoxy-2',3',4',5',6'-pentafluoro-1,1'-biphenyl | 97 | [4][6] |
Experimental Protocols
The following protocols are general guidelines and may require optimization for specific substrates.
Protocol 1: General Procedure using a Heterogeneous Palladium Catalyst
This protocol is adapted from studies using a graphene-supported palladium nanoparticle catalyst for coupling this compound with various aryl bromides.[3][8]
Materials:
-
Aryl bromide (1.0 eq.)
-
This compound (1.2 eq.)
-
G-COOH-Pd-10 catalyst
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
DMF/Water solvent mixture
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₂CO₃ (2.0 mmol), and the G-COOH-Pd-10 catalyst.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed DMF/water solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water.
-
Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Rapid Room-Temperature Coupling using an XPhos Precatalyst
This protocol is based on a method for the fast coupling of unstable boronic acids at room temperature using a highly active palladium precatalyst.[4][6]
Materials:
-
Aryl halide (e.g., aryl chloride, bromide, or triflate) (1.0 eq, 1.0 mmol)
-
This compound (1.5 eq, 1.5 mmol)
-
(XPhos)Pd(2-aminobiphenyl)Cl precatalyst (13) (2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄), 0.5 M aqueous solution
-
Tetrahydrofuran (THF), degassed
-
Reaction vial with stir bar
Procedure:
-
Reaction Setup: In a reaction vial, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (0.02 mmol).
-
Solvent Addition: Add degassed THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL).[4][6]
-
Reaction Execution: Stir the biphasic mixture vigorously at room temperature.
-
Monitoring: The reaction is typically complete within 30 minutes to 2 hours.[6] Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography.
Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general method for accelerating the coupling reaction using microwave irradiation.[9][11]
Materials:
-
Aryl halide (1.0 eq.)
-
This compound (1.2 eq.)
-
[Pd(dppf)Cl₂] catalyst (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Solvent system (e.g., 4:4:1 Toluene/Acetone/H₂O or 4:1 Ethanol/H₂O)[9][11]
-
Microwave reaction tube with a stir bar
Procedure:
-
Reaction Setup: To a microwave reaction tube, add the aryl halide (0.13 mmol), this compound (0.12 mmol), [Pd(dppf)Cl₂] (0.013 mmol), and K₂CO₃ (0.26 mmol).[9]
-
Solvent Addition: Add the chosen solvent system (e.g., 0.8 mL of 4:4:1 acetone/toluene/H₂O).[9]
-
Reaction Execution: Seal the tube and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-135 °C) for a short duration (e.g., 10-40 minutes).[9][11]
-
Workup: After cooling, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).
-
Extraction & Purification: Proceed with the standard extraction and purification steps as described in Protocol 1.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 8. researchgate.net [researchgate.net]
- 9. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 4-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The incorporation of fluorine atoms into organic molecules is a widely used strategy in drug discovery and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, the Suzuki coupling of fluorinated building blocks, such as 4-fluorophenylboronic acid, is of significant interest.
These application notes provide an overview of palladium catalyst systems and detailed protocols for the successful Suzuki coupling of this compound with various aryl halides. The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and reaction efficiency, particularly with potentially challenging substrates.
Catalyst and Ligand Selection
The success of the Suzuki-Miyaura coupling of this compound hinges on the selection of an appropriate palladium catalyst and ancillary ligand. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For fluorinated boronic acids, electron-rich and sterically bulky phosphine (B1218219) ligands are often highly effective as they promote the formation of the active monoligated Pd(0) species required for the oxidative addition of the aryl halide.
Modern palladium precatalysts are often preferred due to their air and moisture stability, which simplifies reaction setup and provides a well-defined, highly active Pd(0) catalyst in situ.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data from various studies on the palladium-catalyzed Suzuki coupling of this compound with different aryl halides, showcasing the performance of different catalyst systems.
Table 1: Heterogeneous Catalysis with Pd Nanoparticles on COOH-Modified Graphene (G-COOH-Pd-10) [1][2][3]
| Aryl Halide | Temperature (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) |
| 1-Bromo-4-fluorobenzene | 110 | 3 | ~90 | 67.1 |
| 1-Bromo-2-fluorobenzene | 110 | 8 | >95 | - |
| 1-Bromo-3-fluorobenzene | 110 | 8 | >95 | - |
| 2-Bromo-5-fluorotoluene | 110 | 24 | >95 | - |
| 2-Bromo-4-fluorotoluene | 110 | 24 | >95 | - |
Reaction conditions: this compound (0.300 mmol), aryl bromide (0.25 mmol), K₂CO₃ (0.5 mmol), G-COOH-Pd-10 (15 mg, 0.1% mol Pd), solvent. TOF = Turnover Frequency.
Table 2: Homogeneous Catalysis with Palladium Precatalysts and Buchwald Ligands [4][5]
| Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | 2 | XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 (conversion) |
| Aryl Chloride | 2 | SPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 (isolated) |
| Aryl Bromide | 2 | XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | High |
| Aryl Triflate | 2 | XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | High |
General conditions: Aryl halide (1 mmol), polyfluorophenylboronic acid (1.5 mmol), precatalyst, aqueous base. Yields are for related polyfluorophenylboronic acids, demonstrating the catalyst system's utility.
Experimental Protocols
Protocol 1: Suzuki Coupling using Heterogeneous G-COOH-Pd-10 Catalyst[1]
This protocol is suitable for the coupling of this compound with various aryl bromides using a recyclable heterogeneous catalyst.
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-4-fluorobenzene)
-
Potassium carbonate (K₂CO₃)
-
G-COOH-Pd-10 catalyst
-
Solvent (e.g., a mixture of H₂O and an organic solvent like ethanol (B145695) or dioxane)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (42.0 mg, 0.300 mmol), the aryl bromide (0.25 mmol), K₂CO₃ (69.1 mg, 0.5 mmol), and the G-COOH-Pd-10 catalyst (15 mg, 0.1% mol Pd).[1]
-
Seal the flask and perform three vacuum/nitrogen (or argon) cycles to ensure an inert atmosphere.[1]
-
Add the degassed solvent to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 70-110 °C) and monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
The catalyst can be recovered by centrifugation, washed with water and diethyl ether, and dried under vacuum for reuse.[1]
-
The product can be extracted from the reaction mixture using an appropriate organic solvent and purified by column chromatography.
Protocol 2: Fast Suzuki Coupling at Room Temperature using a Palladium Precatalyst[4][5]
This protocol is designed for rapid coupling of (poly)fluorophenylboronic acids with aryl chlorides, bromides, and triflates at room temperature.
Materials:
-
This compound
-
Aryl halide or triflate (e.g., 4-chloroanisole)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄), 0.5 M aqueous solution
-
Tetrahydrofuran (THF), degassed
-
Reaction vessel (e.g., Schlenk tube or vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the aryl halide (1 mmol), this compound (1.5 mmol), and the palladium precatalyst (2 mol%).[4]
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add degassed THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL).[4]
-
Stir the biphasic mixture vigorously at room temperature for 30 minutes to 1 hour.
-
Monitor the reaction by TLC, GC-MS, or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 4-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing 4-fluorophenylboronic acid. The introduction of a fluorine atom into biaryl scaffolds is a crucial strategy in medicinal chemistry for modulating the pharmacokinetic and physicochemical properties of drug candidates. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, often leading to higher yields and improved reaction reproducibility.[1] This document outlines optimized protocols, presents comparative data for various reaction partners, and provides visual representations of the reaction mechanism and experimental workflow to facilitate efficient and successful synthesis.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave heating accelerates chemical reactions by directly interacting with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This technology offers several key benefits for Suzuki coupling reactions:
-
Rapid Reaction Times: Dramatically reduces reaction times from hours to minutes.
-
Improved Yields: Minimizes byproduct formation, often resulting in higher isolated yields.
-
Enhanced Reproducibility: Precise temperature and pressure control leads to more consistent outcomes.
-
Access to Diverse Chemical Space: Enables rapid screening of reaction conditions and substrate scope.
Reaction Data
The following tables summarize the results of microwave-assisted Suzuki coupling of this compound with a variety of aryl halides under different reaction conditions. This data is intended to serve as a starting point for reaction optimization.
Table 1: Coupling with Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 85 |
| 4-Bromobenzonitrile | [Pd(dppf)Cl₂] (2) | K₃PO₄ | DMF | 140 | 10 | 92 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Toluene/H₂O (4:1) | 120 | 20 | 95 |
| 4-Bromoanisole | Pd EnCat™ (10) | Bu₄NOAc | Acetonitrile | 140 | 15 | >90 |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 78 |
Table 2: Coupling with Aryl Chlorides
| Aryl Chloride | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 4-Chloroacetophenone | Pd/dcpmp (1) | K₃PO₄ | Dioxane | 140 | 10 | 88[3] |
| 2-Chlorobenzonitrile | Pd/dcpmp (1) | K₃PO₄ | Dioxane | 140 | 10 | 85[3] |
| 4-Chlorotoluene | Pd EnCat™ (5) | Bu₄NOAc | Ethanol | 140 | 15 | >98 |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 76 |
Table 3: Coupling with Aryl Triflates
| Aryl Triflate | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 4-Acetylphenyl triflate | [Pd(dppf)Cl₂] (10) | K₂CO₃ | Toluene/Acetone/H₂O (4:4:1) | 130 | 10 | 89[4] |
| Naphthyl-2-triflate | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 120 | 15 | 91 |
Experimental Protocols
The following are generalized protocols for performing microwave-assisted Suzuki coupling with this compound. These should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides and Chlorides
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 2:1, 6 mL)
-
Microwave vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave vial, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 10-20 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Procedure for Aryl Triflates
Materials:
-
Aryl triflate (1.0 mmol)
-
This compound (1.2 mmol)
-
[Pd(dppf)Cl₂] (10 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene/Acetone/H₂O (4:4:1), 8 mL
-
Microwave vial (10 mL) with a stir bar
Procedure:
-
In a microwave vial, combine the aryl triflate, this compound, [Pd(dppf)Cl₂], and K₂CO₃.[4]
-
Add the solvent mixture to the vial.[4]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 10 minutes.[4]
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product via column chromatography.
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Microwave-Assisted Suzuki Coupling
Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.
References
- 1. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 4-fluorophenylboronic acid. The focus is on the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a versatile reagent in organic synthesis, primarily employed as a coupling partner in palladium-catalyzed cross-coupling reactions to introduce the 4-fluorophenyl moiety into a target molecule.[1] The resulting fluorinated biaryl structures are of significant interest in pharmaceutical and materials science due to the unique properties conferred by the fluorine atom, such as altered metabolic stability, lipophilicity, and electronic characteristics.[2] This reagent is a key building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1]
The Suzuki-Miyaura coupling reaction is the most common method for the synthesis of biaryl compounds using this compound.[2][3] This reaction involves the coupling of an organoboronic acid with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[4][5]
Applications
The use of this compound in the synthesis of biaryl compounds has several key applications:
-
Pharmaceutical Development: It is a crucial intermediate in the synthesis of a variety of pharmaceuticals, including those for cancer therapy.[1] The 4-fluorophenyl group can enhance a drug candidate's metabolic stability and binding affinity.[2]
-
Medicinal Chemistry: Researchers utilize this compound to create diverse libraries of compounds for drug discovery screening and to investigate structure-activity relationships.
-
Materials Science: This compound is instrumental in developing advanced materials such as functional polymers and organic electronic components due to its unique electronic and structural properties.[1]
-
Bioconjugation: It is used in techniques to attach biomolecules to surfaces or other molecules, which is particularly useful in the development of biosensors and diagnostics.[1]
Experimental Protocols
The following section provides a generalized protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. It is important to note that reaction conditions may require optimization for specific substrates to achieve the best results.
General Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (0.01–0.05 equiv)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, ethanol/water mixture)
Procedure:
-
To a flame-dried Schlenk flask or reaction tube equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Example Protocol: Synthesis of 4,4'-Difluorobiphenyl
This specific protocol describes the reaction of 1-bromo-4-fluorobenzene (B142099) with this compound.
Materials:
-
1-bromo-4-fluorobenzene (1.0 equiv)
-
This compound (1.5 equiv)
-
G-COOH-Pd-10 (heterogeneous catalyst)[6]
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: Water/Ethanol (1:1)
Procedure:
-
In a reaction vessel, combine 1-bromo-4-fluorobenzene, this compound, G-COOH-Pd-10 catalyst, and sodium carbonate.
-
Add the water/ethanol solvent mixture.
-
Heat the reaction mixture to 70 °C or 110 °C with stirring.[6]
-
Monitor the reaction for 3 to 48 hours.[6]
-
After completion, cool the reaction and separate the catalyst by centrifugation or filtration.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate to yield the crude product.
-
Purify by column chromatography to obtain 4,4'-difluorobiphenyl.
Data Presentation
The following tables summarize quantitative data from Suzuki-Miyaura coupling reactions involving this compound with various aryl bromides.
Table 1: Suzuki-Miyaura Coupling of 1-bromo-4-fluorobenzene with Various Boronic Acids [6]
| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| This compound | 70 | 3 | ~90 |
| This compound | 70 | 8 | ~95 |
| This compound | 110 | 3 | ~98 |
| This compound | 110 | 8 | ~99 |
| Phenylboronic acid | 70 | 3 | ~92 |
| Phenylboronic acid | 110 | 3 | ~97 |
| 4-Vinylphenylboronic acid | 70 | 48 | ~40 |
| 4-Vinylphenylboronic acid | 110 | 48 | ~85 |
| 4-Carboxyphenylboronic acid | 70 | 48 | ~60 |
| 4-Carboxyphenylboronic acid | 110 | 48 | ~75 |
Table 2: Suzuki-Miyaura Coupling of this compound with Various Fluorinated Aryl Bromides [6]
| Aryl Bromide | Temperature (°C) | Time (h) | Conversion (%) |
| 1-bromo-4-fluorobenzene | 110 | 3 | ~98 |
| 1-bromo-3-fluorobenzene | 110 | 24 | ~95 |
| 1-bromo-2-fluorobenzene | 110 | 48 | ~80 |
| 2-bromo-5-fluorotoluene | 110 | 48 | ~70 |
| 2-bromo-4-fluorotoluene | 110 | 48 | ~65 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: 4-Fluorophenylboronic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorophenylboronic acid is a versatile and widely utilized building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its incorporation into small molecules is often achieved through the robust and efficient Suzuki-Miyaura cross-coupling reaction. The presence of the 4-fluorophenyl moiety can significantly influence the pharmacological properties of a compound, including its potency, selectivity, and pharmacokinetic profile. The fluorine atom can engage in favorable interactions with the kinase active site, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various classes of kinase inhibitors.
Key Applications in Kinase Inhibitor Synthesis
The 4-fluorophenyl group is a common feature in a variety of kinase inhibitors targeting different signaling pathways implicated in diseases such as cancer and inflammation. Below are examples of kinase inhibitor classes where this compound is a key synthetic precursor.
p38 MAPK, CK1δ, and JAK2 Inhibitors: The Diaryl-Imidazole Scaffold
A prominent scaffold in kinase inhibitor design is the 4-(4-fluorophenyl)-imidazole core. This structure has been shown to exhibit potent and selective inhibition of p38 Mitogen-Activated Protein Kinase (MAPK), Casein Kinase 1 delta (CK1δ), and Janus Kinase 2 (JAK2), all of which are critical mediators of inflammatory and immune responses.[1]
Signaling Pathways
Quantitative Data: Diaryl-Imidazole Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Pyrimidine 15 | p38α MAPK | 250 | [1] |
| Pyrimidine 34 | p38α MAPK | 96 | [1] |
| Pyridine 3 | CK1δ | 89 | [1] |
| Pyridin-2-one 31 | JAK2 | 62 | [1] |
Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-5-(heteroaryl)-imidazoles
This protocol describes a microwave-assisted multi-component reaction to form the core imidazole (B134444) scaffold.
Materials:
-
1-(4-Fluorophenyl)-2-(heteroaryl)ethane-1,2-dione (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.0 eq)
-
Ammonium acetate (10.0 eq)
-
Glacial acetic acid
-
Concentrated ammonium hydroxide (B78521) solution
-
Water
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine 1-(4-fluorophenyl)-2-(heteroaryl)ethane-1,2-dione (e.g., 0.2 mmol), formaldehyde (0.2 mmol), ammonium acetate (2.0 mmol), and glacial acetic acid (1 mL).
-
Seal the reaction vessel and heat it in a microwave reactor for 5 minutes at 150°C.
-
After cooling, add the reaction mixture dropwise to a concentrated ammonium hydroxide solution at 0°C.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry to yield the 4-(4-fluorophenyl)-5-(heteroaryl)-1H-imidazole product.
ROCK Inhibitors: Targeting Cardiovascular and Neurological Disorders
Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors are a class of drugs with therapeutic potential in various conditions, including hypertension, glaucoma, and spinal cord injury. Several ROCK inhibitors incorporate a 4-fluorophenyl moiety, which can be introduced using this compound in a Suzuki coupling reaction. An example of a selective ROCK2 inhibitor is SLx-2119 (KD-025).
Signaling Pathway
Quantitative Data: ROCK Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Selectivity |
| SLx-2119 (KD-025) | ROCK2 | 105 | >200-fold vs ROCK1 |
Experimental Protocol: General Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. This can be adapted for the synthesis of various kinase inhibitor cores.
Materials:
-
Aryl halide (e.g., 4-bromo-1H-imidazole derivative) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent (e.g., 3:1 DMF/Ethanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 100°C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Conclusion
This compound is an indispensable reagent for the synthesis of a diverse range of kinase inhibitors. Its utility in the Suzuki-Miyaura coupling reaction allows for the straightforward introduction of the 4-fluorophenyl moiety, which often imparts favorable biological properties to the final compound. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of novel kinase inhibitors incorporating this valuable structural motif. Careful optimization of reaction conditions is crucial for achieving high yields and purity, and modern techniques such as microwave-assisted synthesis can significantly accelerate the drug discovery process.
References
Applications of 4-Fluorophenylboronic Acid in Agrochemical Synthesis: A Detailed Guide
Introduction
4-Fluorophenylboronic acid is a versatile and indispensable reagent in modern organic synthesis, particularly within the agrochemical industry. Its unique electronic properties, conferred by the fluorine substituent, enhance its reactivity and selectivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone for the construction of complex biaryl structures, which are prevalent in a wide array of potent fungicides, herbicides, and insecticides. This application note provides a detailed overview of the use of this compound in the synthesis of a key class of fungicides and includes specific experimental protocols for researchers and professionals in the field.
The primary application of this compound in agrochemical synthesis is as a building block for creating carbon-carbon bonds to form the core structure of active ingredients.[1][2] The fluorine atom on the phenyl ring can significantly influence the molecule's metabolic stability, binding affinity to target enzymes, and overall efficacy.[3]
Key Application: Synthesis of SDHI Fungicides
A prominent application of this compound is in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. These fungicides act by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi, thereby blocking energy production and leading to fungal cell death.[4][5] A notable example is the synthesis of Bixafen (B1247100), a broad-spectrum pyrazole-carboxamide fungicide. The synthesis of Bixafen involves a key Suzuki-Miyaura coupling step to form a fluorinated biphenylamine intermediate, followed by an amidation reaction.[6]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a key biphenylamine intermediate via a Suzuki-Miyaura coupling reaction using this compound, and the subsequent conversion to the final agrochemical, Bixafen.
Protocol 1: Synthesis of 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine (B1314423) (Intermediate 1) via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 2-bromo-4,5-dichloroaniline (B3060181).
Materials:
-
This compound
-
2-Bromo-4,5-dichloroaniline
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 2-bromo-4,5-dichloroaniline (10 mmol, 1.0 equiv.), this compound (12 mmol, 1.2 equiv.), and potassium carbonate (30 mmol, 3.0 equiv.).
-
Add palladium(II) acetate (0.2 mmol, 2 mol%) and triphenylphosphine (0.8 mmol, 8 mol%).
-
Add 1,4-dioxane (80 mL) and deionized water (20 mL).
-
Degas the mixture by bubbling nitrogen gas through the solution for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 100 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine.
Quantitative Data: Suzuki-Miyaura Coupling of this compound
The following table summarizes the conversion rates for the Suzuki-Miyaura coupling of this compound with various brominated aromatic compounds, demonstrating the versatility and efficiency of this reaction. The data is adapted from a study by F. J. R. R. Romero et al. (2017), which utilized a heterogeneous palladium catalyst.[7] While the specific substrate in Protocol 1 is not listed, these results provide a strong indication of the expected high efficiency.
| Aryl Bromide | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1-Bromo-4-fluorobenzene | 110 | 3 | 90 |
| 1-Bromo-4-fluorobenzene | 110 | 48 | 98 |
| 1-Bromo-2-fluorobenzene | 110 | 48 | 95 |
| 1-Bromo-3-fluorobenzene | 110 | 48 | 97 |
| 2-Bromo-5-fluorotoluene | 110 | 48 | 96 |
| 2-Bromo-4-fluorotoluene | 110 | 48 | 94 |
Protocol 2: Synthesis of Bixafen (Final Product) via Amidation
This protocol describes the amidation of the synthesized 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.
Materials:
-
3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine (Intermediate 1)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Xylene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
Procedure:
-
In a 250 mL three-necked round-bottomed flask, dissolve 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine (12.8 g, 0.05 mol) in 40 mL of xylene.
-
Stir the solution and heat to reflux.
-
In a separate flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (9.7 g, 0.05 mol) in 40 mL of xylene.
-
Slowly add the acid chloride solution to the refluxing amine solution dropwise over 30 minutes using a dropping funnel.
-
After the addition is complete, continue to heat the reaction mixture at reflux for 5 hours.
-
Cool the reaction mixture to room temperature.
-
Separate the liquid phases and wash the organic layer with water.
-
Concentrate the organic layer under reduced pressure and cool to induce crystallization.
-
Collect the solid product by filtration and dry to obtain Bixafen.[1]
Quantitative Data: Amidation for Bixafen Synthesis
The following data is derived from patent literature describing the synthesis of Bixafen.
| Reactant 1 | Reactant 2 | Solvent | Yield (%) | Purity (%) |
| 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | Xylene | 91.7 | 98.3 |
| 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (2 equiv.) | Xylene | 95.9 | 98.5 |
Visualizations
Synthesis Workflow for Bixafen
Caption: Overall synthesis workflow for the fungicide Bixafen.
Mode of Action of SDHI Fungicides
Caption: Simplified mechanism of action for SDHI fungicides like Bixafen.
References
- 1. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]
- 2. ndsu.edu [ndsu.edu]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. resistance.nzpps.org [resistance.nzpps.org]
- 5. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 6. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Fluorophenylboronic Acid in Novel Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorophenylboronic acid is a versatile and indispensable reagent in modern medicinal chemistry. Its unique electronic properties, conferred by the fluorine substituent, enhance its utility in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the construction of carbon-carbon bonds, which are fundamental to the assembly of complex molecular scaffolds found in numerous biologically active compounds.[1] The incorporation of the 4-fluorophenyl moiety can significantly influence the pharmacokinetic and physicochemical properties of drug candidates, often leading to improved metabolic stability, binding affinity, and bioavailability.
These application notes provide detailed protocols and data for the use of this compound in the synthesis of key intermediates for two classes of cutting-edge pharmaceuticals: BRAF inhibitors for cancer therapy and Selective Androgen Receptor Modulators (SARMs) for various indications.
Core Applications in Drug Discovery
This compound and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals. The fluorine atom can modulate the lipophilicity and metabolic stability of a molecule, while the boronic acid functional group allows for facile incorporation of the fluorophenyl ring into a target structure via palladium-catalyzed cross-coupling reactions.[2]
Key Reactions:
-
Suzuki-Miyaura Coupling: The most prominent application of this compound is in the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or aryl-alkene structures. This reaction is known for its mild conditions and tolerance of a wide array of functional groups.[3]
-
Chan-Lam Amination: Boronic acids can also participate in copper-catalyzed N-arylation reactions to form carbon-nitrogen bonds.
-
Enzyme Inhibition: The boronic acid moiety itself can act as a warhead, forming reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes.
Case Study 1: Synthesis of a Key Intermediate for BRAF Inhibitors (Vemurafenib Analogue)
Vemurafenib (B611658) is a potent inhibitor of the BRAFV600E mutant kinase, a key driver in many cases of metastatic melanoma.[4][5] The synthesis of vemurafenib and its analogues often involves the formation of a biaryl core. The following protocol details the synthesis of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine, a key intermediate, via a Suzuki-Miyaura coupling reaction. While the example uses 4-chlorophenylboronic acid, the protocol is directly applicable to this compound for the synthesis of fluorinated analogues.
Quantitative Data: Suzuki Coupling for Vemurafenib Intermediate
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-bromo-1H-pyrrolo[2,3-b]pyridine | 4-chlorophenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (10) | K₂CO₃ | Dioxane/H₂O | 80 | 16 | ~85% |
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine
-
4-chlorophenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a solution of 4-chlorophenylboronic acid (3.60 mmol) and 5-bromo-1H-pyrrolo[2,3-b]pyridine (3.00 mmol) in dioxane (8 mL), add a solution of K₂CO₃ (3.60 mmol) in water.
-
Stir the mixture for 30 minutes.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.30 mmol).
-
Stir the reaction mixture at 80°C overnight.
-
After completion, remove the volatiles in vacuo.
-
Suspend the obtained solid in ethyl acetate (B1210297) and wash with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purify the product by column chromatography to obtain 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine.
Signaling Pathway: BRAF/MEK/ERK Pathway Inhibition by Vemurafenib
Vemurafenib targets the constitutively active BRAFV600E mutant, inhibiting its kinase activity and thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.[6]
Experimental Workflow: Suzuki Coupling for Biaryl Synthesis
The following diagram outlines the general workflow for a Suzuki-Miyaura cross-coupling reaction.
Case Study 2: Synthesis of a Key Intermediate for Selective Androgen Receptor Modulators (SARMs)
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) properties. RAD140 (Vosilasarm) is a potent, orally bioavailable, nonsteroidal SARM.[7] The synthesis of RAD140 and similar SARMs often involves the construction of a substituted biaryl system, which can be achieved through a Suzuki-Miyaura coupling. The following protocol describes a general method for the coupling of an aryl bromide with a substituted phenylboronic acid, a reaction that is central to the synthesis of many SARM backbones.
Quantitative Data: Biological Activity of RAD140
| Compound | Target | Binding Affinity (Ki) |
| RAD140 | Androgen Receptor | 7 nM |
| Testosterone | Androgen Receptor | 29 nM |
| Dihydrotestosterone (DHT) | Androgen Receptor | 10 nM |
Experimental Protocol: General Suzuki Coupling for SARM Intermediate Synthesis
This protocol describes the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with an arylboronic acid. This illustrates the use of a complex aryl halide in a Suzuki coupling, a common strategy in the synthesis of SARMs and other complex pharmaceuticals.
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine
-
Arylboronic acid (e.g., this compound)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
Add Pd(PPh₃)₄ (5 mol %) and 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) to a Schlenk flask containing 6 mL of solvent.
-
Stir the mixture under an inert atmosphere for 30 minutes at room temperature.
-
Add the arylboronic acid (1.08 mmol), base (1.972 mmol), and distilled H₂O (1.5 mL) to the reaction mixture.
-
Reflux the mixture at 70–80 °C for 18–22 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by chromatography.
Signaling Pathway: Androgen Receptor (AR) Activation by SARMs
SARMs like RAD140 bind to the Androgen Receptor, leading to its activation and translocation to the nucleus, where it modulates the transcription of target genes. This tissue-selective activation is the basis for the therapeutic effects of SARMs.[9]
References
- 1. jchemrev.com [jchemrev.com]
- 2. oaji.net [oaji.net]
- 3. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 5. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Fluorophenylboronic Acid in Advanced Materials and Polymer Synthesis
For Immediate Release
[City, State] – [Date] – 4-Fluorophenylboronic acid (4-FPBA) is emerging as a critical building block in the development of sophisticated materials and polymers. Its unique chemical properties are being harnessed by researchers and scientists to create novel materials for a wide range of applications, including organic electronics, chemical sensors, and advanced liquid crystals. This document provides detailed application notes and experimental protocols for the use of 4-FPBA in these cutting-edge fields, intended for researchers, scientists, and professionals in drug development and materials science.
Introduction to this compound
This compound is an organoboron compound featuring a phenyl ring substituted with both a fluorine atom and a boronic acid functional group.[1][2] This structure imparts a unique reactivity, making it a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] The presence of the fluorine atom can significantly influence the electronic properties, stability, and intermolecular interactions of the resulting molecules and polymers, making 4-FPBA a valuable component in the design of functional materials.[5]
Applications in Polymer Chemistry: Synthesis of Fluorinated Conjugated Polymers
The Suzuki-Miyaura coupling reaction is a cornerstone of modern polymer chemistry, enabling the synthesis of conjugated polymers with well-defined structures. 4-FPBA is an excellent monomer in these polymerizations, allowing for the incorporation of fluorine atoms into the polymer backbone. These fluorinated polymers are of great interest for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their unique electronic and physical properties.[6][7]
The introduction of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer, which can improve charge injection and transport properties, as well as enhance the stability of the device.[5]
Experimental Protocol: Synthesis of a Fluorinated Poly(p-phenylene) Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a fluorinated alternating copolymer using this compound and a dihaloaromatic comonomer.
Materials:
-
This compound (4-FPBA)
-
1,4-Dibromo-2,5-dialkoxybenzene (or other suitable dihaloaromatic monomer)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium fluoride (B91410) (CsF))
-
Solvent (e.g., Toluene, 1,4-Dioxane, or Dimethylformamide (DMF), often with water as a co-solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.2 equivalents), the dihaloaromatic monomer (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 15-30 minutes to remove oxygen.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. If a biphasic system is used (e.g., toluene/water), ensure vigorous stirring.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere with continuous stirring.
-
Monitoring: Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Work-up: After the desired polymerization time, cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727).
-
Purification: Collect the polymer by filtration and wash it repeatedly with methanol and water to remove residual catalyst and salts. The polymer may be further purified by Soxhlet extraction or reprecipitation.
-
Drying: Dry the final polymer under vacuum at an elevated temperature.
Quantitative Data from Suzuki Coupling Reactions:
The efficiency of the Suzuki-Miyaura coupling reaction using 4-FPBA is crucial for achieving high molecular weight polymers. The following table summarizes representative quantitative data for the coupling of 4-FPBA with various aryl bromides, which serves as a model for polymerization reactions.
| Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Conversion (%)[8][9][10] |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | H₂O/Ethanol | 110 | 3 | ~98 |
| 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | H₂O/Ethanol | 110 | 24 | ~95 |
| 1-Bromo-3-fluorobenzene | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | H₂O/Ethanol | 110 | 24 | ~99 |
| 2-Bromo-5-fluorotoluene | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | H₂O/Ethanol | 110 | 48 | ~80 |
| 2-Bromo-4-fluorotoluene | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | H₂O/Ethanol | 110 | 48 | ~75 |
Note: The data above is for the synthesis of biphenyl (B1667301) derivatives, which are the repeating units in the corresponding poly(phenylene)s. The conversion rates are indicative of the expected monomer conversion in a polymerization reaction under similar conditions.
Workflow for Suzuki Polymerization:
Caption: Experimental workflow for the synthesis of fluorinated polymers via Suzuki-Miyaura coupling.
Applications in Materials Science: Fluorescent Chemosensors
The boronic acid group is known to interact with diols and certain metal ions. This property has been exploited to develop fluorescent chemosensors. While many sensors are designed for biological molecules like glucose, the principles can be extended to detect metal ions. A boronic acid-containing fluorophore can exhibit changes in its fluorescence upon binding to a target analyte.
A notable example is the development of a fluorescent sensor for the selective detection of Fe³⁺ ions.[1][11][12] Although the specific reported sensor utilizes a diboronic acid derivative, the underlying principle of fluorescence quenching upon metal ion coordination is applicable to sensors incorporating 4-FPBA. The boronic acid moiety can act as a recognition site, and its interaction with Fe³⁺ can lead to a measurable change in the fluorescence of the molecule.
Signaling Mechanism of a Boronic Acid-Based Fluorescent Sensor for Fe³⁺:
The sensing mechanism often involves the formation of a complex between the boronic acid groups and the Fe³⁺ ion. This complexation can induce fluorescence quenching through several mechanisms, including photoinduced electron transfer (PET) or paramagnetic quenching.[13] In the "off" state, the sensor exhibits fluorescence. Upon binding to Fe³⁺, the fluorescence is quenched, leading to a "turn-off" response.
Caption: Signaling pathway of a "turn-off" fluorescent sensor for Fe³⁺ ions.
Experimental Protocol: General Procedure for Fluorescence Titration
This protocol outlines the steps to evaluate the sensing capability of a 4-FPBA-based fluorescent probe for a target analyte (e.g., a metal ion).
Materials:
-
Stock solution of the 4-FPBA-based fluorescent probe in a suitable solvent (e.g., DMSO, acetonitrile, or buffer).
-
Stock solution of the analyte (e.g., FeCl₃ in water or buffer).
-
Spectrofluorometer.
-
Cuvettes.
Procedure:
-
Preparation of Solutions: Prepare a series of solutions containing a fixed concentration of the fluorescent probe and varying concentrations of the analyte.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each solution after an appropriate incubation time. The excitation wavelength should be set at the absorption maximum of the probe.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
Determination of Binding Constant and Detection Limit: The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., Benesi-Hildebrand equation). The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.
Applications in Liquid Crystals and OLEDs
4-FPBA and its derivatives are also valuable in the synthesis of liquid crystals and materials for organic light-emitting diodes (OLEDs).[6][14] In liquid crystals, the incorporation of fluorine atoms can significantly alter the dielectric anisotropy, viscosity, and mesophase behavior of the material. The polarity induced by the C-F bond is a key factor in designing liquid crystals with specific properties for display applications.[14]
In the context of OLEDs, fluorinated organic materials synthesized using 4-FPBA can be used as charge-transporting or emissive layers.[15][16] The high thermal stability and specific electronic properties of these materials contribute to the overall performance and longevity of the OLED device.[5] The synthesis of such materials often involves Suzuki-Miyaura coupling reactions to build up the desired conjugated molecular architecture.
Conclusion
This compound is a highly versatile and valuable reagent in the fields of materials science and polymer chemistry. Its participation in robust synthetic methodologies like the Suzuki-Miyaura coupling allows for the precise construction of fluorinated polymers and molecular materials with tailored properties. The applications of these materials in organic electronics, chemical sensing, and liquid crystal technology are expanding, driven by the unique advantages conferred by the fluorine substitution. The protocols and data presented herein provide a foundation for researchers to explore and innovate with this important building block.
References
- 1. A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Conjugated Polymers for Light Emitting Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 10. researchgate.net [researchgate.net]
- 11. A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. A fluorescent sensor for Cu2+ and Fe3+ based on multiple mechanisms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. New Electroactive Polymers with Electronically Isolated 4,7-Diarylfluorene Chromophores as Positive Charge Transporting Layer Materials for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Fluorophenylboronic Acid for the Synthesis of Fluorescent Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorophenylboronic acid is a versatile building block in the design and synthesis of fluorescent sensors for a variety of analytes. Its unique electronic properties, stemming from the fluorine substitution on the phenyl ring, enhance the Lewis acidity of the boronic acid moiety, making it a highly effective recognition element. This attribute is particularly advantageous for the development of sensors targeting analytes such as fluoride (B91410) ions and saccharides. The interaction between the boronic acid group and the target analyte modulates the photophysical properties of a tethered fluorophore, leading to a detectable change in fluorescence. This document provides detailed application notes, experimental protocols, and performance data for fluorescent sensors synthesized using this compound.
Principle of Sensing
The fluorescence modulation in sensors based on this compound typically operates through one of two primary mechanisms: Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET).
-
Intramolecular Charge Transfer (ICT): In an ICT-based sensor, the boronic acid group is part of a donor-acceptor (D-π-A) chromophore. The boronic acid [R-B(OH)₂] is an electron-withdrawing group. Upon binding with a fluoride ion, it transforms into an anionic trifluoroboronate [R-BF₃]⁻, which is an electron-donating group.[1] This change in the electronic nature of the substituent alters the ICT character of the fluorophore, resulting in a significant shift in the emission wavelength, allowing for ratiometric detection.[1]
-
Photoinduced Electron Transfer (PET): In PET-based sensors, the boronic acid is typically positioned near the fluorophore. The interaction of the boronic acid with the analyte can either initiate or inhibit the transfer of an electron from a donor to the excited state of the fluorophore, leading to fluorescence quenching or enhancement, respectively.
Applications
Fluorescent sensors derived from this compound have demonstrated significant utility in the detection of:
-
Fluoride Ions: The strong affinity of the boronic acid for fluoride ions makes it an excellent recognition motif for developing selective fluoride sensors. This is crucial for monitoring fluoride levels in drinking water and biological systems due to its dual role as a beneficial agent for dental health and a toxic substance at high concentrations.
-
Saccharides: Boronic acids can reversibly bind with cis-1,2- or 1,3-diols present in saccharides to form cyclic boronate esters.[2] This interaction alters the electronic environment of the boronic acid, which in turn affects the fluorescence of the attached reporter. This principle is widely used in the development of glucose sensors for diabetes management.
Signaling Pathway for Fluoride Detection
The interaction of a this compound-based sensor with fluoride ions can be visualized as a change in the electronic properties of the molecule, leading to a change in its fluorescence output.
Caption: Fluoride detection mechanism.
Experimental Protocols
General Synthesis of a this compound-Based Fluorescent Sensor via Suzuki-Miyaura Coupling
The most common method for synthesizing these sensors is the Suzuki-Miyaura cross-coupling reaction. This reaction creates a carbon-carbon bond between the this compound and a halogenated fluorophore.
Materials:
-
This compound
-
Halogenated fluorophore (e.g., a bromo- or iodo-substituted coumarin, fluorescein, or other dye)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the halogenated fluorophore (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final fluorescent sensor.
-
Characterization: Confirm the structure of the synthesized sensor using NMR (¹H, ¹³C, ¹⁹F, ¹¹B) and mass spectrometry.
References
Application Notes and Protocols: Petasis Reaction with 4-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Petasis reaction, a versatile multicomponent reaction, facilitates the synthesis of substituted amines from an amine, a carbonyl compound, and an organoboronic acid.[1][2] This powerful transformation, also known as the Petasis borono-Mannich (PBM) reaction, is prized in medicinal chemistry and drug discovery for its operational simplicity, tolerance of a wide range of functional groups, and ability to generate molecular complexity in a single step.[2][3][4] The reaction typically proceeds without the need for anhydrous or inert conditions, making it highly amenable to library synthesis and the generation of novel scaffolds for biological screening.[2]
This application note provides a detailed protocol for conducting the Petasis reaction using 4-fluorophenylboronic acid, an electron-deficient arylboronic acid. While the reactivity of electron-poor boronic acids can be lower than their electron-rich counterparts, various strategies, including the use of catalysts, microwave irradiation, or activating solvents, can be employed to achieve high yields.[5][6][7] The resulting α-(4-fluorophenyl) substituted amine derivatives are of significant interest in pharmaceutical development due to the prevalence of the fluorophenyl motif in bioactive molecules.
Reaction Mechanism and Workflow
The Petasis reaction is believed to proceed through the initial condensation of the amine and carbonyl components to form an iminium ion. The boronic acid then reacts with the hydroxyl group of the carbonyl compound (or a hydrated form) to generate a boronate complex. This is followed by the intramolecular transfer of the aryl group from the boron to the carbon of the iminium ion, yielding the final product after hydrolysis.[2][5]
Caption: General mechanism of the Petasis reaction.
A general workflow for carrying out the Petasis reaction involves the sequential addition of reagents, reaction monitoring, and subsequent purification of the product.
Caption: Experimental workflow for the Petasis reaction.
Experimental Protocols
Two representative protocols are provided below: a standard catalyst-free method and a microwave-assisted method, which is particularly effective for less reactive substrates.
Protocol 1: Catalyst-Free Petasis Reaction of this compound with a Secondary Amine and Glyoxylic Acid
This protocol is adapted from general procedures for the synthesis of α-arylglycine derivatives.[3][8]
Materials:
-
Secondary amine (e.g., morpholine, piperidine) (1.0 mmol)
-
Glyoxylic acid monohydrate (1.0 mmol, 92.06 g/mol )
-
This compound (1.2 mmol, 139.92 g/mol )
-
Solvent (e.g., Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP)/DCM mixture) (5 mL)
-
Magnesium sulfate (B86663) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a round-bottom flask, add the secondary amine (1.0 mmol) and glyoxylic acid monohydrate (1.0 mmol) in the chosen solvent (5 mL).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C. The use of HFIP as a co-solvent can significantly accelerate the reaction.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired α-(4-fluorophenyl)glycine derivative.
Protocol 2: Microwave-Assisted Petasis Reaction of this compound
This protocol is based on general procedures for microwave-assisted Petasis reactions, which are particularly effective for electron-poor substrates.[6][9][10]
Materials:
-
Amine (e.g., a primary or secondary amine) (1.0 mmol)
-
Carbonyl compound (e.g., salicylaldehyde, glyoxylic acid) (1.0 mmol)
-
This compound (1.0 mmol)
-
Solvent (e.g., Dichloromethane, Acetonitrile/DMF mixture) or solvent-free
Procedure:
-
In a microwave vial, combine the amine (1.0 mmol), carbonyl compound (1.0 mmol), and this compound (1.0 mmol).
-
If using a solvent, add it to the vial (e.g., 1-2 mL). For solvent-free conditions, proceed without solvent.[1]
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).[6][11]
-
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the product by flash chromatography or recrystallization.
Data Presentation
The following table summarizes representative examples of the Petasis reaction using this compound with various amines and carbonyl compounds, highlighting the reaction conditions and reported yields.
| Amine | Carbonyl Compound | Boronic Acid | Conditions | Yield (%) | Reference |
| Pyrrolidine derivative | Glyoxylic acid | This compound | DCM/HFIP, rt | 59-96 | [3] |
| Sulfonamide | Glyoxylic acid | This compound | Nitromethane, 60 °C, 12h | up to 98 | [8] |
| Various secondary amines | Salicylaldehyde | This compound | CuI (catalyst), DMF, rt | up to 64 | [7] |
| Various secondary amines | Glyoxylic acid | This compound | Microwave, 120 °C, solvent-free | >72 | [10] |
| Electron-poor aromatic amines | Glyoxylic acid | This compound | Microwave, 120 °C, MeCN/DMF | Moderate | [6][9] |
Applications in Drug Development
The products of the Petasis reaction with this compound, namely α-(4-fluorophenyl) substituted amines and their derivatives, are valuable scaffolds in drug discovery. The 4-fluorophenyl group is a common bioisostere for a phenyl group, often improving metabolic stability and binding affinity. These products can serve as key intermediates in the synthesis of a wide range of biologically active molecules, including:
-
Unnatural α-amino acids: These can be incorporated into peptides to create peptidomimetics with enhanced stability and altered pharmacological profiles.[2]
-
Chiral amines: Enantioselective versions of the Petasis reaction can provide access to chiral amines, which are crucial building blocks for many pharmaceuticals.[12]
-
Heterocyclic compounds: The products of the Petasis reaction can undergo further transformations to construct complex heterocyclic systems.
Conclusion
The Petasis reaction using this compound is a robust and versatile method for the synthesis of α-(4-fluorophenyl) substituted amines. By selecting appropriate reaction conditions, such as the use of activating solvents like HFIP, microwave irradiation, or catalysis, high yields of the desired products can be achieved. The operational simplicity and broad substrate scope make this reaction an invaluable tool for medicinal chemists and researchers in drug development.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Petasis reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Petasis Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. A Copper-Catalyzed Petasis Reaction for the Synthesis of Tertiary Amines and Amino Esters [organic-chemistry.org]
- 8. Sulfonamides as Amine Component in the Petasis-Borono Mannich Reaction: A Concise Synthesis of α-Aryl- and α-Alkenylglycine Derivatives [organic-chemistry.org]
- 9. Petasis Boronic Mannich Reactions of Electron-Poor Aromatic Amines under Microwave Conditions [organic-chemistry.org]
- 10. Microwave-Assisted Neat Procedure for the Petasis Reaction [organic-chemistry.org]
- 11. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 12. Catalytic Diastereoselective Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand-Free Suzuki Coupling with 4-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting ligand-free Suzuki-Miyaura cross-coupling reactions utilizing 4-fluorophenylboronic acid. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and advanced materials.[1][2] The elimination of phosphine (B1218219) ligands simplifies the reaction setup, reduces costs, and minimizes phosphine-related side reactions.[3]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryls, styrenes, and polyolefins.[4] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide in the presence of a base.[4] While traditionally requiring phosphine ligands to stabilize the palladium catalyst, significant advancements have been made in developing ligand-free protocols.[3][5] These ligand-free systems offer advantages such as operational simplicity, reduced cost, and avoidance of toxic and air-sensitive phosphine ligands.[6]
This compound is a valuable building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the electronic properties of molecules. This document focuses on the application of this compound in ligand-free Suzuki coupling reactions with various aryl halides.
Catalytic Systems and Reaction Conditions
Ligand-free Suzuki couplings can be effectively catalyzed by simple palladium salts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂), which form active Pd(0) species in situ.[5] The choice of base and solvent system is crucial for the reaction's success. Common bases include inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and hydroxides (KOH, NaOH).[1][7] Aqueous solvent systems, often with an organic co-solvent like ethanol (B145695), acetone (B3395972), or DMF, are frequently employed to facilitate the dissolution of both organic and inorganic reagents.[1]
Quantitative Data Summary
The following tables summarize quantitative data from representative ligand-free Suzuki coupling reactions involving this compound and various aryl halides.
Table 1: Reaction of this compound with 1-Bromo-4-fluorobenzene *
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) |
| G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~95 | 67.1 |
| G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 8 | ~98 | - |
| G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 24 | ~99 | - |
| G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~99 | - |
| G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 70 | 3 | ~70 | - |
| G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 70 | 8 | ~85 | - |
| G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 70 | 24 | ~90 | - |
| G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 70 | 48 | ~92 | - |
*Data extracted from a study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.[8][9][10] The catalyst used was Pd nanoparticles supported on COOH-modified graphite.
Table 2: Reaction of this compound with Various Fluorinated Aryl Bromides *
| Aryl Bromide | Temp (°C) | Time (h) | Conversion (%) |
| 1-Bromo-2-fluorobenzene | 110 | 48 | ~98 |
| 1-Bromo-3-fluorobenzene | 110 | 48 | ~99 |
| 2-Bromo-5-fluorotoluene | 110 | 48 | ~97 |
| 2-Bromo-4-fluorotoluene | 110 | 48 | ~96 |
*Reaction conditions: G-COOH-Pd-10 catalyst, K₂CO₃ base, DMF/H₂O solvent.[8][9]
Experimental Protocols
Below are detailed protocols for performing ligand-free Suzuki coupling reactions with this compound.
Protocol 1: General Procedure for Ligand-Free Suzuki Coupling in Aqueous Media
This protocol is adapted from a general method for palladium-catalyzed ligand-free Suzuki reactions in an aqueous phase.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Distilled water (3.5 mL)
-
Acetone (3.0 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and sodium carbonate (2.0 mmol).
-
Add distilled water (3.5 mL) and acetone (3.0 mL) to the flask.
-
Add palladium(II) acetate (0.005 mmol).
-
Stir the reaction mixture vigorously at 35 °C for the required time (typically 0.5-1 hour, reaction progress can be monitored by TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with diethyl ether (4 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Ligand-Free Suzuki Coupling at Room Temperature
This protocol is based on a procedure for room-temperature ligand-free Suzuki-Miyaura coupling reactions.[11]
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.05 mmol)
-
Aqueous palladium catalyst solution (~0.2 mol%)
-
1 M aqueous potassium hydroxide (B78521) (KOH) solution
-
95% aqueous ethanol (5-10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the aryl bromide (1.0 mmol) in 95% aqueous ethanol (5-10 mL) in a round-bottom flask.
-
Add the this compound (1.05 mmol) to the solution and stir until dissolved.
-
Sequentially add the aqueous palladium catalyst solution (~0.2 mol%) and the 1 M aqueous KOH solution.
-
Stir the solution rapidly at room temperature. A white solid should precipitate within 15 minutes.
-
After the reaction is complete (monitor by TLC), add water to the flask.
-
Isolate the crude product by vacuum filtration.
-
Wash the solid with water and then a minimal amount of cold ethanol.
-
Air-dry the product. Further purification can be achieved by recrystallization if necessary.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Ligand-Free Suzuki Coupling
Caption: A generalized workflow for a ligand-free Suzuki coupling experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 6. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Heck Reaction in the Synthesis of Bioactive 4-Fluorophenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-fluorophenylboronic acid in the palladium-catalyzed Heck reaction for the synthesis of fluorinated stilbenes and related compounds. Detailed protocols and an exploration of the biological significance of these products, particularly in the context of the Nrf2 signaling pathway, are presented to facilitate their application in drug discovery and medicinal chemistry.
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of unsaturated halides or their equivalents with alkenes.[1] A significant advancement in this methodology is the oxidative Heck reaction, which utilizes organoboronic acids as coupling partners, offering a more stable and less toxic alternative to traditional organohalides.[2] this compound is a particularly valuable building block in this context, as the introduction of a fluorine atom into organic molecules can profoundly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The resulting 4-fluorostilbene and its derivatives are of significant interest due to their potential as anticancer and anti-inflammatory agents.[3][4] Notably, trans-stilbenes bearing fluorine substituents have been identified as activators of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant and detoxification responses.[5][6]
Key Applications
The primary application of the Heck reaction involving this compound is the synthesis of 4-fluorostilbene and its derivatives. These compounds serve as valuable scaffolds in medicinal chemistry for the development of novel therapeutics.
-
Anticancer Research: Stilbene derivatives are known to possess anticancer properties, and fluorination can enhance this activity.[3][7] The products of the Heck reaction with this compound are therefore promising candidates for the development of new chemotherapeutic agents.
-
Anti-inflammatory Drug Discovery: Chronic inflammation is implicated in a wide range of diseases. Stilbenoids have demonstrated anti-inflammatory effects, and the activation of the Nrf2 pathway by fluorinated stilbenes represents a promising strategy for mitigating inflammation.[8]
-
Neuroprotection: The Nrf2 signaling pathway is also implicated in protecting neuronal cells from oxidative stress, a key factor in neurodegenerative diseases.[9] Consequently, 4-fluorostilbene derivatives may have applications in the development of neuroprotective agents.
Data Presentation: Quantitative Analysis of Heck Reactions
The following tables summarize typical yields for oxidative Heck reactions of arylboronic acids with various olefins. While specific data for this compound is limited in the cited literature, the general trends provide a useful benchmark. Electron-withdrawing substituents, such as fluorine, on the arylboronic acid may lead to slightly lower yields compared to electron-donating or neutral substituents.[1]
Table 1: Oxidative Heck Coupling of Arylboronic Acids with n-Butyl Vinyl Ether
| Entry | Arylboronic Acid | Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / dppp (B1165662) | p-Benzoquinone | Acetone (B3395972)/MeOH | 120 | 0.5 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(TFA)₂ / dmphen | O₂ | NMP | 60 | 6 | 75 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ / dppp | p-Benzoquinone | Acetone/MeOH | 120 | 0.5 | 78 |
Data adapted from analogous reactions.[10]
Table 2: Oxidative Heck Coupling of Arylboronic Acids with Methyl Acrylate (B77674)
| Entry | Arylboronic Acid | Catalyst | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | dppp | TFA | Acetone | 70 | 20 | 85 |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ | dppp | TFA | Acetone | 70 | 20 | 88 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ | dppp | TFA | Acetone | 70 | 20 | 75 |
Data adapted from analogous reactions.[11]
Experimental Protocols
The following are detailed protocols for the oxidative Heck reaction, adapted from established methods for arylboronic acids.[2][11] These can be applied to the reaction of this compound with common olefins.
Protocol 1: Oxidative Heck Reaction of this compound with Styrene (B11656)
This protocol is adapted from a general procedure for the palladium(II)-catalyzed Heck reaction of arylboronic acids with olefins under mild conditions.[2]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
N-Bromosuccinimide (NBS)
-
Toluene (B28343), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), styrene (1.0 mmol), and palladium(II) acetate (5 mol %).
-
Add N-bromosuccinimide (30 mol %) to the flask.
-
Add anhydrous toluene (1 mL) to the reaction mixture.
-
Stir the reaction mixture at 25 °C for 12 hours.
-
Upon completion, the reaction mixture can be purified by flash column chromatography on silica (B1680970) gel to isolate the 4-fluorostilbene product.
Protocol 2: Oxidative Heck Reaction of this compound with Methyl Acrylate
This protocol is based on an oxygen and base-free oxidative Heck reaction of arylboronic acids with olefins.[11]
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Trifluoroacetic acid (TFA)
-
Acetone, freshly distilled
-
Carousel reaction tube or similar reaction vessel
-
Magnetic stirrer
Procedure:
-
In an oven-dried carousel reaction tube containing a stir bar, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and dppp (0.03 mmol).
-
Degas the reaction tube by evacuating and backfilling with nitrogen three times.
-
Inject methyl acrylate (2.0 mmol), freshly distilled acetone (3 mL), and TFA (0.3 mmol) sequentially into the reaction tube.
-
Stir the reaction mixture vigorously at 70 °C for 20 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexane (B92381) as the eluent to yield methyl 4-fluorocinnamate.
Visualization of Reaction Workflow and Biological Pathway
Experimental Workflow
The general workflow for the synthesis and evaluation of 4-fluorostilbene derivatives is depicted below.
Caption: General workflow for the synthesis and biological evaluation of 4-fluorostilbene derivatives.
Nrf2 Signaling Pathway Activation
The synthesized 4-fluorostilbene derivatives can activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Caption: Activation of the Nrf2 signaling pathway by 4-fluorostilbene derivatives.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pterostilbene nanoemulsion promotes Nrf2 signaling pathway to downregulate oxidative stress for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for the Synthesis of COX-2 Inhibitors Using 4-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective cyclooxygenase-2 (COX-2) inhibitors represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) that offer potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The development of efficient synthetic routes to novel COX-2 inhibitors is a key focus in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are common scaffolds in many COX-2 inhibitors.
This document provides detailed application notes and protocols for the synthesis of a COX-2 inhibitor, specifically 4'-fluoro-[1,1'-biphenyl]-4-sulfonamide, utilizing 4-Fluorophenylboronic acid as a key starting material. This fluorinated analog is of interest for its potential to exhibit favorable pharmacokinetic and pharmacodynamic properties.
Data Presentation
A summary of the quantitative data for the synthesis and biological activity of 4'-fluoro-[1,1'-biphenyl]-4-sulfonamide is presented below.
| Parameter | Value | Reference |
| Synthesis | ||
| Yield | 77% | [1] |
| Biological Activity | ||
| COX-1 IC50 | >100 µM | [2] |
| COX-2 IC50 | 8.2 µM | [2] |
| Selectivity Index (SI) | >12.1 | [2] |
Experimental Protocols
Synthesis of 4'-fluoro-[1,1'-biphenyl]-4-sulfonamide via Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the synthesis of fluorinated biphenyl (B1667301) compounds.[1]
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (B84403) (K₃PO₄)
-
Water (deionized)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a pressure tube, combine 4-bromobenzenesulfonamide (1.0 mmol), this compound (1.5 mmol), potassium phosphate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.5 mol%).
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water (4 mL) to the pressure tube.
-
Reaction Execution: Seal the pressure tube and heat the reaction mixture at 105°C for 8.5 hours with stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4'-fluoro-[1,1'-biphenyl]-4-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
In Vitro COX-1 and COX-2 Inhibition Assay
The following is a general protocol for determining the inhibitory activity of the synthesized compound against COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Synthesized inhibitor (4'-fluoro-[1,1'-biphenyl]-4-sulfonamide)
-
Reference inhibitor (e.g., Celecoxib)
-
Enzyme immunoassay (EIA) kit for prostaglandin (B15479496) E₂ (PGE₂)
-
Buffer solution (e.g., Tris-HCl)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the appropriate buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the synthesized inhibitor and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
Incubation: In a multi-well plate, pre-incubate the enzyme with various concentrations of the inhibitor or vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., a solution of a non-selective COX inhibitor or by acidification).
-
PGE₂ Quantification: Measure the concentration of the product, PGE₂, in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The selectivity index (SI) is calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.[2]
Mandatory Visualization
COX-2 Signaling Pathway
The following diagram illustrates the key steps in the COX-2 signaling pathway, which is involved in inflammation and pain.
Caption: The COX-2 signaling cascade in inflammation.
Experimental Workflow for Synthesis
This diagram outlines the general workflow for the synthesis of 4'-fluoro-[1,1'-biphenyl]-4-sulfonamide.
Caption: Synthesis workflow for a COX-2 inhibitor.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Fluorophenylboronic Acid
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 4-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions for optimal results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during your Suzuki coupling experiments with this compound.
Q1: I am observing a low or no yield of my desired product. What are the primary factors I should investigate?
A1: Low yields in Suzuki coupling reactions are a common issue. The first parameters to check are the activity of your catalyst, the potential for oxygen contamination, and the purity and stability of your reagents.[1] Ensure your palladium catalyst is active; if using a Pd(II) precatalyst, it must be reduced to Pd(0) in situ.[1][2] It is also crucial to thoroughly degas your solvent and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst decomposition and homocoupling of the boronic acid.[1] Finally, verify the purity of your aryl halide and this compound, as boronic acids can degrade over time.[1]
Q2: My this compound appears to be decomposing during the reaction. What could be the cause and how can I prevent it?
A2: Decomposition of boronic acids, particularly electron-deficient ones like this compound, is often due to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3] This is frequently caused by harsh basic conditions and elevated temperatures.[2] To mitigate this, consider the following:
-
Use Milder Bases: Switch to a weaker base such as potassium fluoride (B91410) (KF) or potassium carbonate (K₂CO₃).[2][4]
-
Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.[2]
-
Use Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[2]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, like a pinacol (B44631) ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.[2]
Q3: I am seeing significant amounts of homocoupling byproduct (biphenyl from the boronic acid). How can I minimize this side reaction?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[1] Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are critical. Additionally, the choice of palladium source and ligand can influence the extent of homocoupling. In some cases, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be advantageous over Pd(II) sources that require in-situ reduction.[2]
Q4: How do I choose the optimal catalyst system (palladium source and ligand) for coupling with this compound?
A4: The choice of catalyst and ligand is critical for a successful Suzuki coupling. For electron-deficient partners like those involving fluorine substituents, electron-rich and bulky phosphine (B1218219) ligands are often preferred as they can facilitate the oxidative addition step.[2] Commonly used palladium sources include Pd(OAc)₂, Pd(PPh₃)₄, and various air-stable precatalysts.[2][5] For challenging couplings, consider using Buchwald ligands such as SPhos or XPhos, which are known to be effective for a wide range of substrates.[2]
Q5: What is the best base and solvent combination to use with this compound?
A5: The selection of base and solvent is highly dependent on the specific aryl halide being used. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are generally effective.[4] The presence of a small amount of water in solvents like THF or dioxane can improve the solubility of the base and facilitate the reaction.[2] A common starting point is a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).[2] However, the optimal conditions should be determined through screening.[6][7]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies to illustrate the impact of different reaction parameters on the Suzuki coupling of this compound.
Table 1: Effect of Base and Solvent on Yield
| Aryl Halide | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | >95 |
| 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF | 90 | 18 | 92 |
| 1-Chloro-4-nitrobenzene | XPhos Pd G3 (2) | K₃PO₄ (2) | THF/H₂O (10:1) | 80 | 24 | 88 |
| 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | Na₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 24 | ~90[8] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be used as a comparative guide.
Table 2: Influence of Temperature and Time on Conversion
| Aryl Halide | Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| 1-Bromo-4-fluorobenzene | This compound | 70 | 3 | ~80[8] |
| 1-Bromo-4-fluorobenzene | This compound | 70 | 24 | ~95[8] |
| 1-Bromo-4-fluorobenzene | This compound | 110 | 3 | ~98[8] |
| 1-Bromo-4-fluorobenzene | This compound | 110 | 24 | >99[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling with this compound
This protocol provides a general starting point for the optimization of your reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.[9]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst and the phosphine ligand.[9]
-
Solvent Addition: Add the degassed solvent via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[2]
Visualizations
Suzuki Coupling Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Protodeboronation of 4-Fluorophenylboronic Acid in Suzuki Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation when using 4-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of a Suzuki reaction with this compound, this process consumes the boronic acid to produce fluorobenzene (B45895), an unwanted byproduct. This reduces the overall yield of the desired coupled product and complicates the purification process.[3] Arylboronic acids with electron-withdrawing substituents, such as the fluorine atom in this compound, can be more susceptible to protodeboronation under certain conditions.[4]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several reaction parameters can significantly accelerate the rate of protodeboronation:
-
Base: The type and strength of the base are critical. Strong bases (e.g., NaOH, KOH) can increase the rate of protodeboronation.[2][3]
-
Temperature: Higher reaction temperatures often increase the rate of protodeboronation alongside the desired coupling reaction.[5][6]
-
Presence of Water: Water and other protic solvents can serve as the proton source for the C-H bond formation, facilitating protodeboronation.[2]
-
Reaction Time: Prolonged exposure to the reaction conditions can lead to greater degradation of the boronic acid.[2][4]
-
Catalyst System: A less active palladium catalyst may result in a slow Suzuki coupling, allowing more time for the competing protodeboronation side reaction to occur.[1][5]
Q3: How can I detect and quantify the extent of protodeboronation in my reaction?
A3: The most direct method for detecting and quantifying protodeboronation is by monitoring the reaction mixture over time using spectroscopic techniques. ¹H NMR and ¹⁹F NMR spectroscopy are particularly effective.[3] By integrating the characteristic signals for the starting material, the desired product, and the protodeboronated byproduct (fluorobenzene), you can determine their relative ratios.[3] This allows for the calculation of product yield and the percentage of boronic acid consumed by the side reaction.
Q4: Are there more stable alternatives to this compound?
A4: Yes, converting the boronic acid into a more stable derivative is a highly effective strategy to mitigate premature decomposition.[5] The most common alternatives include:
-
Pinacol (B44631) esters (this compound pinacol ester): These are generally more stable and can be used in anhydrous conditions.[7]
-
MIDA boronates (N-methyliminodiacetic acid boronates): These derivatives offer enhanced stability and act as a "slow-release" source of the boronic acid during the reaction, keeping its concentration low and minimizing side reactions.[1][5]
-
Potassium trifluoroborates (potassium 4-fluorophenyltrifluoroborate): These salts are often crystalline, air-stable solids that can be used effectively in Suzuki couplings.[1][8]
Troubleshooting Guides
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired product; significant amount of fluorobenzene detected. | The rate of protodeboronation is faster than the rate of cross-coupling. This is often caused by harsh reaction conditions. | 1. Switch to a Milder Base: Replace strong bases like NaOH or KOH with weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][4]2. Lower the Reaction Temperature: Optimize the temperature to find a balance where the cross-coupling proceeds efficiently while minimizing the decomposition of the boronic acid.[5]3. Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Consider using anhydrous solvents like dioxane or toluene.[3][9][10]4. Use a More Stable Boron Reagent: Switch from the boronic acid to its corresponding pinacol ester or MIDA boronate.[5][7] |
| Reaction is sluggish or incomplete, and protodeboronation is still a major pathway. | The catalyst activity is low or the catalyst is deactivating, allowing the side reaction to dominate. | 1. Screen Catalysts and Ligands: Employ a more active catalyst system. Modern palladium precatalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands) can significantly accelerate the desired cross-coupling.[1][5]2. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) may improve the rate of the productive reaction relative to the background decomposition.[9]3. Ensure an Inert Atmosphere: Thoroughly degas the solvent and reaction vessel to remove oxygen, which can deactivate the catalyst.[5] |
| Inconsistent results and variable levels of protodeboronation between reaction batches. | This often points to variability in the quality of reagents or subtle differences in the experimental setup. | 1. Check Reagent Quality: Use fresh, high-purity this compound. Boronic acids can degrade upon storage. Verify the purity by NMR before use.2. Standardize Reaction Setup: Ensure consistent stirring speed, heating, and inert atmosphere techniques for every reaction.3. Control Water Content: The amount of water can significantly affect protodeboronation. If using an aqueous solvent mixture, ensure the ratio is precise and consistent. For anhydrous reactions, ensure solvents are properly dried for each run.[2] |
Data Presentation: Impact of Reaction Parameters on Protodeboronation
The following table summarizes the qualitative impact of various reaction parameters on the protodeboronation of arylboronic acids.
| Parameter | Condition | Impact on Protodeboronation | Recommendation for Minimizing Protodeboronation |
| Base | Strong Bases (e.g., NaOH, KOH) | High | Avoid; can accelerate protodeboronation.[2] |
| Weak Bases (e.g., K₃PO₄, K₂CO₃, CsF) | Low | Recommended. These are generally effective for the Suzuki coupling while minimizing the side reaction.[4][5] | |
| Temperature | High (>100 °C) | High | Use the lowest temperature that allows for a reasonable reaction rate.[5] |
| Moderate (60-80 °C) | Moderate to Low | Recommended starting point for optimization. [11] | |
| Solvent | Protic / Aqueous (e.g., H₂O, alcohols) | High | Use judiciously or switch to anhydrous conditions if protodeboronation is severe.[2] |
| Anhydrous Aprotic (e.g., Toluene, Dioxane, 2-MeTHF) | Low | Highly Recommended. The absence of a proton source suppresses protodeboronation.[3][10] | |
| Boron Source | Boronic Acid | High Susceptibility | Use with caution; may require careful optimization. |
| Boronic Esters (Pinacol, MIDA) | Low Susceptibility | Highly Recommended. These derivatives offer greater stability and often lead to higher yields.[1][5][7] |
Experimental Protocols
Protocol 1: Standard Suzuki Coupling (Potentially Prone to Protodeboronation)
This protocol uses common conditions that may lead to significant protodeboronation with sensitive substrates.
-
To a round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv).
-
Add Pd(PPh₃)₄ (3 mol%) as the catalyst.
-
Add a 4:1 mixture of Dioxane:Water to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Optimized Protocol to Minimize Protodeboronation
This protocol incorporates several changes designed to suppress the protodeboronation side reaction.
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and potassium phosphate (B84403) (K₃PO₄, 3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., 2-MeTHF or Toluene) via syringe to achieve a concentration of ~0.1 M.
-
Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, filter the mixture through a pad of Celite®, rinsing with an organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Competing pathways in Suzuki reactions.
Caption: Troubleshooting workflow for high protodeboronation.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Technical Support Center: Homocoupling of 4-Fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on a common challenge encountered during Suzuki-Miyaura cross-coupling reactions: the homocoupling of 4-fluorophenylboronic acid. Here, you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to help you minimize this undesired side reaction and maximize the yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling of this compound and why is it a problem?
A1: Homocoupling is an undesired side reaction in which two molecules of this compound react with each other to form 4,4'-difluorobiphenyl. This is problematic for several reasons: it consumes the boronic acid reagent, leading to a lower yield of the desired cross-coupled product, and the resulting symmetrical biphenyl (B1667301) byproduct can be difficult to separate from the target molecule due to similar physical properties, complicating purification.
Q2: What are the primary causes of this compound homocoupling?
A2: The main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0). Electron-deficient arylboronic acids, like this compound, are particularly susceptible to this side reaction.
Q3: How can I minimize or prevent the homocoupling of this compound?
A3: Several strategies can be employed to suppress homocoupling. The most critical is the rigorous exclusion of oxygen from the reaction system. Other effective methods include the choice of palladium precursor, the selection of appropriate ligands and bases, and the optimization of reaction temperature. A detailed comparison of these strategies is provided in the troubleshooting section below.
Q4: Which palladium catalyst is best to avoid homocoupling?
A4: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally recommended over Pd(II) sources like Pd(OAc)₂. Pd(II) catalysts can directly promote homocoupling before being reduced to the catalytically active Pd(0) state. If a Pd(II) source is used, ensuring efficient in-situ reduction is crucial.
Troubleshooting Guides
Issue: Significant Formation of 4,4'-Difluorobiphenyl Byproduct
If you are observing a significant amount of the homocoupled byproduct, consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solutions | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen for 20-30 minutes, or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.[1] | Oxygen promotes the oxidation of the active Pd(0) catalyst to Pd(II), which is a key species in the homocoupling pathway. |
| Use of a Pd(II) Precatalyst | Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source is necessary, consider adding a mild reducing agent. | Pd(II) species can directly react with the boronic acid to form the homocoupled product. Using a Pd(0) source minimizes the initial concentration of Pd(II). |
| Suboptimal Base | Screen different bases. While a base is necessary to activate the boronic acid, a very strong base or high concentration can sometimes promote side reactions. K₃PO₄ or Cs₂CO₃ are often good choices for electron-deficient boronic acids. | The base plays a crucial role in the transmetalation step. An appropriate base can facilitate the desired cross-coupling over the homocoupling pathway. |
| High Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions like homocoupling. | Running the reaction at the lowest effective temperature can help to minimize the formation of byproducts. |
| Slow Addition of Boronic Acid | Pre-heating the mixture of the aryl halide, base, and catalyst before the addition of the this compound can sometimes be effective.[1] | This strategy aims to have the active Pd(0) catalyst readily available for the cross-coupling cycle as soon as the boronic acid is introduced, potentially outcompeting the homocoupling reaction. |
Signaling Pathways and Experimental Workflows
To better visualize the competing reactions and the recommended experimental setup, the following diagrams are provided.
Caption: Competing pathways of Suzuki-Miyaura cross-coupling and homocoupling.
Caption: Recommended experimental workflow to minimize homocoupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is designed for the coupling of an aryl halide with this compound, with specific steps to minimize the formation of the homocoupling byproduct.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453), toluene, or a mixture with water)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure a thoroughly inert atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Degassing: Sparge the resulting mixture with argon or nitrogen for an additional 20-30 minutes to ensure complete removal of dissolved oxygen.
-
Boronic Acid Addition: Under a positive pressure of inert gas, add the this compound (1.2 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
By following these guidelines and protocols, researchers can effectively troubleshoot and prevent the homocoupling of this compound, leading to higher yields of the desired cross-coupled products and simplified purification processes.
References
Choosing the right base and solvent for 4-Fluorophenylboronic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorophenylboronic acid. The following information is designed to help you select the optimal base and solvent for your reactions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is a versatile reagent primarily used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to introduce the 4-fluorophenyl group into organic molecules.[1][2] This moiety is of significant interest in medicinal chemistry and materials science as the fluorine atom can modulate the physicochemical and biological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.[3]
Q2: Which bases are typically recommended for Suzuki-Miyaura reactions with this compound?
A2: A range of inorganic bases are commonly used, with the choice depending on the specific coupling partners and solvent system. The most frequently employed bases include:
-
Potassium Carbonate (K₂CO₃): A moderately strong and cost-effective base that is effective in many cases.[2][4]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can accelerate reactions, particularly with less reactive aryl chlorides.
-
Potassium Phosphate (K₃PO₄): A strong base often used in challenging coupling reactions.[4]
The selection of the base is critical as it facilitates the transmetalation step in the catalytic cycle by forming a more nucleophilic boronate species.[5][6]
Q3: What solvents are suitable for reactions involving this compound?
A3: The choice of solvent is crucial for ensuring that all reaction components, including the organic substrates, palladium catalyst, and inorganic base, are sufficiently soluble.[7] Often, a mixture of an organic solvent and water is used. Common solvent systems include:
-
Aqueous Dimethylformamide (DMF/H₂O): An effective polar apathetic solvent system for reactions with this compound.[2]
-
Toluene (B28343)/Water: A common biphasic system.
-
Dioxane/Water: A frequently used ethereal solvent system.[4]
-
Tetrahydrofuran (THF)/Water: Another versatile ethereal solvent system.
It is essential to use degassed solvents to prevent the oxidation of the palladium catalyst and homocoupling of the boronic acid.[1]
Q4: My reaction is not working or giving low yields. What are the first things to check?
A4: When a Suzuki-Miyaura reaction fails or provides low yields, consider the following:
-
Catalyst Activity: Ensure your palladium catalyst is active. Pd(II) precatalysts need to be reduced to Pd(0) in situ, and some Pd(0) sources can degrade over time.[1]
-
Reagent Purity: Verify the purity of your this compound, as it can degrade over time. Also, ensure the aryl halide is pure.[1]
-
Oxygen Contamination: The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst and lead to side reactions.[1][8]
-
Reaction Conditions: Re-evaluate your choice of base, solvent, temperature, and reaction time.
Troubleshooting Guide
Problem 1: Low or no conversion of starting materials.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Test your catalyst with a known, reliable reaction (e.g., coupling of phenylboronic acid with iodobenzene). Consider using a more robust precatalyst, such as a Buchwald palladacycle.[1] |
| Suboptimal Base | The base may not be strong enough to promote transmetalation. If using a weaker base like Na₂CO₃, consider switching to K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be substrate-dependent.[5] |
| Poor Solvent Choice | Ensure your solvent system can dissolve all reactants. For challenging couplings, polar aprotic solvents like DMF or dioxane are often effective.[2] |
| Low Reaction Temperature | Increase the reaction temperature. Suzuki-Miyaura reactions are often run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate.[3] |
Problem 2: Significant formation of a byproduct corresponding to the protonated starting material (protodeboronation).
| Possible Cause | Suggested Solution |
| Presence of Protic Impurities | Ensure all reagents and solvents are anhydrous if the reaction is sensitive to water. |
| Harsh Reaction Conditions | High temperatures and strongly basic aqueous conditions can promote protodeboronation, especially with electron-deficient boronic acids like this compound.[9] Consider using a milder base or lowering the reaction temperature. |
| Instability of the Boronic Acid | To mitigate protodeboronation, consider converting the this compound to a more stable boronate ester, such as a pinacol (B44631) (BPin) or MIDA ester. These esters slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[1] |
Problem 3: Formation of a symmetrical biaryl byproduct (homocoupling).
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of the boronic acid.[8] Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. |
| Inefficient Pd(II) Precatalyst Reduction | If a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, it can promote homocoupling.[8] Consider using a Pd(0) source directly or a precatalyst system known for clean activation. |
Data Presentation
The following tables summarize quantitative data for Suzuki-Miyaura reactions involving this compound under various conditions.
Table 1: Suzuki-Miyaura Coupling of 1-bromo-4-fluorobenzene (B142099) with this compound [2]
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 70 | 3 | ~85 |
| 2 | 70 | 8 | >95 |
| 3 | 70 | 24 | >95 |
| 4 | 70 | 48 | >95 |
| 5 | 110 | 3 | >95 |
| 6 | 110 | 8 | >95 |
| 7 | 110 | 24 | >95 |
| 8 | 110 | 48 | >95 |
| Reaction Conditions: 1-bromo-4-fluorobenzene, this compound, G-COOH-Pd-10 catalyst, K₂CO₃ base, DMF/H₂O (95:5) solvent. |
Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling Yields (Illustrative for Aryl Bromides) [4][7]
| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromotoluene | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 3 | 4-Bromotoluene | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 82 |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 |
| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | K₃PO₄ | Toluene | 70-80 | 18-22 | 40 |
| 6 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | K₃PO₄ | Acetonitrile | 70-80 | 18-22 | 36 |
| Note: This table provides illustrative data to show general trends in base and solvent effectiveness. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling [3]
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine (B1218219) ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe.
-
Reaction: Vigorously stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting a base and solvent.
References
Catalyst deactivation and poisoning in 4-Fluorophenylboronic acid cross-couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and poisoning in Suzuki-Miyaura cross-coupling reactions involving 4-Fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of catalyst deactivation or poisoning in my Suzuki-Miyaura reaction with this compound?
A1: The most common signs that your catalyst is no longer active include:
-
Low or No Conversion: The most obvious sign is a stalled reaction where the starting materials are not being consumed, even after extended reaction times or heating.
-
Formation of Palladium Black: The appearance of a black precipitate is often indicative of the active Pd(0) catalyst agglomerating and crashing out of solution as inactive palladium black. This can be caused by oxygen in the system or instability of the catalyst complex.[1]
-
Inconsistent Reaction Rates: If you observe a rapid initial conversion that then plateaus, it could suggest that the catalyst is deactivating over the course of the reaction.
-
Prevalence of Side Reactions: An increase in side products, such as the homocoupling of this compound or protodeboronation, can indicate that the desired cross-coupling pathway is being inhibited due to a compromised catalyst.
Q2: Why is protodeboronation a significant side reaction with this compound, and how can I minimize it?
A2: Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This compound can be susceptible to this side reaction, particularly under harsh basic conditions or at elevated temperatures.[2] The electron-withdrawing nature of the fluorine atom can influence the stability of the boronic acid.[3]
To minimize protodeboronation:
-
Use Milder Bases: Opt for weaker bases like potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF) instead of strong hydroxides.[2]
-
Control Reaction Temperature: Run the reaction at the lowest effective temperature that provides a reasonable rate for the cross-coupling.[2]
-
Use Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation and can release the boronic acid slowly into the reaction mixture.[4]
Q3: Can impurities in my this compound or other reagents poison the catalyst?
A3: Yes, impurities are a common cause of catalyst poisoning. Traces of certain substances, even at ppm levels, can significantly inhibit the catalytic activity.[5] Potential catalyst poisons include:
-
Sulfur Compounds: Residual sulfur-containing impurities in starting materials can act as potent poisons for palladium catalysts.
-
Oxidizing Agents: The presence of peroxides or other oxidizing agents in solvents can lead to the oxidation of the active Pd(0) to inactive Pd(II).
-
Coordinating Species: Functional groups on your substrates or impurities that can strongly coordinate to the palladium center may inhibit the catalytic cycle.
It is crucial to use high-purity reagents and properly purified and degassed solvents to avoid these issues.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield of Cross-Coupled Product | Inactive Catalyst: The Pd(0) active species has not been generated or has been deactivated.[6] | - Ensure rigorous degassing of all solvents and reagents to remove oxygen.[1] - Use a fresh, high-quality palladium precursor and ligand. - Consider using a more robust pre-catalyst, such as a Buchwald palladacycle, which is designed for efficient generation of the active Pd(0) species.[6] |
| Inefficient Transmetalation: The transmetalation of the 4-fluorophenyl group from boron to palladium is slow. | - The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. - Ensure the base is sufficiently soluble in the reaction medium. - The electron-withdrawing fluorine atom can slow down transmetalation; using a more electron-rich phosphine (B1218219) ligand can sometimes help. | |
| Protodeboronation of this compound: The boronic acid is being consumed by this side reaction.[4] | - Use milder bases (e.g., K₂CO₃, CsF) and the lowest effective reaction temperature.[2][3] - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). | |
| Formation of Black Precipitate (Palladium Black) | Oxygen Contamination: Dissolved oxygen in the solvent or a leak in the inert atmosphere setup is oxidizing the Pd(0) catalyst.[1] | - Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. - Ensure all glassware is properly dried and the reaction is maintained under a positive pressure of inert gas. |
| Ligand Degradation: The phosphine ligand is degrading at high temperatures, leaving the palladium center unprotected and prone to aggregation.[7] | - Screen different, more thermally stable ligands. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are often more robust. - Lower the reaction temperature if possible. | |
| Significant Homocoupling of this compound | Presence of Oxidants: Oxygen or other oxidizing species can promote the oxidative homocoupling of the boronic acid. | - Rigorous degassing of the reaction mixture is crucial. - Using a direct Pd(0) source (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst can sometimes reduce homocoupling.[6] |
| Slow Transmetalation/Reductive Elimination: If the desired cross-coupling pathway is slow, the side reaction of homocoupling can become more prominent. | - Optimize the ligand and base to accelerate the catalytic cycle. Bulky, electron-rich ligands often favor reductive elimination over side reactions. |
Data Presentation
Table 1: Effect of Catalyst System on the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 8 | >95 |
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 18 | ~85 |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | ~90 |
This table is a representation of typical results and may vary based on specific reaction conditions and substrate purity.
Table 2: Recyclability and Performance of a Heterogeneous Palladium Catalyst in the Coupling of this compound and 1-Bromo-4-fluorobenzene
| Catalytic Cycle | Reaction Time (h) | Conversion (%) |
| 1 | 3 | 90 |
| 2 | 3 | 75 |
| 3 | 3 | 62 |
| 4 | 3 | 55 |
| 5 | 3 | 47 |
Data adapted from a study on a graphene-supported Pd nanoparticle catalyst, demonstrating a decrease in activity over consecutive cycles.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Monitoring Catalyst Deactivation by Reaction Profiling
Objective: To determine the point at which catalyst deactivation occurs during a Suzuki-Miyaura coupling reaction.
Procedure:
-
Set up the Suzuki-Miyaura reaction as described in Protocol 1. Include an internal standard (e.g., dodecane) that does not interfere with the reaction or analysis.
-
Once the reaction is initiated by heating, take small aliquots of the reaction mixture at regular time intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes) using a syringe under a positive pressure of inert gas.
-
Immediately quench each aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water.
-
Analyze each quenched aliquot by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting materials and the product relative to the internal standard.
-
Plot the concentration of the product versus time. A plateau in the curve indicates that the reaction has stopped, which is likely due to catalyst deactivation.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common pathways for palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting a problematic Suzuki coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. benchchem.com [benchchem.com]
- 7. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of Products from 4-Fluorophenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 4-fluorophenylboronic acid. The following information is designed to help you overcome common purification challenges and streamline your workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of products from cross-coupling reactions involving this compound, such as Suzuki-Miyaura, Chan-Lam, Buchwald-Hartwig, and Ullmann reactions.
Impurity Removal
Question: What are the most common impurities in a Suzuki-Miyaura reaction with this compound, and how can I remove them?
Answer: The most prevalent impurities include unreacted this compound, homocoupled byproducts (e.g., 4,4'-difluorobiphenyl), and residual palladium catalyst.[1]
-
Unreacted this compound: This can often be removed with a basic aqueous wash (e.g., 1M NaOH or K₂CO₃ solution). The acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer during extraction.[1][2]
-
Homocoupled Byproduct (4,4'-difluorobiphenyl): Separating the homocoupled product from the desired biaryl can be challenging due to similar polarities. Meticulous column chromatography with a shallow solvent gradient is often effective.[1] Recrystallization can also be a powerful technique if a suitable solvent system is identified.[1]
-
Residual Palladium Catalyst: For heterogeneous catalysts like Pd/C, simple filtration through celite is often sufficient.[1] For homogeneous catalysts, specialized scavengers or treatment with aqueous sodium bisulfite can be effective.[3]
Question: My Chan-Lam coupling reaction mixture is complex. What are the typical byproducts and how can they be removed?
Answer: Common byproducts in Chan-Lam couplings include oxidation and protodeboronation of the boronic acid, as well as homocoupling of the organoboron reagent.[4] Purification is typically achieved through flash column chromatography on silica (B1680970) gel.[4][5][6] An aqueous workup with a solution like ammonium (B1175870) hydroxide (B78521) can help to remove the copper catalyst prior to chromatography.[5]
Question: I'm having trouble purifying my Buchwald-Hartwig amination product. What are some common issues and solutions?
Answer: Purification challenges in Buchwald-Hartwig aminations can arise from residual palladium catalyst and ligands. Filtration through a pad of celite can help remove some of the catalyst.[7] Column chromatography is a standard method for purifying the desired amine product.[8][9] In some cases, byproducts from ligand degradation can co-elute with the product, requiring careful optimization of the chromatographic conditions.
Question: How can I purify the products of an Ullmann reaction?
Answer: Ullmann reactions often require high temperatures and can produce a variety of byproducts. The purification strategy typically involves an aqueous workup to remove inorganic salts, followed by column chromatography to isolate the desired product.[10] In some cases, recrystallization from a suitable solvent can be an effective final purification step.[11]
Technique-Specific Troubleshooting
Question: My product is an oil and will not crystallize. What should I do?
Answer: If your product is an oil, it may be due to the presence of impurities inhibiting crystallization, or the product may be intrinsically an oil at room temperature. In this case, purification by column chromatography is the most appropriate method.[1]
Question: My desired product and a byproduct have very similar polarities. How can I separate them by column chromatography?
Answer: This is a common challenge that can be addressed by using a shallow solvent gradient during column chromatography.[1] It is also crucial to perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal conditions for separation.[1]
Question: I am losing my product during column chromatography. What could be the cause?
Answer: Product loss during column chromatography can occur for several reasons. If your compound is sensitive to the acidic nature of silica gel, it may be degrading on the column. In such cases, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina.[12]
Data Presentation: Comparison of Purification Techniques
The choice of purification method can significantly impact the final yield and purity of your product. The following tables provide a comparative overview of common techniques.
Table 1: General Comparison of Recrystallization and Column Chromatography
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a solvent at varying temperatures.[13] | Differential partitioning of compounds between a stationary and a mobile phase based on polarity.[13] |
| Typical Purity Achieved | Good to Excellent (>98%).[13] | Good to Excellent (>99% for some compounds).[13] |
| Yield | Moderate to High (Can be >80%).[13] | Variable, depends on separation efficiency. |
| Scalability | Easily scalable for larger quantities.[13] | Can be scaled up, but may become cumbersome and expensive.[13] |
| Time Consumption | Can be time-consuming due to slow cooling and drying.[13] | Generally faster for small-scale purifications.[13] |
| Solvent Consumption | Generally lower.[13] | Can be high due to the need for a continuous mobile phase.[13] |
| Applicability | Best for crystalline solids that are thermally stable.[13] | Applicable to a wider range of compounds, including oils and non-crystalline solids.[13] |
Table 2: Efficiency of Palladium Scavengers
| Scavenging Agent | Typical Loading | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) |
| Activated Carbon | 5-10 wt% | 1000 | <50 | >95 |
| Thiol-based Silica Gel | 5-10 wt% | 1000 | <10 | >99 |
| TMT-functionalized Resin | 5-10 wt% | 1000 | <5 | >99.5 |
Note: The efficiency of palladium scavengers can vary depending on the specific reaction conditions, solvent, and the nature of the palladium species.
Experimental Protocols & Workflows
Below are detailed methodologies for key purification techniques.
Protocol 1: General Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water or brine to remove water-soluble impurities and salts.
-
For removal of unreacted this compound, wash with a basic solution (e.g., 1M NaOH) before the water/brine wash.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Recrystallization of a Biaryl Product
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. This is often determined empirically through small-scale solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystal Formation: If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
-
Column Preparation: Plug a glass column with a small piece of cotton or glass wool and add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Purification Workflows
The following diagrams illustrate the logical steps involved in common purification strategies.
Caption: General purification workflow for cross-coupling reaction products.
Caption: Troubleshooting flowchart for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Purification [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Couplings with 4-Fluorophenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly poor yields, encountered during these crucial synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with this compound, an electron-deficient boronic acid, can stem from several factors. The initial points to verify are the activity of your palladium catalyst, the choice of base and solvent, and the integrity of the boronic acid itself.[1][2] Ensure your solvent is rigorously degassed to prevent catalyst deactivation and that the reaction is conducted under an inert atmosphere.[2][3]
Q2: I suspect my this compound is decomposing during the reaction. What could be the cause and how can I prevent it?
A2: this compound is susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5] This is often accelerated by harsh basic conditions and elevated temperatures.[1][6] To mitigate this, consider using milder bases such as potassium fluoride (B91410) (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄).[1][7] Running the reaction at the lowest effective temperature can also help minimize decomposition.[1]
Q3: What are the common side reactions in Suzuki couplings with this compound?
A3: Besides protodeboronation, another common side reaction is the homocoupling of this compound to form 4,4'-difluorobiphenyl.[8][9] This can be promoted by the presence of oxygen, which can interfere with the catalytic cycle.[2] Dehalogenation of the aryl halide starting material can also occur, leading to the formation of an undesired arene byproduct.[10]
Q4: How critical is the choice of palladium catalyst and ligand for this specific coupling?
A4: The choice of catalyst and ligand is crucial, especially for challenging substrates like electron-deficient boronic acids.[11][12] For this compound, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[11] Buchwald-type ligands, such as SPhos and XPhos, paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are often more effective than traditional catalysts like Pd(PPh₃)₄, particularly with less reactive aryl chlorides.[11][12]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your reaction conditions facilitate its reduction to the active Pd(0) species.[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst.[2][12] Always use freshly opened or properly stored catalysts and ligands. |
| Inefficient Oxidative Addition | If you are using an electron-rich or sterically hindered aryl halide, switch to a more electron-rich and bulky ligand like SPhos, XPhos, or P(t-Bu)₃ to accelerate this step.[11][13] Increasing the reaction temperature may also be beneficial.[1] |
| Slow Transmetalation | The transmetalation step can be slow for electron-deficient boronic acids.[11][14] Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄) to form the more reactive boronate species.[7][11] The addition of a small amount of water to solvents like dioxane or THF can sometimes facilitate this step.[1] |
| Improper Reaction Setup | Thoroughly degas your solvent by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.[2][15] Maintain a positive pressure of inert gas throughout the reaction. |
Issue 2: Significant Byproduct Formation
| Byproduct | Potential Cause | Troubleshooting Steps |
| Protodeboronation Product (Fluorobenzene) | The C-B bond is cleaved by a proton source.[4] This is often exacerbated by strong bases, high temperatures, and the presence of water.[1][6] | Use a milder base (e.g., KF, K₂CO₃).[1][7] Run the reaction at a lower temperature.[1] Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol (B44631) ester) prior to the coupling reaction.[1] |
| Homocoupling Product (4,4'-Difluorobiphenyl) | This can be caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[2][8] | Ensure rigorous degassing of the solvent and maintain a strict inert atmosphere.[2][3] Adding the aryl halide in slight excess might also suppress homocoupling.[3] |
| Dehalogenated Starting Material | The aryl halide is reduced instead of undergoing cross-coupling.[10] | This can sometimes be influenced by the choice of ligand and solvent. Experimenting with different catalyst systems may be necessary. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes the effect of different reaction parameters on the yield of Suzuki couplings with fluorinated arylboronic acids, based on literature data.[16][17][18]
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 70 | 3 | ~85 |
| G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~90 |
| G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 70 | 24 | ~90 |
| G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 24 | >95 |
Data is for the reaction of 1-bromo-4-fluorobenzene (B142099) with this compound, catalyzed by G-COOH-Pd-10.[16]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂/SPhos, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 4:1, or DMF/H₂O 95:5)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vial Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.[1]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas for 15-30 minutes.[1]
-
Solvent Addition: Add the degassed solvent via syringe. The concentration should typically be between 0.1 M and 0.2 M with respect to the limiting reagent.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and any additional ligand.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[1][2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.[2]
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Poor Yields
Caption: A decision tree for troubleshooting poor yields in Suzuki couplings.
Common Side Reactions
Caption: Common side reactions observed in Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
Effect of temperature on the stability of 4-Fluorophenylboronic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the stability of 4-Fluorophenylboronic acid in chemical reactions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of solid this compound?
Q2: How does temperature affect the stability of this compound in solution during a reaction?
A2: In solution, the stability of this compound is influenced by several factors, with temperature being a critical one. Elevated temperatures can accelerate degradation pathways, primarily protodeboronation and oxidation. For instance, in copper-mediated fluorination reactions, high temperatures have been shown to promote protodeboronation. However, this compound is successfully used in Suzuki-Miyaura coupling reactions at temperatures as high as 110 °C, indicating that its stability is context-dependent on the solvent, base, and catalyst used.
Q3: What are the common degradation pathways for this compound at elevated temperatures?
A3: The two primary degradation pathways for arylboronic acids like this compound, which are often accelerated by heat, are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boron group is replaced by a hydrogen atom from a protic source (like water or alcohols) in the reaction mixture. This results in the formation of fluorobenzene (B45895) as a byproduct.
-
Oxidation: The boronic acid group can be oxidized, leading to the formation of 4-fluorophenol. This is more likely to occur in the presence of oxidizing agents or air, especially at higher temperatures.
Additionally, at elevated temperatures, side reactions such as the formation of boroxines (anhydrides of boronic acids) can occur, which may impact the reactivity.
Troubleshooting Guide: Temperature-Related Issues in Reactions
This guide addresses common problems encountered during reactions involving this compound where temperature is a suspected factor.
| Problem | Possible Cause (Temperature-Related) | Recommended Solution |
| Low or No Product Yield | Degradation of this compound: The reaction temperature may be too high for the specific solvent and base combination, leading to significant protodeboronation or oxidation. | - Lower the reaction temperature and increase the reaction time.- If possible, use anhydrous solvents to minimize the protic source for protodeboronation.- Consider a milder base, as strong bases can promote degradation at higher temperatures. |
| Significant Formation of Fluorobenzene Byproduct | Protodeboronation: This is a strong indication that the C-B bond is cleaving. High temperatures, protic solvents, and certain bases can accelerate this process. | - Optimize the reaction temperature; try running the reaction at a lower temperature (e.g., 60-80 °C).- Use a boronic ester (e.g., pinacol (B44631) ester) of this compound, which can exhibit greater stability. |
| Presence of 4-Fluorophenol in the Product Mixture | Oxidation of this compound: This can be exacerbated by high temperatures and the presence of oxygen. | - Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Degas the solvent before use to remove dissolved oxygen. |
| Inconsistent Reaction Results | Variable Degradation: The extent of thermal degradation can be sensitive to minor variations in reaction setup, such as heating rate and "hot spots" in the reaction vessel. | - Use a well-controlled heating system (e.g., an oil bath with a temperature controller) to ensure uniform and stable temperature.- Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture. |
Data Presentation
Table 1: Summary of Temperature Effects on this compound Stability
| Factor | Effect of Increased Temperature | Notes |
| Solid State Stability | Generally stable up to its melting point (262-265 °C). | Store in a cool, dry place. |
| Protodeboronation Rate | Increases. | This is a common side reaction in Suzuki-Miyaura and other cross-coupling reactions. |
| Oxidation Rate | Increases. | More prevalent in the presence of air/oxygen. |
| Reaction Rate (e.g., Suzuki Coupling) | Generally increases reaction rates. | An optimal temperature must be found to balance reaction rate and stability. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability by ¹H NMR Spectroscopy
This protocol provides a method to qualitatively assess the stability of this compound in a given solvent at a specific temperature.
-
Sample Preparation:
-
Dissolve a known concentration of this compound (e.g., 10 mg/mL) in a deuterated solvent of interest (e.g., DMSO-d₆, DMF-d₇) in an NMR tube.
-
Add an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
Initial Spectrum:
-
Acquire a ¹H NMR spectrum at room temperature (t=0).
-
-
Thermal Stress:
-
Heat the NMR tube to the desired temperature (e.g., 80 °C, 100 °C, 120 °C) in a controlled temperature NMR probe or an external heating block.
-
-
Time-Course Monitoring:
-
Acquire ¹H NMR spectra at regular intervals (e.g., every hour).
-
-
Data Analysis:
-
Monitor for the appearance of new signals corresponding to degradation products (e.g., fluorobenzene).
-
Integrate the signals of this compound, the internal standard, and any degradation products to quantify the extent of decomposition over time.
-
Visualizations
Caption: Key degradation pathways of this compound.
Caption: A workflow for troubleshooting low-yielding reactions.
References
Water content and its effect on 4-Fluorophenylboronic acid coupling efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water content on the coupling efficiency of 4-Fluorophenylboronic acid, primarily in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Encountering issues with your this compound coupling reaction? This guide provides solutions to common problems related to water content.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Protodeboronation: Excess water can lead to the decomposition of this compound into fluorobenzene.[1][2] 2. Catalyst Inactivity: In completely anhydrous conditions, the dissolution and activation of the base can be poor, hindering the catalytic cycle. | 1. Optimize Water Content: If using a co-solvent system (e.g., dioxane/water, THF/water), systematically vary the water ratio. Start with a low percentage of water (e.g., 10%) and gradually increase it. For reactions sensitive to protodeboronation, consider using anhydrous solvents and reagents, but be mindful of base solubility. 2. Ensure Base Activation: If running under anhydrous conditions, ensure the base is a fine, dry powder to maximize its surface area and reactivity. A small amount of water is often beneficial for dissolving the base and facilitating the reaction. |
| Formation of Side Products (e.g., Homocoupling) | 1. Inefficient Transmetalation: The presence of water can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. An imbalance in reaction rates can favor side reactions. 2. Boronic Acid Instability: High water content and elevated temperatures can accelerate the degradation of the boronic acid, leading to byproducts. | 1. Adjust Solvent Polarity: Varying the water ratio in your co-solvent system can modulate the polarity of the reaction medium, which in turn can affect the rates of the catalytic cycle steps. 2. Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of boronic acid decomposition, even in the presence of water. |
| Inconsistent Reaction Results | 1. Variable Water Content in Reagents/Solvents: "Anhydrous" solvents can absorb atmospheric moisture, leading to batch-to-batch variability. The hydration state of the base (e.g., K₃PO₄ vs. K₃PO₄·H₂O) can also introduce varying amounts of water. | 1. Use Freshly Dried Solvents: Always use freshly distilled or commercially available anhydrous solvents. 2. Standardize Reagents: Use a consistent form of the base and other reagents. If using a hydrated base, account for the water content in your calculations. 3. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to atmospheric moisture. |
Frequently Asked Questions (FAQs)
Q1: Is water always detrimental to the coupling of this compound?
A1: Not necessarily. Water can play a dual role in Suzuki-Miyaura coupling reactions. It can be beneficial by aiding in the dissolution of the inorganic base (e.g., K₂CO₃, K₃PO₄), which is crucial for the activation of the boronic acid and the transmetalation step. However, excess water can lead to the undesirable side reaction of protodeboronation, where the boronic acid is converted back to the corresponding arene (fluorobenzene in this case), thus reducing the yield of the desired coupled product.[1][2]
Q2: What is the optimal amount of water to use in my reaction?
A2: The optimal water content is highly dependent on the specific reaction conditions, including the solvent system, base, catalyst, and temperature. A common starting point for solvent systems like dioxane or THF is a ratio of 4:1 or 5:1 (organic solvent to water). However, for sensitive substrates, it may be necessary to reduce the amount of water or even use strictly anhydrous conditions. It is recommended to screen a range of water concentrations to determine the optimal conditions for your specific reaction.
Q3: How can I minimize the risk of protodeboronation?
A3: To minimize protodeboronation, you can:
-
Control the amount of water: Use the minimum amount of water necessary to achieve efficient reaction kinetics.
-
Choose the right base: Some bases are less prone to promoting protodeboronation.
-
Control the temperature: Lowering the reaction temperature can decrease the rate of this side reaction.
-
Use a more stable boronic acid derivative: In cases where this compound is particularly unstable, consider using a more stable derivative, such as a boronate ester (e.g., pinacol (B44631) ester) or an organotrifluoroborate salt, which can release the boronic acid slowly in situ.
Q4: Can I run the reaction in pure water?
A4: While some Suzuki-Miyaura reactions can be performed in water, especially with water-soluble substrates and catalysts, it may not be ideal for all systems. For many organic substrates, solubility in pure water is limited, which can negatively impact reaction rates. A biphasic system or the use of a co-solvent is often more effective.
Quantitative Data on Water Content and Coupling Efficiency
The following table provides illustrative data on how varying the water content in a 1,4-dioxane (B91453) solvent system can affect the yield of the coupling product between this compound and an aryl bromide. These are representative values and actual results may vary depending on the specific reaction conditions.
| 1,4-Dioxane:Water Ratio (v/v) | Water (%) | Reaction Yield (%) | Key Observation |
| Anhydrous | 0 | 45 | Lower yield, potentially due to poor base solubility and slower transmetalation. |
| 9:1 | 10 | 85 | Significant improvement in yield as water aids in base dissolution. |
| 4:1 | 20 | 92 | Often near-optimal, balancing positive effects with minimal side reactions. |
| 1:1 | 50 | 70 | Decreased yield, likely due to increased protodeboronation of the boronic acid. |
| Pure Water | 100 | 30 | Low yield due to poor solubility of reactants and significant boronic acid decomposition. |
Experimental Protocols
Protocol for Investigating the Effect of Water Content on Coupling Efficiency
This protocol outlines a method for systematically evaluating the impact of varying water concentrations on the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or K₃PO₄, anhydrous)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials with stir bars
-
Heating block or oil bath
-
Standard glassware for workup and analysis
Procedure:
-
Reaction Setup: In a series of reaction vials, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Solvent Preparation: Prepare a series of 1,4-dioxane and degassed water mixtures with varying ratios (e.g., anhydrous, 9:1, 4:1, 1:1).
-
Solvent Addition: To each reaction vial, add 5 mL of the corresponding solvent mixture.
-
Reaction Execution: Seal the vials and heat the reaction mixtures to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring and Analysis: Monitor the reaction progress by TLC or GC-MS. After a set time (e.g., 4 hours), cool the reactions to room temperature.
-
Workup: Dilute each reaction mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Quantification: Analyze the crude product by GC or ¹H NMR using an internal standard to determine the reaction yield.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Water's Influence on Boronic Acid Stability
Caption: The dual effect of water on this compound fate.
References
Troubleshooting failed Suzuki reactions with electron-rich or -poor substrates
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving electron-rich and electron-poor substrates.
Frequently Asked Questions (FAQs)
Troubleshooting Failed Reactions with Electron-Rich Substrates
Q1: My Suzuki reaction with an electron-rich aryl halide (e.g., anisole (B1667542) derivatives) is giving low to no yield. What are the primary causes and how can I troubleshoot this?
A1: Low yields with electron-rich aryl halides are often due to a slow or inefficient oxidative addition step, which is typically the rate-determining step in the catalytic cycle.[1] The electron-donating groups on the aryl halide increase the electron density at the carbon-halogen bond, making it less susceptible to cleavage by the Pd(0) catalyst.[2]
Here are the key factors to investigate and potential solutions:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective.[3] More electron-rich and bulky ligands are required to promote oxidative addition.[2]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for electron-rich substrates.[4] These ligands are not only electron-rich, which facilitates the oxidative addition, but their bulkiness also promotes the final reductive elimination step.[5]
-
-
Catalyst Precursor: Using a Pd(0) source like Pd₂(dba)₃ with an appropriate ligand is often more effective than Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) that require in-situ reduction, which can sometimes be inefficient.[6]
-
Base Selection: While a base is necessary to activate the boronic acid, an excessively strong base can lead to side reactions. For electron-rich systems, a moderately strong base is often sufficient.
-
Recommended Bases: K₃PO₄ and Cs₂CO₃ are often effective choices.[4] It's crucial to use a finely powdered base to ensure good solubility and reactivity.
-
-
Solvent: The choice of solvent can influence catalyst activity and substrate solubility.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the oxidative addition.[7] However, be cautious as higher temperatures can also promote side reactions like protodeboronation.[6]
Q2: I'm observing significant protodeboronation of my electron-rich boronic acid. How can I prevent this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[6] This is often exacerbated by the presence of water and a strong base.[6]
Here are some strategies to minimize protodeboronation:
-
Use a Milder Base: Strong bases can accelerate the rate of protodeboronation.[6] Consider switching to a milder base like K₂CO₃ or KF.
-
Use Boronic Esters or Trifluoroborates: Boronic esters, such as pinacol (B44631) esters (Bpin), or potassium trifluoroborate salts are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[6][7] These can be used as direct replacements for boronic acids in the reaction.
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[6]
-
Control Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation. Running the reaction at the lowest effective temperature can also help.[6]
Troubleshooting Failed Reactions with Electron-Poor Substrates
Q3: My Suzuki reaction with an electron-poor boronic acid is failing. What are the likely issues?
A3: Electron-deficient boronic acids often present challenges due to a slower rate of transmetalation.[3] The electron-withdrawing groups decrease the nucleophilicity of the organic group on the boron atom, making its transfer to the palladium center more difficult.[8]
Key troubleshooting points include:
-
Catalyst and Ligand System: For electron-deficient boronic acids, a catalyst system that promotes rapid oxidative addition and facilitates the transmetalation step is essential.[3]
-
Recommended Catalysts and Ligands: Buchwald-type phosphine (B1218219) ligands like SPhos and XPhos are highly active for a broad range of substrates, including electron-deficient ones.[3] Pd(PPh₃)₄ may have lower activity and require higher temperatures.[3]
-
-
Base Selection: A stronger base is often required to enhance the nucleophilicity of the electron-poor boronic acid by forming a more reactive boronate species.
-
Recommended Bases: K₃PO₄ and Cs₂CO₃ are effective for promoting high reaction rates.[3]
-
-
Solvent System: A polar aprotic solvent, often with a small amount of water, is typically used.
-
Recommended Solvents: Toluene/H₂O or Dioxane/H₂O mixtures are common and effective.[3]
-
Q4: I am seeing a significant amount of homocoupling of my electron-poor aryl halide. What can be done to suppress this?
A4: Homocoupling of the aryl halide is a common side reaction that can be promoted by the presence of oxygen and certain palladium species.[2]
To minimize homocoupling:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed to remove oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[7]
-
Use a Pd(0) Source: Using a Pd(0) catalyst directly, such as Pd₂(dba)₃, can sometimes reduce homocoupling compared to Pd(II) precatalysts.[6]
-
Ligand Choice: Bulky electron-rich ligands can sterically hinder the formation of homocoupling byproducts.[2]
Data Presentation
Table 1: Catalyst and Ligand Selection for Electron-Rich and -Poor Substrates
| Substrate Type | Coupling Partner Example | Recommended Catalyst/Ligand System | Typical Loading (mol%) | Rationale |
| Electron-Rich Aryl Halide | 4-Bromoanisole | Pd₂(dba)₃ / SPhos or XPhos | 1-2 | Electron-rich, bulky ligands facilitate the slow oxidative addition step.[2][3] |
| Electron-Poor Aryl Halide | 4-Bromonitrobenzene | Pd(OAc)₂ / SPhos | 1-2 | Highly active catalyst system for a broad range of substrates.[3] |
| Electron-Rich Boronic Acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 2-5 | Generally reactive, standard conditions are often sufficient. |
| Electron-Poor Boronic Acid | 4-Nitrophenylboronic acid | Pd₂(dba)₃ / XPhos | 1-2 | Excellent for challenging substrates, promotes the slow transmetalation step.[3] |
Table 2: Base and Solvent Recommendations for Challenging Substrates
| Substrate Type | Recommended Base | Recommended Solvent | Key Considerations |
| Electron-Rich Aryl Halide | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | A strong, but not overly harsh, base is needed to avoid side reactions. Anhydrous conditions are preferred.[4] |
| Electron-Poor Aryl Halide | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Standard conditions are often effective as oxidative addition is fast.[3] |
| Electron-Rich Boronic Acid | K₂CO₃, KF | THF/H₂O | Milder bases are used to minimize protodeboronation.[6] |
| Electron-Poor Boronic Acid | K₃PO₄, Cs₂CO₃ | Toluene/H₂O | A strong base is required to activate the boronic acid for transmetalation.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide
This protocol is a general starting point for the coupling of an electron-rich aryl bromide with an arylboronic acid and should be optimized for specific substrates.
Materials:
-
Electron-rich aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv, finely powdered)
-
Anhydrous, degassed dioxane or toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.[4]
-
Inert Atmosphere: Seal the vessel with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is crucial to prevent catalyst deactivation and homocoupling side reactions.[7]
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Workup: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Electron-Poor Boronic Acid
This protocol is a general starting point for the coupling of an electron-poor boronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Electron-poor boronic acid (1.1-1.5 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Degassed Toluene/H₂O (e.g., 9:1 mixture)
Procedure:
-
Reagent Preparation: To a flame-dried reaction vessel, add the aryl bromide, the electron-poor boronic acid, Pd(OAc)₂, SPhos, and the base.[3]
-
Inert Atmosphere: Seal the vessel and degas by purging with an inert gas.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.[3]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for Suzuki reactions with electron-rich substrates.
Caption: Troubleshooting workflow for Suzuki reactions with electron-poor substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Managing impurities in commercial 4-Fluorophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Fluorophenylboronic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most prevalent impurity is the corresponding trimeric anhydride, known as a boroxine (B1236090). This is formed by the intermolecular dehydration of three boronic acid molecules. Other potential impurities include starting materials from its synthesis, such as 4-fluorobromobenzene, and products of degradation, like fluorobenzene, resulting from protodeboronation.[1][2][3] Commercial grades are typically available in purities of ≥95% or ≥97%.
Q2: How does the presence of boroxine affect my Suzuki-Miyaura coupling reaction?
A2: The presence of boroxine can complicate reaction stoichiometry, as it has a different molecular weight than the boronic acid.[1] While boroxines can also be active in Suzuki-Miyaura couplings, and in some cases may even be more reactive than the boronic acid itself, their presence indicates a non-homogenous starting material, which can lead to irreproducible results or lower yields.[4] For precise and reproducible chemistry, it is often recommended to use purified boronic acid.[5]
Q3: What is protodeboronation and how can I prevent it?
A3: Protodeboronation is a significant degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom (in this case, converting this compound to fluorobenzene).[6][7] This process can be accelerated by factors such as the presence of water, acidic or basic conditions, and certain metals like palladium or copper.[8][9] To minimize protodeboronation, it is advisable to store the boronic acid in a cool, dry place and to use anhydrous solvents in reactions where possible.
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[10] It is sensitive to moisture and air, which can promote the formation of boroxine and other degradation products. Always handle the compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[11]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion in Suzuki-Miyaura Coupling
If you are experiencing poor performance in a Suzuki-Miyaura coupling reaction using this compound, the quality of the boronic acid could be a contributing factor.
Troubleshooting Steps:
-
Assess Purity: The first step is to determine the purity of your commercial this compound. The presence of significant amounts of boroxine or other impurities can affect the reaction.
-
Purify the Boronic Acid: If impurities are suspected, purification of the boronic acid is recommended. Recrystallization is often an effective method.
-
Optimize Reaction Conditions: Ensure that your reaction conditions are optimal and that moisture and oxygen are excluded, as they can contribute to side reactions and catalyst deactivation.[12]
dot
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura reactions.
Issue 2: Inconsistent Analytical Results for this compound
Variability in analytical data (e.g., NMR, HPLC) often points to the presence of impurities that exist in equilibrium with the parent compound.
Troubleshooting Steps:
-
Identify the Impurity: The most common cause of inconsistent results is the equilibrium between the boronic acid and its boroxine anhydride. This can be identified by specific signals in the NMR spectrum.
-
Standardize Sample Preparation: Ensure a consistent protocol for sample preparation for analysis, as solvent and concentration can influence the position of the equilibrium.
-
Purify for a Stable Baseline: If a stable and pure analytical standard is required, purification is necessary to remove the boroxine and other impurities.
Data Presentation
Table 1: Purity and Impurity Profile of Commercial vs. Purified this compound
| Parameter | Typical Commercial Grade | After Recrystallization |
| Purity (by HPLC) | 95-98% | >99% |
| Major Impurity | Boroxine (trimeric anhydride) | Typically not detectable |
| Other Impurities | Fluorobenzene, starting materials | Typically not detectable |
| Appearance | White to off-white powder | White crystalline solid |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and water.
Protocol 2: NMR Analysis for Impurity Identification
¹H and ¹⁹F NMR are powerful tools for identifying boroxine and protodeboronation impurities.[13][14]
-
Solvent: DMSO-d₆
-
¹H NMR:
-
This compound: A broad singlet for the -B(OH)₂ protons is typically observed around 8.0-8.5 ppm, with aromatic signals in the range of 7.0-8.0 ppm.
-
Boroxine: The aromatic signals may be slightly shifted compared to the monomeric acid. The absence of a distinct -B(OH)₂ signal and the presence of complex aromatic multiplets can indicate boroxine formation.
-
Fluorobenzene (Protodeboronation): A multiplet in the aromatic region, integrating to 5 protons, will be observed.
-
-
¹⁹F NMR:
-
A single resonance is expected for the fluorine atom. The chemical shift can be used to distinguish between this compound and any fluorine-containing impurities.
-
Protocol 3: Recrystallization of this compound
This procedure can be used to remove boroxine and other less soluble impurities.[5][6]
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot water (or an ethanol/water mixture) to the flask while stirring and heating to dissolve the solid completely.[10]
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 30-60 minutes.[2]
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold water.
-
Dry the purified crystals under vacuum.
Protocol 4: Purification via Diethanolamine Adduct Formation
This method is effective for purifying boronic acids, as the diethanolamine adducts are often highly crystalline and can be easily isolated.[15]
-
Dissolve the impure this compound in a suitable solvent such as ether.
-
Add one equivalent of diethanolamine to the solution.
-
Stir the mixture. The crystalline diethanolamine adduct should precipitate out of the solution.
-
Collect the crystalline adduct by filtration and wash with cold ether.
-
To regenerate the pure boronic acid, treat the adduct with an acid (e.g., HCl) and extract the boronic acid into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified this compound.
Visualizations
dot
Caption: Reversible formation of boroxine from this compound.
dot
Caption: General workflow for the analysis and purification of commercial this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. This compound | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. nobelprize.org [nobelprize.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Improving the reaction kinetics of 4-Fluorophenylboronic acid couplings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-fluorophenylboronic acid in coupling reactions, primarily the Suzuki-Miyaura coupling.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The palladium catalyst may have degraded. 2. Inappropriate Base: The chosen base may not be effective for the specific reaction conditions.[1][2] 3. Poor Solvent Choice: The solvent may not be suitable for dissolving all reaction components.[3][4] 4. Low Reaction Temperature: The temperature may be too low to overcome the activation energy.[5][6] | 1. Use a fresh batch of catalyst or a pre-catalyst. Consider ligands that are more robust.[7] 2. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For sensitive substrates, a weaker base might be necessary.[2] 3. A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is often effective.[2][8] 4. Gradually increase the reaction temperature. For instance, some reactions show significantly higher conversion at 110°C compared to 70°C.[9] |
| Significant Formation of Homocoupled Byproduct | 1. Oxygen in the Reaction Mixture: The presence of oxygen can lead to the homocoupling of the boronic acid. 2. High Catalyst Loading: An excess of the palladium catalyst can sometimes promote side reactions. | 1. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[7] 2. Reduce the catalyst loading. |
| Protodeboronation (Loss of Boronic Acid Group) | 1. Presence of Protic Solvents/Impurities: Water or other protic impurities can lead to the replacement of the boronic acid group with a hydrogen atom.[10][11] 2. Inappropriate Base: Some bases can accelerate protodeboronation.[2][10] 3. High Temperatures: Elevated temperatures can sometimes favor this side reaction. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried. 2. Careful selection of the base is crucial. In some cases, fluoride-containing bases like CsF can be beneficial.[2][10] 3. Optimize the temperature to be high enough for the desired reaction but low enough to minimize protodeboronation. |
| Inconsistent Reaction Kinetics | 1. Impurity of this compound: Impurities can interfere with the catalytic cycle. 2. Variable Water Content in Solvents: The amount of water can significantly impact the reaction rate.[8] 3. Ligand Degradation: Some phosphine-based ligands can be sensitive to air and moisture. | 1. Use highly pure this compound.[12][13][14] 2. Use a consistent source and grade of solvents, or consider using a co-solvent system with a controlled amount of water.[8] 3. Use air-stable ligands or handle sensitive ligands under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of this compound compared to other phenylboronic acids in Suzuki-Miyaura couplings?
A1: this compound is an electron-deficient boronic acid due to the electron-withdrawing nature of the fluorine atom.[10][15] This can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-limiting step.[15] While electron-withdrawing groups can sometimes decrease the efficiency of the coupling, in many cases, fluorinated phenylboronic acids, including this compound, have shown high reactivity and can lead to excellent yields under optimized conditions.[9][10]
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A2: A good starting point for a Suzuki-Miyaura coupling involving this compound would be to use a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., XPhos).[10][16] A common base to start with is K₂CO₃ or Cs₂CO₃, and a solvent system of dioxane/water or DMF/water is often effective.[2][9][10] The reaction is typically run at an elevated temperature, for example, 80-110°C.[9][10]
Q3: How can I monitor the kinetics of my this compound coupling reaction?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful techniques for quantitatively monitoring the consumption of starting materials and the formation of the product.[17] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compounds are volatile. For real-time monitoring, in-situ spectroscopic techniques like NMR or IR spectroscopy can be employed.[17]
Q4: What role does the ligand play in the kinetics of this compound couplings?
A4: The ligand plays a crucial role in the Suzuki-Miyaura coupling by stabilizing the palladium catalyst and influencing its reactivity.[18] Bulky, electron-rich phosphine ligands can often accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[16] The choice of ligand can significantly impact the reaction rate, yield, and the suppression of side reactions.[18]
Q5: Can I use this compound with aryl chlorides?
A5: Yes, while aryl chlorides are generally less reactive than aryl bromides or iodides, successful Suzuki-Miyaura couplings with this compound and aryl chlorides have been reported.[16] These reactions often require more forcing conditions, such as higher temperatures, and the use of specialized catalyst systems with bulky, electron-rich ligands to facilitate the more difficult oxidative addition step.[16]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Suzuki-Miyaura couplings involving fluorinated phenylboronic acids.
Table 1: Comparison of Reaction Conditions and Yields for Fluorinated Phenylboronic Acids
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 |
Note: This data is compiled from various sources and represents typical yields. Actual yields may vary depending on specific reaction conditions and substrate purity.[10]
Table 2: Effect of Temperature on Conversion of Aryl Bromides with this compound
| Aryl Bromide | Temperature (°C) | Conversion (%) after 8h |
| 1-bromo-2-fluorobenzene | 70 | ~60 |
| 1-bromo-2-fluorobenzene | 110 | ~95 |
| 1-bromo-3-fluorobenzene | 70 | ~70 |
| 1-bromo-3-fluorobenzene | 110 | >95 |
| 1-bromo-4-fluorobenzene | 70 | ~80 |
| 1-bromo-4-fluorobenzene | 110 | >95 |
Data adapted from a study using G-COOH-Pd-10 catalyst.[9]
Experimental Protocols
1. General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
2. Protocol for Kinetic Monitoring by HPLC
-
Reaction Sampling and Quenching: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile (B52724) or methanol) to halt the catalytic cycle.[17]
-
Sample Preparation: If necessary, filter the quenched sample through a syringe filter to remove any solid particles.
-
HPLC Analysis:
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or another modifier) is typically used.
-
Detection: Use a UV detector set at a wavelength where both reactants and products show significant absorbance (e.g., 254 nm).[17]
-
-
Data Analysis: Identify the peaks corresponding to the starting materials and product by their retention times (determined by injecting pure standards). Integrate the peak areas to calculate the percentage conversion and yield over time.[17]
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura couplings.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Computational study of solvent effects on the Suzuki-Miyaura coupling reaction - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]
- 14. chemimpex.com [chemimpex.com]
- 15. benchchem.com [benchchem.com]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
Technical Support Center: Monitoring 4-Fluorophenylboronic Acid Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical techniques for monitoring the reaction progress of 4-Fluorophenylboronic acid. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of reactions involving this compound?
A1: The most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages. HPLC is excellent for routine analysis of complex reaction mixtures.[1] GC-MS is suitable for volatile compounds and often requires derivatization for polar analytes like boronic acids.[2] ¹⁹F NMR is particularly useful for reactions involving fluorinated compounds as it allows for direct monitoring of the fluorine signal of the starting material and product.[3][4]
Q2: I'm performing a Suzuki-Miyaura coupling reaction with this compound. Which analytical technique is most recommended for monitoring its consumption?
A2: For Suzuki-Miyaura coupling reactions, ¹⁹F NMR spectroscopy is a highly effective method.[3] The presence of the fluorine atom provides a unique spectroscopic handle to directly and quantitatively monitor the disappearance of the this compound starting material and the appearance of the fluorinated product.[3][4] This technique is quantitative and can often be performed directly on the reaction mixture without extensive workup.[3] HPLC is also a very common and robust technique for this purpose.[5]
Q3: Do I need to derivatize this compound for GC-MS analysis?
A3: Yes, derivatization is typically necessary for the GC-MS analysis of boronic acids, including this compound.[2][6] Boronic acids are polar and have low volatility, making them unsuitable for direct GC analysis.[7] Derivatization, for example, by silylation, converts the polar boronic acid group into a more volatile and thermally stable derivative.[6][7]
Q4: What are boroxines, and how do they affect the analysis of this compound?
A4: Boroxines are cyclic anhydrides that can form from the dehydration of three boronic acid molecules. Their formation can complicate the analysis as it reduces the concentration of the active monomeric boronic acid. Some analytical methods, like UHPLC-MS, can be optimized to minimize the formation of boroxines and other adducts during analysis.[5]
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing for this compound or its Product
-
Question: My chromatogram shows significant peak tailing for the this compound peak. What could be the cause and how can I fix it?
-
Answer: Peak tailing for boronic acids in reversed-phase HPLC is often caused by interactions with residual silanol (B1196071) groups on the silica-based column packing.[8][9]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) can suppress the ionization of silanol groups, thereby reducing their interaction with the analyte.
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column, which has fewer free silanol groups.
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites.
-
Solution 4: Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing.[10] Try diluting your sample.
-
Issue 2: Poor Resolution Between Reactant and Product Peaks
-
Question: I am unable to separate the peak for this compound from my product peak. How can I improve the resolution?
-
Answer: Poor resolution can stem from several factors related to the mobile phase, column, or other instrumental parameters.[10]
-
Solution 1: Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A shallower gradient or an isocratic elution with a lower percentage of organic solvent may improve separation.
-
Solution 2: Change the Column: If optimizing the mobile phase is not sufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl column) or a column with a smaller particle size for higher efficiency.
-
Solution 3: Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also affect retention times.[11]
-
GC-MS Analysis
Issue 1: No Peak Detected for this compound
-
Question: I've injected my reaction mixture into the GC-MS, but I don't see a peak for this compound. What is the problem?
-
Answer: The most likely reason is the low volatility and thermal instability of the underivatized boronic acid.
-
Solution: You must derivatize your sample before GC-MS analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]
-
Issue 2: Broad or Tailing Peaks After Derivatization
-
Question: Even after derivatization, my peaks are broad and tailing. What should I check?
-
Answer: This could be due to incomplete derivatization, active sites in the GC system, or column issues.
-
Solution 1: Optimize Derivatization: Ensure your derivatization reaction goes to completion. This may involve adjusting the reaction time, temperature, or the amount of derivatizing agent.
-
Solution 2: Check for Active Sites: Active sites in the injector liner or the column can cause peak tailing.[12] Use a deactivated liner and a high-quality, inert GC column.
-
Solution 3: Column Conditioning: The column may need to be conditioned at a high temperature to remove contaminants.
-
NMR Spectroscopy
Issue 1: Difficulty in Quantifying Reaction Conversion using ¹⁹F NMR
-
Question: The signal-to-noise ratio in my ¹⁹F NMR spectrum is low, making it difficult to accurately integrate the peaks for quantification. How can I improve this?
-
Answer: A low signal-to-noise ratio can be addressed by adjusting the acquisition parameters.
-
Solution 1: Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio.
-
Solution 2: Optimize Relaxation Delay: Ensure the relaxation delay (d1) is sufficiently long (typically 1-2 times the longest T1 relaxation time of the fluorine nuclei of interest) for complete relaxation between scans, which is crucial for accurate quantification.
-
Solution 3: Use a Higher Field Magnet: If available, a higher field NMR spectrometer will provide better sensitivity and signal dispersion.
-
Quantitative Data
Table 1: Comparison of Analytical Techniques for Boronic Acid Analysis
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[2] | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[2] | Separation by liquid chromatography followed by mass analysis.[2] |
| Applicability | Ideal for non-volatile and thermally labile compounds.[2] | Suitable for volatile and thermally stable compounds or their derivatives.[2] | Highly versatile with high sensitivity and selectivity.[2] |
| Limit of Detection (LOD) | µg/mL to ng/mL range.[1] | Dependent on derivatization efficiency and detector. | Can reach pg/mL levels.[13] |
| Throughput | High, with run times often in the range of minutes.[1] | Moderate, as it may require a derivatization step. | High, with short run times possible with UPLC systems.[5] |
| Key Advantage | Robust and widely available. | High separation efficiency. | Excellent sensitivity and selectivity.[2] |
Experimental Protocols
Protocol 1: HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction
This protocol describes a general method for monitoring the consumption of this compound and the formation of the corresponding biaryl product.
-
Instrumentation:
-
HPLC system with a UV detector, pump, and autosampler.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the product)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile/water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peaks for this compound and the product based on their retention times (determined by injecting standards of each).
-
Calculate the reaction conversion by monitoring the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
-
Protocol 2: GC-MS Analysis with Derivatization
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer.
-
A non-polar capillary column (e.g., DB-5ms).
-
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile (anhydrous)
-
-
Derivatization Procedure:
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.[6]
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
-
-
Data Analysis:
-
Identify the derivatized this compound and product peaks by their retention times and mass spectra.
-
Quantify the reaction progress by comparing the peak areas of the components of interest.
-
Protocol 3: ¹⁹F NMR Spectroscopy for Reaction Monitoring
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
-
Sample Preparation:
-
At specific time intervals, carefully take a sample (e.g., 0.1 mL) from the reaction mixture.
-
Place the aliquot into an NMR tube.
-
Add a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆) that is miscible with the reaction solvent. For some benchtop NMR instruments, analysis can be done directly without deuterated solvents.[3]
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse ¹⁹F experiment.
-
Number of Scans: 16 to 64 (adjust for desired signal-to-noise).
-
Relaxation Delay (d1): 2 seconds (adjust based on T1 values for accurate quantification).
-
Spectral Width: Sufficient to cover the expected chemical shifts of the fluorine-containing species.
-
-
Data Analysis:
-
Process the FID to obtain the ¹⁹F NMR spectrum.
-
Identify the signals corresponding to this compound and the fluorinated product.
-
Integrate the respective signals.
-
Calculate the reaction conversion by the following formula:
-
Conversion (%) = [Integral of Product / (Integral of Product + Integral of Starting Material)] * 100
-
-
Visualizations
Caption: Workflow for monitoring reaction progress using HPLC.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. azom.com [azom.com]
- 4. magritek.com [magritek.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. chromtech.com [chromtech.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. sciex.com [sciex.com]
Impact of ligand choice on the outcome of 4-Fluorophenylboronic acid couplings
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of ligand choice on the outcome of Suzuki-Miyaura couplings involving 4-fluorophenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, with a focus on how ligand selection can resolve these problems.
Question: I am observing low to no yield of my desired product. What are the potential ligand-related causes and solutions?
Answer:
Low yields in Suzuki-Miyaura couplings involving electron-deficient substrates like this compound can often be traced back to the choice of ligand. The ligand influences key steps in the catalytic cycle, primarily oxidative addition and reductive elimination.[1][2]
Potential Causes & Solutions:
-
Slow Oxidative Addition: The first step, insertion of the palladium catalyst into the aryl halide bond, can be slow, especially with less reactive aryl chlorides.[2]
-
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands. These ligands donate electron density to the palladium center, promoting the oxidative addition step.[2][3] Ligands from the Buchwald biaryl phosphine family (e.g., XPhos, SPhos, RuPhos) are often considered state-of-the-art for challenging couplings.[1]
-
-
Slow Reductive Elimination: The final step, where the two coupled fragments are expelled from the palladium to form the product, can be rate-limiting.
-
Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, removing it from the catalytic cycle.[4]
-
Solution: The ligand's role is to stabilize the palladium species in solution.[5] If catalyst decomposition is observed, switching to a ligand that binds more strongly or provides better steric protection, such as a bidentate ligand (e.g., dppf, Xantphos) or a bulky monophosphine ligand, can be beneficial.[1][6]
-
Question: My reaction is producing significant byproducts like homocoupled arenes and protodeboronated starting material. How can I mitigate this with ligand choice?
Answer:
Side reactions are a common challenge. Homocoupling (dimerization of the boronic acid or aryl halide) and protodeboronation (replacement of the boronic acid group with a hydrogen) compete with the desired cross-coupling reaction.[4]
Potential Causes & Solutions:
-
Homocoupling of Boronic Acid: This side reaction can occur during the formation of the active Pd(0) catalyst from a Pd(II) precatalyst or in the presence of oxygen.[2][3]
-
Solution: Using bulky ligands can sterically hinder the unwanted coupling between two boronic acid molecules.[3] Additionally, ensuring the reaction is thoroughly degassed can minimize oxygen-induced homocoupling.
-
-
Protodeboronation: The C-B bond of the boronic acid can be cleaved by water or other protic sources, especially under harsh basic conditions, leading to the formation of fluorobenzene.[3] this compound is particularly susceptible due to its electron-withdrawing fluorine group.
-
Solution: While not directly a ligand issue, the choice of base and reaction conditions is critical.[7] Using milder bases like potassium phosphate (B84403) (K₃PO₄) or potassium fluoride (B91410) (KF) can help.[8][9] If protodeboronation persists, converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) can protect it from premature decomposition.[3][10]
-
Frequently Asked Questions (FAQs)
Question: Why is the ligand so critical in a Suzuki-Miyaura coupling?
Answer:
The phosphine ligand is essential for several reasons:
-
Solubilization and Stabilization: It keeps the palladium catalyst soluble in the organic solvent and stabilizes it, preventing decomposition into inactive palladium black.[5]
-
Tuning Reactivity: The ligand's electronic and steric properties directly influence the rates of the key steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[2]
-
Enabling Difficult Couplings: Electron-rich and sterically hindered ligands have revolutionized Suzuki-Miyaura couplings, allowing for the use of previously unreactive coupling partners like aryl chlorides and electron-deficient boronic acids.[1][11]
Question: How do I select the best ligand for my this compound coupling?
Answer:
There is no single "best" ligand, as the optimal choice depends on the specific aryl halide partner. However, a general strategy involves starting with a versatile and robust ligand class.
-
Start with Buchwald Biaryl Phosphine Ligands: Ligands like XPhos, SPhos, and RuPhos are known to be highly effective for a broad range of substrates, including electron-poor partners.[1] They possess both the bulk and electron-donating properties needed to promote the key catalytic steps.
-
Consider the Aryl Halide:
-
Aryl Chlorides: These are the most challenging halides and almost always require bulky, electron-rich ligands to facilitate the difficult oxidative addition step.[2]
-
Aryl Bromides: These are more reactive than chlorides. Many modern phosphine ligands work well.[3]
-
Aryl Iodides: These undergo oxidative addition most readily.[2] However, iodide can sometimes act as a catalyst poison.
-
Question: What are the main classes of phosphine ligands used in these couplings?
Answer:
Phosphine ligands can be broadly categorized, with each class having typical performance characteristics. The choice often involves screening or selecting based on literature precedence for similar substrates.[3]
Data Presentation: Ligand Performance Characteristics
The following table summarizes the characteristics of common phosphine ligand classes for Suzuki-Miyaura couplings.
| Ligand Class | Example Ligands | Key Characteristics | Typical Application |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, bulky. | Effective for coupling aryl chlorides and triflates.[7] |
| Triarylphosphines | PPh₃ | Less electron-rich and bulky; a traditional ligand. | Generally less effective for challenging couplings. |
| Ferrocenyl Phosphines | dppf | Bidentate, good thermal stability. | Widely used, effective for a range of substrates.[1] |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Very bulky and electron-rich. | Considered the "gold standard" for difficult couplings, including those with electron-poor boronic acids and aryl chlorides.[1][12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with this compound
This protocol is a general guideline and may require optimization for specific substrates.[8]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2 mol%))
-
Phosphine Ligand (e.g., SPhos, XPhos) (2-4 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, Toluene, DMF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium source, ligand, and base.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel or by recrystallization.[1][8]
Visualizations
Catalytic Cycle and Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-Fluorophenylboronic Acid and Phenylboronic Acid in Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, selectivity, and overall success of this transformation. This guide presents an objective comparison of the reactivity of 4-Fluorophenylboronic acid and its unsubstituted counterpart, Phenylboronic acid, supported by experimental data to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
The Impact of Fluorine Substitution on Reactivity
The introduction of a fluorine atom at the para-position of the phenyl ring in this compound significantly influences its electronic properties and, consequently, its reactivity in the Suzuki-Miyaura coupling. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect. This electronic perturbation can impact the key steps of the catalytic cycle, particularly the transmetalation step, which is often rate-determining.[1][2]
The increased acidity of this compound, a consequence of the fluorine's electron-withdrawing nature, can facilitate the formation of the boronate species, which is more nucleophilic and readily participates in the transmetalation with the palladium center.[2][3]
Quantitative Performance Comparison
The following table summarizes the comparative performance of this compound and Phenylboronic acid in Suzuki-Miyaura coupling reactions as reported in the literature. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions. However, studies that directly compare the two reagents under identical conditions provide valuable insights into their relative reactivity.
| Boronic Acid | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [4] |
| Phenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | [4] |
| This compound | 1-bromo-4-fluorobenzene | Pd Nanoparticles | - | EtOH/H₂O | 70 | - | Almost complete conversion | [5] |
| Phenylboronic Acid | 1-bromo-4-fluorobenzene | Pd Nanoparticles | - | EtOH/H₂O | 70 | - | Slightly less active than this compound | [5] |
The data suggests that this compound can exhibit superior performance, leading to higher yields and conversions in shorter reaction times compared to phenylboronic acid under similar conditions.[4][5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving consistent results in Suzuki-Miyaura coupling reactions. Below are generalized methodologies for a typical reaction involving either this compound or Phenylboronic acid.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the chosen solvent system (e.g., a mixture of an organic solvent like DMF or Dioxane and water) to the reaction vessel.
-
Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) and stir vigorously for the specified time.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.[6][7]
Visualizing the Reaction Pathway and Workflow
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. benchchem.com [benchchem.com]
Suzuki Coupling Efficiency: A Comparative Analysis of 4-Fluorophenylboronic Acid and Its Isomers
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl compounds, which are pivotal structures in pharmaceuticals, agrochemicals, and materials science. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides a comparative analysis of the performance of 4-fluorophenylboronic acid in the Suzuki coupling reaction, benchmarked against its ortho- and meta-isomers, as well as other substituted phenylboronic acids.
The reactivity of phenylboronic acids in the Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric factors. The fluorine atom, being highly electronegative, exerts a significant electron-withdrawing inductive effect (-I) and a weaker, mesomeric effect (+M). The position of the fluorine substituent on the phenyl ring, therefore, distinctively influences the efficiency of the coupling reaction.
Comparative Reactivity: Experimental Data
Table 1: Comparison of Boronic Acids in the Suzuki Coupling with 1-Bromo-4-fluorobenzene (B142099) [1][2]
| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| This compound | 110 | 3 | 98 |
| Phenylboronic acid | 110 | 3 | 95 |
| 4-Vinylphenylboronic acid | 110 | 3 | 65 |
| 4-Carboxyphenylboronic acid | 110 | 3 | 58 |
The data clearly indicates that this compound is a highly efficient coupling partner, showing a superior conversion rate compared to phenylboronic acid and other substituted analogues under these specific reaction conditions.[1][2]
Isomeric Effects: A Deeper Look into Reactivity Trends
The positional isomerism of the fluorine atom on the phenylboronic acid ring is expected to have a pronounced impact on reaction yields. The general trend observed for substituted phenylboronic acids in Suzuki coupling is often para > meta > ortho. This can be rationalized by considering the interplay of electronic and steric effects.
-
This compound (para): The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect, which can enhance the transmetalation step. Steric hindrance is minimal, allowing for facile approach of the palladium catalyst.
-
3-Fluorophenylboronic acid (meta): The inductive effect of the fluorine atom is still significant at the meta position, though slightly less pronounced at the reaction center compared to the para isomer. Steric hindrance is also minimal.
-
2-Fluorophenylboronic acid (ortho): The ortho-isomer is expected to be the least reactive. The fluorine atom in close proximity to the boronic acid group creates significant steric hindrance, which can impede the formation of the key intermediates in the catalytic cycle. While the inductive effect is strongest from the ortho position, the steric impediment is often the dominating factor, leading to lower reaction rates and yields.[3] A similar trend of para > meta >> ortho reactivity has been experimentally observed for nitrophenylboronic acid isomers in Suzuki coupling, where the bulky ortho-nitro group severely hampers the reaction.[4]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a detailed protocol for a typical Suzuki-Miyaura coupling reaction involving a fluorophenylboronic acid and an aryl bromide. This protocol is a general guideline and may require optimization for specific substrates.
Reaction: this compound with 1-bromo-4-fluorobenzene
Materials:
-
This compound
-
1-Bromo-4-fluorobenzene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol), 1-bromo-4-fluorobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add 1,4-dioxane (5 mL) and a 2M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol) that has been previously degassed.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4,4'-difluorobiphenyl.
Logical Workflow and Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The general workflow for carrying out the reaction and the key steps in the catalytic cycle are illustrated below.
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development and materials science, the incorporation of fluorinated moieties, such as the 4-fluorophenyl group, is of particular interest due to their ability to modulate the physicochemical and biological properties of molecules. The choice of catalyst is paramount to the success of these coupling reactions, directly influencing yield, reaction time, and overall efficiency. This guide provides a comparative analysis of palladium, nickel, and copper-based catalytic systems for the cross-coupling of 4-fluorophenylboronic acid with various aryl halides, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in the Suzuki-Miyaura coupling of this compound is highly dependent on the metal center, the nature of the ligands, the reaction conditions, and the reactivity of the coupling partner. Below is a summary of the performance of various catalytic systems.
Palladium Catalysts
Palladium complexes are the most extensively studied and widely used catalysts for Suzuki-Miyaura reactions. They offer a broad substrate scope and high functional group tolerance. Both homogeneous and heterogeneous palladium catalysts have been successfully employed for the cross-coupling of this compound.
Table 1: Performance of Palladium Catalysts in the Cross-Coupling of this compound with Aryl Halides
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Ref. |
| G-COOH-Pd-10 (heterogeneous) | 1-bromo-4-fluorobenzene (B142099) | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >99 | - | 67.1 | [1] |
| G-COOH-Pd-10 (heterogeneous) | 1-bromo-2-fluorobenzene | K₂CO₃ | DMF/H₂O (95:5) | 110 | 48 | >99 | - | - | [1] |
| G-COOH-Pd-10 (heterogeneous) | 1-bromo-3-fluorobenzene | K₂CO₃ | DMF/H₂O (95:5) | 110 | 48 | >99 | - | - | [1] |
| Pd(OAc)₂ / SPhos (homogeneous) | 4-chlorotoluene | K₃PO₄ | 1,4-dioxane/H₂O | 100-120 | - | High | - | - | General Protocol |
| Pd(dppf)Cl₂ (homogeneous) | Aryl Bromide | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | ~85-95 | - | - | General Protocol |
TON (Turnover Number) and TOF (Turnover Frequency) values are provided where available in the cited literature.
Nickel Catalysts
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium, particularly for the activation of less reactive aryl chlorides. While less documented for this compound specifically, the general performance of nickel catalysts in Suzuki-Miyaura reactions suggests their potential.
Table 2: Performance of Nickel Catalysts in Suzuki-Miyaura Cross-Coupling Reactions
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| NiCl₂(PCy₃)₂ | Naphthyl sulfamate | Phenylboronic acid | K₃PO₄ | 2-Me-THF | 100 | 12 | 95 | [2] |
| Ni(cod)₂ / PCy₃ | 2-fluoronaphtho[2,1-b]furan | m-tolylboronic acid | K₂CO₃ | Toluene/H₂O | rt | 13 | 98 | [3] |
| NiCl₂(dppe) | 4-chlorotoluene | Phenylmagnesium bromide (Kumada) | - | THF | reflux | 16 | High | [4] |
Note: Data for nickel-catalyzed coupling of this compound is limited in the reviewed literature. The data presented showcases the general efficacy of nickel catalysts in similar cross-coupling reactions.
Copper Catalysts
Copper catalysts are an attractive option due to their low cost and low toxicity. However, their application in Suzuki-Miyaura cross-coupling of arylboronic acids is less developed compared to palladium and nickel. Copper-catalyzed protocols often require specific ligands and conditions, and their scope with fluorinated boronic acids is an active area of research.
Table 3: Performance of Copper Catalysts in Suzuki-Miyaura Type Cross-Coupling Reactions
| Catalyst System | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| CuI | 1-iodo-4-methoxybenzene | Phenylboronic acid | Cs₂CO₃ | DMF | 120 | 12 | 92 | [5] |
| CuBr·SMe₂ / bathophenanthroline | bromocyclohexane | 4-chlorophenylboronic acid pinacol (B44631) ester | t-BuONa | Toluene | 80 | 24 | 65 | [6] |
| Cu(II) Salen complex@KCC-1 | Iodobenzene | Phenylboronic acid | K₂CO₃ | DMF | 110 | 4 | 95 | [7] |
Note: Specific examples of copper-catalyzed Suzuki-Miyaura coupling with this compound are not well-documented in the reviewed literature. The table presents data for similar copper-catalyzed C-C bond forming reactions.
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Palladium-Catalyzed Suzuki-Miyaura Coupling (Heterogeneous)
Catalyst: G-COOH-Pd-10 (Palladium nanoparticles on COOH-modified graphene)
Reaction: 1-bromo-4-fluorobenzene with this compound
Procedure:
-
To a reaction vessel, add 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), K₂CO₃ (2.0 mmol, 2.0 eq.), and G-COOH-Pd-10 catalyst (15 mg).
-
Add a mixture of DMF and water (95:5, 5 mL) as the solvent.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 3-48 hours depending on the aryl bromide), cool the reaction to room temperature.
-
The catalyst can be recovered by filtration for reuse.
-
The filtrate is then subjected to a standard aqueous work-up and the product is purified by column chromatography.[1]
Nickel-Catalyzed Suzuki-Miyaura Coupling (Homogeneous)
Catalyst: Ni(cod)₂ with PCy₃ ligand
Reaction: 2-fluoronaphtho[2,1-b]furan with m-tolylboronic acid
Procedure:
-
In a glovebox or under an inert atmosphere, to a reaction vial add Ni(cod)₂ (0.015 mmol, 5 mol%), PCy₃ (0.029 mmol, 10 mol%), 2-fluoronaphtho[2,1-b]furan (0.30 mmol, 1.0 eq.), m-tolylboronic acid (0.30 mmol, 1.0 eq.), and K₂CO₃ (0.36 mmol, 1.2 eq.).
-
Add toluene (3.0 mL) and water (0.6 mL).
-
Stir the reaction mixture at room temperature for 13 hours.
-
After the reaction is complete, dilute the mixture with water and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
After filtration, the solvent is removed under reduced pressure, and the crude product is purified by silica (B1680970) gel column chromatography.[3]
Copper-Catalyzed Suzuki-Miyaura Coupling (Ligand-Free)
Catalyst: Copper(I) Iodide (CuI)
Reaction: 1-iodo-4-methoxybenzene with phenylboronic acid
Procedure:
-
To a reaction flask, add 1-iodo-4-methoxybenzene (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), CuI (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq.).
-
Add DMF (5 mL) as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography.[5]
Visualizing Catalytic Pathways
The following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of catalyst for the cross-coupling of this compound is a critical parameter that dictates the efficiency and feasibility of the synthesis. Palladium catalysts, both homogeneous and heterogeneous, remain the most reliable and versatile option, with a wealth of literature to guide their application. Nickel catalysts present a promising, cost-effective alternative, particularly for less reactive aryl chlorides, although more research is needed to fully delineate their scope with fluorinated boronic acids. Copper catalysis is an emerging area with the potential for more sustainable and economical processes, but further development is required to establish general and robust protocols for this specific transformation. Researchers should consider the nature of their substrates, desired reaction conditions, and economic factors when selecting the optimal catalytic system for their synthetic goals.
References
- 1. mdpi.com [mdpi.com]
- 2. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. jmchemsci.com [jmchemsci.com]
- 6. orgsyn.org [orgsyn.org]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
Validated analytical methods for the quantification of 4-Fluorophenylboronic acid
A Comprehensive Guide to Validated Analytical Methods for the Quantification of 4-Fluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of this compound, a critical building block in organic synthesis and pharmaceutical development, is paramount. This guide offers an objective comparison of validated analytical methods for its quantification, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound hinges on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. This guide compares High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | UPLC-MS | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation by liquid chromatography followed by mass analysis of the analyte. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection after chemical modification to increase volatility. | Measurement of the NMR signal intensity relative to a certified internal standard. |
| Applicability | Ideal for routine quantification in relatively clean sample matrices. Suitable for non-volatile and thermally labile compounds. | High sensitivity and selectivity, suitable for complex matrices and trace level analysis. | Suitable for volatile and thermally stable compounds; derivatization is necessary for polar analytes like boronic acids. | Provides absolute quantification without the need for an identical analyte standard and gives structural information. |
| Linearity (R²) | >0.99 | >0.98[1] | >0.99 | Not applicable in the same way, relies on the linear response of the NMR detector. |
| Limit of Detection (LOD) | µg/mL range | 0.1 µg/mL[1] | ng/mL range | mg/mL range |
| Limit of Quantification (LOQ) | µg/mL range | 1.0 µg/mL[1] | ng/mL range | mg/mL range |
| Precision (%RSD) | <2% | <2.0%[1] | <5% | <1% |
| Accuracy (% Recovery) | 98-102% | 97.1-105.7%[1] | 95-105% | 97-103% |
| Key Advantage | Widely available, robust, and cost-effective for routine analysis. | High throughput and sensitivity without the need for derivatization.[1] | High sensitivity and selectivity, especially for volatile impurities. | Absolute quantification and structural confirmation in a single experiment. |
| Key Limitation | Lower sensitivity compared to MS-based methods. | Higher instrumentation cost and complexity. | Requires a derivatization step, which can be time-consuming and introduce variability. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for boronic acids and can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and cost-effective technique for routine quantification.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier like formic or phosphoric acid. For example, a mobile phase of acetonitrile and water containing phosphoric acid can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like acetonitrile or methanol (B129727) to prepare a stock solution. Further dilutions are made to create calibration standards.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
This method offers high throughput and sensitivity, avoiding the need for derivatization.[1]
-
Instrumentation: UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity BEH C18 column.[1]
-
Mobile Phase: 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile.[1]
-
Flow Rate: Optimized for the UPLC system, typically in the range of 0.4-0.6 mL/min.
-
Acquisition Mode: Electrospray ionization in negative mode is often suitable for boronic acids.
-
Sample Preparation: Prepare stock solutions by dissolving the analyte in methanol. Subsequent dilutions with a mixture of methanol and water can be used for the calibration curve.
-
Performance: This method has shown excellent recovery (97.1 to 105.7%), precision (RSD below 2.0%), and a linearity of R² > 0.98. The LOD and LOQ are typically around 0.1 µg and 1.0 µg, respectively.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS provides high selectivity and sensitivity, but a derivatization step is necessary to increase the volatility of the boronic acid.
-
Instrumentation: GC system coupled with a mass spectrometer.
-
Derivatization: A common approach is to esterify the boronic acid. For example, evaporate a known amount of the sample to dryness under a gentle stream of nitrogen and react with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes.
-
Column: A non-polar column such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: An initial temperature of around 100°C, ramped up to 280-300°C.
-
MS Detection: Electron ionization (EI) with scanning in the appropriate mass range.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for determining the purity and concentration of a substance without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity that has a resonance signal that does not overlap with the analyte signals. For fluorine-containing compounds like this compound, a fluorine-containing internal standard can be used for ¹⁹F qNMR.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H or ¹⁹F NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).
-
Quantification: The concentration of the analyte is calculated by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard.
Mandatory Visualizations
References
A Comparative Performance Analysis of 4-Fluorophenylboronic Acid in Cross-Coupling Reactions
In the landscape of modern organic synthesis, cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Among the array of reagents utilized in these transformations, arylboronic acids have gained prominence, particularly in palladium-catalyzed reactions. This guide provides a comprehensive performance benchmark of 4-Fluorophenylboronic acid in key coupling reactions, offering a comparative analysis against other commonly used boronic acids. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
Suzuki-Miyaura Coupling: A Detailed Comparison
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds. The performance of this compound in this reaction has been evaluated in comparison to other substituted and unsubstituted phenylboronic acids.
Quantitative Performance Data
A comparative study on the Suzuki-Miyaura coupling of various boronic acids with 1-bromo-4-fluorobenzene, catalyzed by a supported palladium nanoparticle system (G-COOH-Pd-10), provides valuable insights into the reactivity of this compound. The results, summarized in the table below, demonstrate the superior performance of the fluorinated analogue under the tested conditions.
Table 1: Comparison of Boronic Acid Performance in Suzuki-Miyaura Coupling with 1-bromo-4-fluorobenzene
| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| This compound | 70 | 3 | ~95 |
| 8 | >95 | ||
| 110 | 3 | >95 | |
| Phenylboronic acid | 70 | 3 | ~90 |
| 8 | ~90 | ||
| 110 | 3 | ~90 | |
| 4-Vinylphenylboronic acid | 70 | 3 | ~20 |
| 8 | ~30 | ||
| 110 | 3 | ~80 | |
| 4-Carboxyphenylboronic acid | 70 | 3 | ~40 |
| 8 | ~50 | ||
| 110 | 3 | ~60 |
Data sourced from a comparative study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.[1]
The data clearly indicates that this compound consistently achieves higher conversions in shorter reaction times compared to phenylboronic acid, 4-vinylphenylboronic acid, and 4-carboxyphenylboronic acid at both 70°C and 110°C. The electron-withdrawing nature of the fluorine atom is believed to enhance the transmetalation step in the catalytic cycle, leading to improved reaction efficiency.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction, adapted from established procedures.
Materials:
-
Aryl halide (e.g., 1-bromo-4-fluorobenzene)
-
Boronic acid (e.g., this compound, Phenylboronic acid, etc.)
-
Palladium catalyst (e.g., G-COOH-Pd-10, Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., 1 mol% G-COOH-Pd-10), and the base (2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a DMF/H₂O mixture) to the flask.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 70°C or 110°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizing the Suzuki-Miyaura Coupling
To better understand the experimental process and the underlying chemical principles, the following diagrams have been generated.
References
A Head-to-Head Comparison of Bases in Suzuki Reactions of 4-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal base for the Suzuki-Miyaura cross-coupling of 4-fluorophenylboronic acid, supported by experimental data and detailed protocols.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to efficiently construct C-C bonds. A critical, yet often nuanced, parameter in this reaction is the choice of base, which can significantly influence reaction yield, rate, and the suppression of side reactions. This guide provides a head-to-head comparison of various bases in the context of Suzuki reactions involving the synthetically important building block, this compound.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction plays a pivotal role in the transmetalation step of the catalytic cycle. It activates the boronic acid, forming a more nucleophilic boronate species. This boronate then readily transfers its organic group to the palladium center, regenerating the catalyst and forming the desired biaryl product. The choice of base can affect the rate of this transmetalation and can also influence the stability of the catalyst and the boronic acid itself, with protodeboronation being a key potential side reaction.
Performance of Various Bases in Suzuki Reactions
While a comprehensive screening of numerous bases specifically for the Suzuki reaction of this compound is not extensively documented in a single study, we can draw valuable insights from available experimental data. A study on the Suzuki-Miyaura C-C coupling reactions for the preparation of fluorinated biphenyl (B1667301) derivatives demonstrated a high yield for the reaction of this compound with 1-bromo-4-fluorobenzene (B142099) using potassium carbonate (K₂CO₃) as the base[1][2].
To provide a broader comparative context, the following table includes data from a study that screened various bases for the Suzuki coupling of 4-bromotoluene (B49008) with phenylboronic acid. Although the substrates differ, this data offers a valuable general trend for the relative efficacy of common bases in Suzuki-Miyaura reactions.
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 2 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 88 |
| 3 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |
| 4 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 82 |
| 5 | t-BuOK | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 12 | 75 |
| 6 | KF | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 65 |
| 7 | TEA (Triethylamine) | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
Data for entries 1-7 is for the reaction of 4-bromotoluene with phenylboronic acid and is intended to show general trends.
In a specific example utilizing this compound, its reaction with 1-bromo-4-fluorobenzene using K₂CO₃ as the base in a DMF/H₂O solvent system at 110 °C for 3 hours resulted in a yield of >95%[1][2]. Furthermore, excellent yields have been reported for the coupling of 4-fluorophenylaniline with 4-bromoaniline, indicating the general robustness of Suzuki couplings with this fluorinated building block[3].
From the available data, it is evident that inorganic bases, particularly phosphates and carbonates, generally provide higher yields in Suzuki-Miyaura reactions compared to organic bases like triethylamine. For the specific case of this compound, K₂CO₃ has been demonstrated to be a highly effective base.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving this compound. This protocol can be adapted for the screening of different bases.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, palladium catalyst, and the selected base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously for the specified time (typically 3-16 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
To better understand the experimental workflow and the core of the reaction, the following diagrams are provided.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction highlighting the role of the base.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. researchgate.net [researchgate.net]
The Influence of the Aryl Halide Partner on Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The choice of the aryl halide coupling partner significantly impacts the efficiency and feasibility of this reaction. This guide provides a comparative analysis of the performance of different aryl halides—iodides, bromides, chlorides, and triflates—in coupling with 4-fluorophenylboronic acid, supported by experimental data and detailed protocols.
The reactivity of the aryl halide in the Suzuki-Miyaura coupling is predominantly governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. This trend is a direct consequence of the bond dissociation energies, which influence the ease of the rate-determining oxidative addition step in the palladium-catalyzed cycle. Weaker C-X bonds lead to faster oxidative addition, and consequently, milder reaction conditions and higher yields.
Comparative Performance of Aryl Halides
The following table summarizes the performance of various aryl halides in the Suzuki-Miyaura coupling with this compound. It is important to note that reaction conditions can be optimized for each class of aryl halide to maximize yields. The data presented here is collated from various sources and aims to provide a representative comparison.
| Aryl Halide Partner | Leaving Group | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | I | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 2 | 95 | [1] |
| 1-Bromo-4-fluorobenzene | Br | G-COOH-Pd-10 | K₃PO₄ | H₂O/DMF | 110 | 3 | >95 | [2] |
| 4-Chlorobenzonitrile | Cl | POPd/TBAB | K₂CO₃ | H₂O | 100 | 12 | 85 | [3] |
| 4-Tolyl triflate | OTf | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane | 80 | 18 | 88 | [4] |
Key Observations:
-
Aryl Iodides are the most reactive coupling partners, often providing excellent yields in short reaction times with standard palladium catalysts like Pd(PPh₃)₄.
-
Aryl Bromides are also highly effective and widely used due to their balance of reactivity and stability. They generally give high yields, although sometimes requiring slightly longer reaction times or more specialized catalysts compared to aryl iodides.[2][5]
-
Aryl Chlorides are the least reactive among the halides due to the strong C-Cl bond. Their successful coupling typically necessitates more sophisticated catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, and may require higher temperatures and longer reaction times.[3]
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling of this compound with different aryl halides are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Coupling of this compound with an Aryl Iodide
This protocol is a general guideline for the coupling of an aryl iodide with this compound using a standard palladium catalyst.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 eq.)
-
This compound (1.2 mmol, 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Concentrate the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Coupling of this compound with an Aryl Bromide
This protocol describes the coupling of an aryl bromide with this compound, which may require slightly more forcing conditions or specialized catalysts for optimal results.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq.)
-
This compound (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
A suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 eq.)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Follow the setup procedure as described in Protocol 1, substituting the catalyst, ligand, and base.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction and perform the workup and purification as outlined in Protocol 1.
Protocol 3: Coupling of this compound with an Aryl Chloride
The coupling of aryl chlorides requires more active catalyst systems to overcome the high bond energy of the C-Cl bond.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 eq.)
-
This compound (1.5 mmol, 1.5 eq.)
-
A specialized palladium catalyst/ligand system (e.g., POPd/TBAB co-catalyst).[3]
-
A strong base (e.g., Potassium carbonate, K₂CO₃) (3.0 mmol, 3.0 eq.)
-
A high-boiling point solvent (e.g., water, DMF, or dioxane/water mixture)
Procedure:
-
The reaction setup is similar to the previous protocols, but with the specialized catalyst system.
-
The reaction is typically heated to a higher temperature (e.g., 100-150 °C).
-
Reaction times are generally longer, and progress should be carefully monitored.
-
Workup and purification follow the general procedure outlined in Protocol 1.
Protocol 4: Coupling of this compound with an Aryl Triflate
Aryl triflates are effective coupling partners and can often be coupled under conditions similar to those used for aryl bromides.
Materials:
-
Aryl triflate (1.0 mmol, 1.0 eq.)
-
This compound (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)
-
1,4-Dioxane (5 mL)
Procedure:
-
Set up the reaction as described in the previous protocols.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction and perform the workup and purification as outlined in Protocol 1.
Visualizing the Process
To better understand the underlying principles and experimental flow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Comparative Analysis of 4-Fluorophenylboronic Acid in Diverse Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental results using 4-Fluorophenylboronic acid across three key application areas: Suzuki-Miyaura cross-coupling reactions, fluorescent saccharide sensing, and inhibition of AmpC β-lactamase. The data presented is collated from various studies to offer an objective comparison of its performance and to provide detailed experimental methodologies for reproducibility.
Data Presentation
The following tables summarize the quantitative data for each application, allowing for a clear comparison of the performance of this compound and its derivatives in different experimental settings.
Table 1: Suzuki-Miyaura Cross-Coupling Reactions
This table presents the reaction yields of this compound with various aryl bromides, catalyzed by palladium nanoparticles supported on COOH-modified graphene (G-COOH-Pd-10).[1][2][3][4]
| Aryl Bromide | Temperature (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) |
| 1-Bromo-4-fluorobenzene | 70 | 3 | 75 | 50 |
| 1-Bromo-4-fluorobenzene | 110 | 3 | 98 | 65 |
| 1-Bromo-2-fluorobenzene | 70 | 3 | 70 | 47 |
| 1-Bromo-2-fluorobenzene | 110 | 3 | 95 | 63 |
| 1-Bromo-3-fluorobenzene | 70 | 3 | 72 | 48 |
| 1-Bromo-3-fluorobenzene | 110 | 3 | 96 | 64 |
| 2-Bromo-5-fluorotoluene | 70 | 3 | 45 | 30 |
| 2-Bromo-5-fluorotoluene | 110 | 3 | 65 | 43 |
| 2-Bromo-4-fluorotoluene | 70 | 3 | 40 | 27 |
| 2-Bromo-4-fluorotoluene | 110 | 3 | 60 | 40 |
TOF (Turnover Frequency) calculated based on the reported conversion at 3 hours.
Table 2: Fluorescent Saccharide Sensing
This table showcases the binding affinities of fluorinated phenylboronic acid-based fluorescent sensors for various saccharides. The data highlights the selectivity of these sensors.
| Sensor Moiety | Analyte (Saccharide) | Binding Constant (K) / Detection Limit (LOD) | pH | Reference |
| 2,4-Difluoro-3-formyl-phenylboronic acid (DFFPBA) | Monosaccharides | Ultrahigh affinity (qualitative) | 6.0 | [5] |
| Phenylboronic acid derivative | D-Fructose | K = 4365 M⁻¹ | 7.4 | [6] |
| Phenylboronic acid derivative | D-Glucose | K = 110 M⁻¹ | 7.4 | [6] |
| Anthracene-based boronic acid sensor | D-Glucose | LOD: 1.5 mM | 7.4 | [7] |
| Pyrene-based boronic acid sensor | D-Glucose | LOD: 0.5 mM | 7.4 | [7] |
Table 3: AmpC β-Lactamase Inhibition
This table illustrates the inhibitory effect of phenylboronic acid derivatives against AmpC β-lactamase, a critical enzyme in antibiotic resistance.
| Inhibitor | Method | Organism | Observation | Reference |
| Phenylboronic acid | Disk Potentiation Test | Klebsiella pneumoniae, Escherichia coli | ≥ 5 mm increase in zone of inhibition | [8] |
| 3-Aminophenylboronic acid | Disk Potentiation Test | Escherichia coli, Klebsiella pneumoniae | ≥ 5 mm increase in zone of inhibition | [8] |
| Phenylboronic acid | Broth Microdilution | Klebsiella spp., Escherichia coli, Proteus mirabilis | ≥ 8-fold decrease in MIC of cefotetan | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and cross-validation of these results.
Suzuki-Miyaura Cross-Coupling Reaction Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with this compound using a palladium catalyst.[10]
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Degassing: Purge the reaction mixture with an inert gas for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 70-110 °C) with vigorous stirring for the specified time (e.g., 3-48 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Fluorescent Saccharide Sensing Protocol
This protocol outlines a general procedure for evaluating the saccharide binding affinity of a fluorescent sensor based on a fluorinated phenylboronic acid derivative.
Materials:
-
Fluorinated phenylboronic acid-based fluorescent sensor
-
Saccharide stock solutions (e.g., glucose, fructose) of known concentrations
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
-
Fluorometer
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO or methanol) and then dilute it to the desired working concentration in the buffer solution.
-
Titration: To a cuvette containing the sensor solution, add aliquots of the saccharide stock solution.
-
Equilibration: Allow the solution to equilibrate for a specific period after each addition.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of the solution after each addition at a fixed excitation wavelength.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the saccharide concentration. Determine the binding constant (K) by fitting the data to a suitable binding model (e.g., 1:1 binding isotherm).
AmpC β-Lactamase Inhibition Assay Protocol (Disk Potentiation Test)
This protocol describes a disk diffusion-based method to assess the inhibitory activity of this compound against AmpC β-lactamase producing bacteria.[11][12][13]
Materials:
-
Bacterial culture of an AmpC-producing strain (e.g., E. coli, K. pneumoniae)
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Sterile swabs
-
Blank sterile paper disks
-
Cefoxitin (B1668866) antibiotic disks (30 µg)
-
This compound solution (e.g., 400 µ g/disk )
-
Incubator (37 °C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly inoculate the surface of an MHA plate with the bacterial suspension using a sterile swab.
-
Disk Preparation: Impregnate sterile blank paper disks with a solution of this compound.
-
Disk Placement: Place a cefoxitin disk on the inoculated MHA plate. Place a this compound disk in close proximity (e.g., 15-20 mm, center to center) to the cefoxitin disk. Alternatively, a disk containing both cefoxitin and this compound can be used.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Interpretation: A positive result for inhibition is indicated by an enhancement of the zone of inhibition around the cefoxitin disk on the side adjacent to the this compound disk, or a zone of inhibition ≥ 5 mm larger for the combination disk compared to the cefoxitin disk alone.[8]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key processes related to the experimental applications of this compound.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. brieflands.com [brieflands.com]
- 6. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical Methods Using Boronic Acid Compounds for Identification of Class C β-Lactamase-Producing Klebsiella pneumoniae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor-Based Methods for Detection of Plasmid-Mediated AmpC β-Lactamases in Klebsiella spp., Escherichia coli, and Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Detection of <i>Amp</i>C β Lactamases in Gram-negative Bacteria - Journal of Laboratory Physicians [jlabphy.org]
- 12. ijcmas.com [ijcmas.com]
- 13. Phenotypic methods for detection of Amp C b lactamases in Gram negative clinical isolates of a tertiary care hospital - Indian J Microbiol Res [ijmronline.org]
The Impact of Solvent Systems on the Efficacy of 4-Fluorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic selection of a solvent system is paramount in optimizing the outcomes of Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative analysis of yields achieved using 4-Fluorophenylboronic acid in various solvent systems, supported by experimental data and detailed protocols to aid in methodological replication and adaptation.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds that are pivotal in medicinal chemistry and materials science. The choice of solvent can significantly influence the reaction's efficiency, affecting catalyst stability, reagent solubility, and the reaction pathway. This analysis focuses on the performance of this compound, a common reagent in the synthesis of fluorinated organic molecules, across a range of solvent systems.
Comparative Yields of this compound in Various Solvents
The following table summarizes the quantitative data on the yield of Suzuki-Miyaura coupling reactions involving this compound in different solvent systems. The data highlights the significant impact of the solvent on the reaction's success.
| Solvent System | Aryl Halide | Catalyst | Base | Temperature (°C) | Yield (%) | Reference |
| DMF/H₂O (1:1 v/v) | 5-bromosalicylic acid | PdCl₂ (ligand-free) | K₂CO₃ | 75 | 98 | [1] |
| DMF/H₂O (95:5) | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | 110 | High Conversion* | [2] |
| Toluene (B28343) | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 70-80 | 40 | [3] |
| 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 70-80 | 60 | [3] |
| Acetonitrile | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 70-80 | 36 | [3] |
*Note: The study reported high conversion rates without specifying the exact yield percentage.[2]
The data indicates that a mixture of an organic solvent and water, such as DMF/H₂O, often provides excellent yields.[1] The use of polar aprotic solvents like DMF can facilitate the dissolution of both the organic and inorganic reaction components. The choice of base and catalyst system is also crucial and is often optimized in conjunction with the solvent.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental methodologies for a representative Suzuki-Miyaura coupling reaction are provided below.
General Procedure for Suzuki-Miyaura Coupling in DMF/H₂O
This protocol is based on the synthesis of a diflunisal (B1670566) analog.[1]
Materials:
-
This compound
-
Aryl bromide (e.g., 5-bromosalicylic acid)
-
Palladium catalyst (e.g., PdCl₂)
-
Base (e.g., K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
The palladium catalyst is dispersed in a 1:1 (v/v) mixture of DMF and deionized water.
-
The aryl bromide and this compound are added sequentially to the solvent mixture.
-
The base (e.g., K₂CO₃) is then added to the reaction mixture.
-
The reaction is heated to the desired temperature (e.g., 75 °C) and stirred for a specified time.
-
Upon completion, the reaction mixture is cooled to room temperature and the product is isolated through standard work-up procedures, which may include extraction and column chromatography.
General Procedure for Suzuki-Miyaura Coupling in Anhydrous Solvents
This protocol is a general representation for reactions in non-aqueous systems like toluene or 1,4-dioxane.[3]
Materials:
-
This compound
-
Aryl halide (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In an inert atmosphere (e.g., under nitrogen or argon), the aryl halide, this compound, palladium catalyst, and base are added to a flask containing the anhydrous solvent.
-
The reaction mixture is heated to the specified temperature (e.g., 70-80 °C) and stirred until the starting material is consumed, as monitored by techniques like TLC or GC-MS.
-
After cooling, the reaction mixture is typically filtered to remove inorganic salts, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as recrystallization or column chromatography.
Visualizing the Experimental Workflow
To further clarify the experimental process, a generalized workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below using a Graphviz diagram.
Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps. The diagram below illustrates this process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Evaluating the Green Chemistry Metrics of Reactions Involving 4-Fluorophenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integration of green chemistry principles into synthetic methodologies is paramount for sustainable and efficient drug development and chemical manufacturing. 4-Fluorophenylboronic acid is a crucial building block in medicinal chemistry, frequently employed in carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an objective comparison of the green chemistry metrics for two of the most common reactions involving this reagent: the Suzuki-Miyaura cross-coupling and the Chan-Lam coupling. The evaluation is based on key metrics including Atom Economy, E-Factor, and Process Mass Intensity (PMI), supported by experimental data and protocols.
Core Green Chemistry Metrics at a Glance
Green chemistry metrics provide a quantitative framework to assess the environmental performance of chemical processes.[1] The primary metrics evaluated in this guide are:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.[2] It is calculated as: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
-
Environmental Factor (E-Factor): A simple and widely used metric that relates the mass of waste generated to the mass of the desired product.[3] A lower E-Factor signifies a greener process. E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[4][5] The ideal PMI is 1, meaning only the product's mass is involved. PMI = Total Mass Input (kg) / Mass of Product (kg)
Comparative Analysis of Key Reactions
The Suzuki-Miyaura and Chan-Lam reactions are workhorse transformations in modern organic synthesis. Below is a comparative overview of their performance with this compound from a green chemistry perspective.
Table 1: Green Chemistry Metrics for Suzuki-Miyaura vs. Chan-Lam Coupling
| Metric | Suzuki-Miyaura Coupling (C-C bond formation) | Chan-Lam Coupling (C-N/C-O bond formation) | Analysis and Comparison |
| Atom Economy | Generally high. Byproducts are typically boronic acid derivatives and salts from the base.[2] | Also generally high. Byproducts are similar to Suzuki-Miyaura, involving the boronic acid residue.[6] | Both reactions are inherently atom-economical as they are coupling reactions where most atoms from the key reactants are incorporated into the product.[2] The choice between them is dictated by the desired bond (C-C vs. C-N/C-O). |
| E-Factor | Can be high due to solvent usage for reaction and purification, and inorganic salts from the base. Values can range from 30 to over 100 in classical approaches.[7] | Can also be high. However, the use of air as an oxidant and the potential for milder conditions can sometimes lead to a lower E-Factor compared to some Suzuki protocols.[8] | The E-Factor for both reactions is heavily influenced by solvent choice, reaction workup, and purification methods. The use of greener solvents and catalytic systems can significantly reduce this value.[7] |
| PMI | Often high in pharmaceutical applications (can be >100), driven by large volumes of solvents for reaction, extraction, and chromatography.[9][10] | PMI values are comparable to Suzuki-Miyaura and are highly dependent on the scale and specific process. The ability to run at room temperature can reduce energy-related mass inputs.[8] | Both reactions suffer from high PMI in laboratory and early manufacturing scales. Process optimization, including solvent recycling and use of continuous flow reactors, is crucial for PMI reduction.[4][5] |
| Catalyst | Palladium-based catalysts are most common. While highly efficient, palladium is a precious and toxic heavy metal. Heterogeneous or recyclable catalysts are greener alternatives.[11] | Copper-based catalysts are typically used. Copper is more abundant and less toxic than palladium, offering a greener alternative.[8] | The choice of a copper catalyst in Chan-Lam coupling presents a significant green advantage over the palladium catalysts often required for Suzuki-Miyaura reactions. |
| Solvents | Often requires organic solvents like 1,4-dioxane (B91453), toluene, or DMF, which are considered hazardous.[12][13] Greener alternatives like 2-MeTHF or water are being explored.[14] | Can be performed in a variety of solvents, including greener options like ethanol. The reaction is often tolerant of air and moisture.[15] | Chan-Lam coupling often exhibits greater flexibility in solvent choice and is more amenable to greener solvents and ambient conditions. |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura and Chan-Lam couplings involving a this compound derivative.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the coupling of an aryl halide with this compound.[12]
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Seal the flask with a septum and purge with the inert gas for 10-15 minutes.
-
Add a degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
Reaction Execution:
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Chan-Lam N-Arylation
This is a general protocol for the copper-catalyzed N-arylation of an amine with this compound.[8][15]
Reaction Setup:
-
To a reaction vial, add the amine (1.0 mmol, 1.0 eq.), this compound (1.2-1.5 mmol), and a copper catalyst (e.g., Cu(OAc)₂, 10 mol%).
-
Add a suitable solvent (e.g., dichloromethane (B109758) or methanol, 5 mL) and a base if required (e.g., pyridine (B92270) or triethylamine, 2.0 eq.).
-
The reaction is often run open to the air, which provides the oxidant (O₂).
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Workup and Purification:
-
Once the reaction is complete, filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the desired N-arylated product.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Chan-Lam coupling reactions, highlighting the key stages that contribute to the overall process mass intensity.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Chan-Lam coupling reaction.
Alternatives and Future Outlook
To further improve the greenness of syntheses involving this compound, several strategies can be employed:
-
Alternative Boron Reagents: Trialkyl- and triarylboranes can be used in some coupling reactions, potentially offering a more atom-economical pathway if all organic groups on the boron are transferred.[16]
-
Greener Solvents: The replacement of hazardous solvents like DMF and 1,4-dioxane with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water is a key area of research.[14][17]
-
Catalyst Innovation: The development of highly active, low-loading, and recyclable catalysts, including heterogeneous catalysts based on nanoparticles, can significantly reduce metal waste and improve process efficiency.[11]
-
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability, often leading to reduced solvent usage and lower PMI.
Conclusion
Both the Suzuki-Miyaura and Chan-Lam couplings are powerful methods for incorporating the 4-fluorophenyl moiety into target molecules. While both have high atom economy in theory, their overall environmental impact is largely dictated by the practical aspects of the reaction, including solvent choice, catalyst system, and purification methods.
From a green chemistry perspective, the Chan-Lam coupling often presents an advantage due to its use of a more abundant and less toxic copper catalyst and its frequent compatibility with milder, aerobic conditions. However, the choice of reaction will always be primarily determined by the desired chemical transformation (C-C vs. C-N/C-O bond formation).
For researchers and drug development professionals, a critical evaluation of these green chemistry metrics is essential for designing more sustainable synthetic routes. By prioritizing greener solvents, developing recyclable catalyst systems, and optimizing reaction conditions, the environmental footprint of these vital chemical transformations can be significantly minimized.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 12. benchchem.com [benchchem.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides [organic-chemistry.org]
- 17. Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 4-Fluorophenylboronic Acid and its Boronate Esters in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A pivotal component of this reaction is the organoboron reagent. This guide provides an objective comparison of the performance of 4-fluorophenylboronic acid and its commonly used boronate esters in Suzuki coupling, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
The Reactivity vs. Stability Trade-Off
The primary distinction between this compound and its boronate esters lies in a fundamental trade-off between reactivity and stability.
-
This compound: Generally exhibits higher reactivity in Suzuki coupling, which can lead to faster reaction times.[1] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids are more susceptible to decomposition pathways such as protodeboronation (cleavage of the C-B bond), which can diminish yields and complicate storage.[1]
-
4-Fluorophenylboronate Esters: (e.g., pinacol (B44631), neopentyl, MIDA esters) offer significantly enhanced stability.[2] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods. This stability can lead to more reproducible results and higher isolated yields, particularly in complex syntheses where the purity of the starting materials is paramount. While historically considered less reactive, recent studies have shown that boronate esters can participate directly in the catalytic cycle without prior hydrolysis and, in some cases, even accelerate the reaction.[3]
Quantitative Performance Comparison
A kinetic study by C. S. Adjiman and coworkers provides a direct comparison of the intrinsic reactivity of this compound and several of its boronate esters by measuring the rate of the transmetalation step, which is often rate-limiting. The data clearly illustrates the impact of the ester group on reactivity.
Table 1: Relative Rates of Transmetalation for this compound and its Boronate Esters [3]
| Entry | Boron Reagent | Relative Rate |
| 1 | This compound | 1.00 |
| 2 | This compound pinacol ester | a |
| 3 | This compound neopentyl ester | a |
| 4 | This compound catechol ester | ~4.3 |
| 5 | This compound glycol ester | ~23.0 |
| 6 | This compound dimethyl ester | ~21.5 |
a: Sigmoidal kinetic profiles were observed, precluding the determination of a precise first-order rate constant. However, reaction times indicated that the pinacol and neopentyl esters were less reactive in this specific mechanistic study.[3]
While the kinetic data in Table 1 provides insight into the transmetalation step, overall reaction yields under catalytic conditions are also crucial. The following table provides example yields for Suzuki coupling reactions using this compound and its pinacol ester with various aryl halides. It is important to note that direct comparisons of yields across different publications can be challenging due to variations in reaction conditions.
Table 2: Example Yields in Suzuki Coupling Reactions
| Boron Reagent | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95[4] |
| This compound | 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 24 | ~90[4] |
| This compound pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 12 | 95[2] |
| This compound pinacol ester | 4-Bromotoluene | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 12 | 92[2] |
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction that can be adapted for a comparative study of this compound and its boronate esters.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound or boronate ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, the 4-fluorophenylboron reagent, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Mechanistic Insights and Workflow
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice between a boronic acid and a boronate ester primarily influences the transmetalation step. Boronic acids typically require activation by a base to form a more nucleophilic boronate species. Boronate esters can either undergo hydrolysis to the boronic acid in situ or participate directly in transmetalation.
References
A Comparative Guide to the Structural Validation of Products Synthesized from 4-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of products synthesized from 4-fluorophenylboronic acid, a key building block in modern organic and medicinal chemistry. We will delve into the performance of this versatile reagent in the widely-used Suzuki-Miyaura cross-coupling reaction, comparing it with alternative boronic acids. This guide also offers detailed experimental protocols for both the synthesis of fluorinated biphenyl (B1667301) derivatives and their structural validation using state-of-the-art analytical techniques.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a cornerstone reagent for the synthesis of fluorinated biaryl compounds, which are of significant interest in pharmaceutical and materials science due to the unique properties conferred by the fluorine atom.[1][2] The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is the primary method for generating these derivatives.[1]
The electronic properties of the substituents on the aryl boronic acid can significantly impact the reaction's efficiency. Generally, electron-donating groups on the boronic acid partner enhance the reaction rate and yield. Conversely, electron-withdrawing groups, such as the fluorine atom in this compound, can have a more complex effect but often lead to high reactivity and good yields under optimized conditions.[3][4]
Comparative Performance Data
The following tables summarize the performance of this compound in Suzuki-Miyaura coupling reactions with various aryl halides and compare its reactivity to other boronic acids.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~90 |
| 1-Bromo-3-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~95 |
| 2-Bromo-5-fluorotoluene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~85 |
| 2-Bromo-4-fluorotoluene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~90 |
Data compiled from a study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.[5][6][7]
Table 2: Comparative Performance of Various Fluorinated and Non-Fluorinated Phenylboronic Acids
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 |
| 4-Carboxyphenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~80 |
| 4-Vinylphenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~70 |
| 3,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
This table combines data from multiple sources to illustrate the relative reactivity of different boronic acids under various conditions.[3][5][6][7]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the synthesis and validation of chemical compounds. Below are generalized procedures for the Suzuki-Miyaura coupling reaction and subsequent structural analysis of the resulting fluorinated biphenyls.
Synthesis: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene (B28343), 5 mL)
-
Degassed water (2 mL)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the palladium catalyst.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed toluene via syringe.
-
In a separate vial, dissolve the base in degassed water.
-
Add the base solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Separate the organic layer and extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Structural Validation
Accurate structural validation is paramount to ensure the identity and purity of the synthesized compounds. A combination of spectroscopic techniques is typically employed.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are essential.
Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR:
-
Acquire a standard ¹H NMR spectrum to determine the number and environment of the protons in the molecule.
-
Coupling between protons and the fluorine atom (¹H-¹⁹F coupling) can provide valuable structural information.[8]
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon atoms.
-
The presence of ¹³C-¹⁹F coupling will appear as doublets, which can help in assigning the carbon signals.[8][9]
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a highly sensitive technique for fluorine-containing compounds.[3][9]
-
The chemical shift of the fluorine signal is indicative of its electronic environment.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
The sample is often introduced into the mass spectrometer via a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS).[10][11][12][13]
Analysis:
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the synthesized biphenyl derivative.
-
The isotopic pattern of the molecular ion peak can confirm the presence of elements like bromine or chlorine if they are part of the structure.
-
The fragmentation pattern can provide further structural information.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural validation of a biphenyl derivative from this compound.
Signaling Pathway: Hedgehog Signaling
Many biphenyl derivatives synthesized from precursors like this compound exhibit biological activity and are investigated as potential therapeutic agents. One important cellular signaling pathway often targeted by such molecules is the Hedgehog (Hh) pathway, which plays a crucial role in embryonic development and can be aberrantly activated in various cancers.[14][15][16]
The diagram below illustrates a simplified overview of the Hedgehog signaling pathway.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. epfl.ch [epfl.ch]
- 10. benchchem.com [benchchem.com]
- 11. Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Fluorophenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of 4-Fluorophenylboronic acid, ensuring the protection of laboratory personnel and the environment.
This document provides detailed procedures for the proper disposal of this compound, a common reagent in research and drug development. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards. This information is intended for researchers, scientists, and professionals in the drug development field.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1][2][3][4] Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) and Safety Information
| PPE / Safety Measure | Specification |
| Eye Protection | Goggles (European standard - EN 166) or equivalent.[1] |
| Hand Protection | Protective gloves.[1] |
| Skin and Body | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] A lab coat or apron is recommended. |
| Respiratory Protection | Not required under normal use with adequate ventilation.[1] For large spills or in poorly ventilated areas, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1] |
| Ventilation | Use only with adequate ventilation, preferably within a chemical fume hood.[5] |
| First Aid: Eyes | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][3] |
| First Aid: Skin | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1][3] |
| First Aid: Ingestion | Clean mouth with water and seek medical attention.[1] Call a poison center or doctor if you feel unwell.[1][6] |
| First Aid: Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][3] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its containers must be managed as hazardous waste in compliance with all federal, state, and local regulations.[5]
1. Solid Waste Disposal:
-
Collection: Carefully sweep up any solid this compound waste.
-
Containment: Place the solid waste into a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents.[5]
-
Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[7]
2. Decontamination and Disposal of Empty Containers:
Empty containers that held this compound must be decontaminated before disposal to prevent environmental contamination.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., acetone (B3395972) or ethanol).
-
Rinsate Collection: Crucially, all rinsate must be collected and disposed of as liquid hazardous waste. [7] Transfer the rinsate to a designated and properly labeled hazardous waste container for liquids.
-
Final Container Disposal: After triple rinsing and allowing the container to air dry completely in a well-ventilated area (such as the back of a fume hood), deface the original label. The clean and dry container can then typically be disposed of through your institution's regular laboratory glassware or plastic recycling program.[7]
3. Spill Management:
In the event of a spill, follow these procedures:
-
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[7]
-
Carefully sweep or vacuum the absorbed material and place it into a sealed and labeled hazardous waste container.[7]
-
Decontaminate the spill area with a suitable solvent and collect all cleaning materials for disposal as hazardous waste.[7]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert other laboratory personnel and contact your institution's EHS office immediately.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 4-Fluorophenylboronic acid, ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these procedures is critical for minimizing risks associated with this chemical.
Hazard Identification and Safety Data
This compound is a compound that requires careful handling due to its potential health effects. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] The following table summarizes its key hazard information.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound:
| Protection Type | Recommended Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 (EU) or NIOSH (US) standards. A full-face shield is recommended if there is a risk of splashing.[1][5] | To protect eyes from dust and splashes that can cause serious irritation.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5][6] | To prevent skin contact and subsequent irritation.[5] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5] | To protect skin from accidental contact. |
| Respiratory Protection | For small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[5][6][7] | To prevent irritation of the respiratory tract.[5] |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
I. Preparation and Handling:
-
Engineering Controls : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8] Ensure that eyewash stations and safety showers are readily accessible.[5]
-
Donning PPE : Before handling the chemical, put on all required PPE as detailed in the table above.
-
Handling the Chemical :
-
Hygiene Measures :
II. Spill Management:
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, if it is safe to do so.
-
Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[5]
-
Clean-up : Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][5]
III. Disposal Plan:
-
Waste Classification : All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][5]
-
Collection : Collect contaminated materials in a designated, labeled, and sealed container for hazardous waste.[5] Do not pour waste down the drain.[5]
-
Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.[1] Contact a licensed professional waste disposal service to dispose of this material.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. This compound | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound = 95 1765-93-1 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
